molecular formula C43H68N8O22 B11934737 (Rac)-Tris-NTA

(Rac)-Tris-NTA

Cat. No.: B11934737
M. Wt: 1049.0 g/mol
InChI Key: SRHQOOQNBLZULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Rac)-Tris-NTA (CAS 1146592-99-5) is a high-affinity ligand specifically designed for binding histidine-tagged (His-tagged) proteins. As a multivalent chelator, it demonstrates significantly superior affinity for hexahistidine tags compared to its mono-NTA counterpart, with dissociation constants (K d ) reported in the subnanomolar to ~10-30 nM range . This robust interaction is achieved through the coordination of nickel (Ni 2+ ) or other divalent metal ions, which bridge the tris-NTA group and the polyhistidine sequence . The primary research value of this compound lies in its application for the non-covalent, oriented immobilization of recombinant proteins. This makes it an invaluable tool in various biophysical and analytical techniques. It has been successfully utilized in Surface Plasmon Resonance (SPR) for kinetic studies and the highly sensitive quantification of biomarkers in complex media like sera . Furthermore, its utility extends to advanced assay platforms such as His-tag Differential Scanning Fluorimetry (HIS-DSF) for high-throughput screening and target engagement studies, as well as in the development of antibody mimetics ("iBodies") for protein detection and visualization in methods like Western blotting and ELISA . The compound is typically supplied as a white to light yellow solid powder with a molecular formula of C 43 H 68 N 8 O 22 and a molecular weight of 1049.04 g/mol . It is soluble in DMSO, and stock solutions can be prepared accordingly for experimental use. Please Note: This product is intended for Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use.

Properties

Molecular Formula

C43H68N8O22

Molecular Weight

1049.0 g/mol

IUPAC Name

5-[11-(6-aminohexanoyl)-4,8-bis[4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C43H68N8O22/c44-13-3-1-2-6-31(52)45-14-4-15-47(33(54)11-8-29(42(70)71)50(24-37(60)61)25-38(62)63)20-21-48(34(55)12-9-30(43(72)73)51(26-39(64)65)27-40(66)67)17-5-16-46(19-18-45)32(53)10-7-28(41(68)69)49(22-35(56)57)23-36(58)59/h28-30H,1-27,44H2,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)

InChI Key

SRHQOOQNBLZULK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN

Origin of Product

United States

Foundational & Exploratory

(Rac)-Tris-NTA: A Comprehensive Technical Guide to Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and functionalization of (Rac)-Tris-Nitrilotriacetic Acid (Tris-NTA), a versatile chelating agent with significant applications in life sciences and drug development. This document details the core synthesis of the Tris-NTA scaffold, explores various functionalization methodologies for tailored applications, presents key quantitative data in a structured format, and provides detailed experimental protocols for core techniques.

Introduction to Tris-NTA

(Rac)-Tris-NTA is a multivalent chelating ligand designed for the high-affinity capture of polyhistidine-tagged (His-tagged) proteins and other molecules. Its structure, featuring three nitrilotriacetic acid (NTA) moieties, allows for a stable, multivalent interaction with the imidazole side chains of consecutive histidine residues in a His-tag, coordinated through a metal ion, typically Nickel (Ni²⁺) or Cobalt (Co²⁺). This interaction is significantly stronger and more stable than that achieved with monovalent NTA, making Tris-NTA an invaluable tool for protein purification, immobilization, detection, and targeted drug delivery.[1][2][3][4] The enhanced affinity, with dissociation constants (Kd) often in the nanomolar range, provides a robust and reversible binding platform suitable for a wide array of biochemical and therapeutic applications.[5]

Synthesis of the this compound Core

The synthesis of the Tris-NTA core scaffold is typically achieved through a convergent strategy, often utilizing a central branching molecule like lysine to assemble the three NTA arms. A common and facile method involves the use of protected lysine derivatives to build the dendritic structure.

A generalized synthetic workflow for creating a Tris-NTA core with a free amine or carboxylic acid for further functionalization is depicted below.

Tris_NTA_Synthesis cluster_starting Starting Materials cluster_core_synthesis Core Synthesis cluster_product Product Lys Protected Lysine (e.g., Boc-Lys(Boc)-OH) Coupling1 Amide Coupling Lys->Coupling1 NTA_synthon Nα,Nα-bis(carboxymethyl)-L-lysine derivative (NTA-mono-acid) NTA_synthon->Coupling1 Coupling2 Amide Coupling NTA_synthon->Coupling2 Deprotection1 Deprotection Coupling1->Deprotection1 Deprotection1->Coupling2 Deprotection2 Final Deprotection Coupling2->Deprotection2 Tris_NTA_amine This compound with terminal amine Deprotection2->Tris_NTA_amine NHS_Ester_Functionalization Tris_NTA_Amine Tris-NTA-NH₂ Reaction Amine-NHS Ester Coupling Tris_NTA_Amine->Reaction NHS_Ester Molecule-NHS Ester (e.g., Fluorophore-NHS) NHS_Ester->Reaction Functionalized_Tris_NTA Functionalized Tris-NTA Reaction->Functionalized_Tris_NTA Maleimide_Functionalization Tris_NTA_SH Thiol-containing Tris-NTA Reaction Thiol-Maleimide Coupling Tris_NTA_SH->Reaction Maleimide_Molecule Molecule-Maleimide Maleimide_Molecule->Reaction Functionalized_Tris_NTA Functionalized Tris-NTA Reaction->Functionalized_Tris_NTA Click_Chemistry_Functionalization cluster_reactants Reactants Tris_NTA_Alkyne Tris-NTA-Alkyne Reaction Click Reaction (e.g., CuAAC or SPAAC) Tris_NTA_Alkyne->Reaction Molecule_Azide Molecule-Azide Molecule_Azide->Reaction Functionalized_Tris_NTA Functionalized Tris-NTA Reaction->Functionalized_Tris_NTA

References

The Mechanism of (Rac)-Tris-NTA Binding to His-tags: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of multivalent (Rac)-Tris-nitrilotriacetic acid (Tris-NTA) binding to polyhistidine-tagged (His-tagged) proteins. It provides a comprehensive overview of the principles governing this high-affinity interaction, quantitative binding data, detailed experimental protocols for its characterization, and visual representations of the key processes.

Core Principles of Tris-NTA : His-tag Interaction

The interaction between Tris-NTA and His-tagged proteins is a cornerstone of modern protein science, enabling highly specific and stable, yet reversible, protein immobilization, detection, and purification. The key to this powerful technology lies in the concept of avidity , which describes the enhanced binding strength resulting from multiple simultaneous interactions.

Conventional monovalent nitrilotriacetic acid (mono-NTA) chelators bind to His-tags with moderate affinity, typically in the micromolar range (μM)[1][2]. This interaction involves a single Ni²⁺ ion chelated by the NTA group, which in turn coordinates with two histidine residues in the His-tag[3]. While useful for applications like immobilized metal affinity chromatography (IMAC)[4][5], the relatively fast dissociation rate of this interaction can be a limitation for applications requiring stable protein immobilization.

Tris-NTA overcomes this limitation by presenting three NTA moieties on a single scaffold. When charged with nickel ions (Ni²⁺), this trivalent chelator can simultaneously engage with up to six histidine residues of a standard hexahistidine (His6) tag. This multivalent binding leads to a dramatic increase in binding affinity, with dissociation constants (Kd) dropping into the nanomolar (nM) and even sub-nanomolar range. This represents an affinity increase of up to four orders of magnitude compared to mono-NTA. The result is a highly stable complex with a significantly slower dissociation rate, making it ideal for applications such as surface plasmon resonance (SPR) biosensors, single-molecule studies, and stable protein immobilization on various surfaces.

The binding is reversible and can be disrupted by the addition of chelating agents like EDTA, which strip the Ni²⁺ ions from the NTA, or by high concentrations of imidazole, which competes with the histidine residues for binding to the Ni²⁺ ions.

Quantitative Binding Data

The affinity of the Tris-NTA : His-tag interaction has been quantified by various biophysical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Comparison of Binding Affinities for Mono-NTA and Tris-NTA

ChelatorHis-tag LengthAnalyteTechniqueDissociation Constant (Kd)Reference(s)
Mono-NTA6xHisVarious ProteinsMultiple~10 µM
Tris-NTA6xHisVarious ProteinsMultiple1 - 10 nM
Tris-NTA6xHisHis6-peptideSPRSub-nanomolar with short spacer
Di-NTA6xHis--~2.7 x 10⁻⁷ M
Tetra-NTA6xHis--~4 x 10⁻⁸ M

Table 2: Kinetic Parameters of Tris-NTA : His-tag Interaction Measured by Surface Plasmon Resonance (SPR)

Tris-NTA Variant (Spacer Length)Analyte (His-tagged)Association Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (Kd) (nM)Reference
Short SpacerProtein 1Not specifiedNot specifiedSub-nanomolar
Long SpacerProtein 1Not specifiedNot specified~10 nM
Not specifiedProtein ANot specifiedNot specifiedNot specified
Not specifiedProtein A/GNot specifiedNot specifiedNot specified
Not specifiedUbiquitinNot specifiedNot specifiedNot specified

Note: Specific kinetic values are often dependent on the specific protein, buffer conditions, and experimental setup.

Experimental Protocols

The characterization of the Tris-NTA : His-tag interaction is primarily achieved through surface-sensitive and solution-based biophysical techniques. Below are detailed methodologies for three key experiments.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It allows for the determination of association and dissociation rate constants (ka and kd), as well as the equilibrium dissociation constant (Kd).

Objective: To determine the binding kinetics and affinity of a His-tagged protein to a Tris-NTA functionalized sensor surface.

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Streptavidin-coated sensor chip

  • Biotinylated Tris-NTA

  • His-tagged protein of interest

  • SPR running buffer (e.g., HBS-P: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)

  • NiCl₂ solution (5 mM in running buffer)

  • EDTA solution (350 mM in running buffer) for regeneration

  • Imidazole solutions of varying concentrations for elution testing (optional)

Methodology:

  • Sensor Chip Preparation:

    • Pre-condition the streptavidin sensor chip with a series of injections of 1 M NaCl, 50 mM NaOH as per the manufacturer's instructions.

    • Prepare a dilute solution of biotinylated Tris-NTA (e.g., 100 nM in running buffer).

    • Inject the biotinylated Tris-NTA solution over the sensor surface at a low flow rate (e.g., 10 µL/min) to achieve a low immobilization density (around 50-100 response units, RU) to minimize avidity effects between adjacent Tris-NTA molecules.

    • Wash the surface with running buffer to remove any non-specifically bound Tris-NTA.

  • Nickel Activation:

    • Inject the 5 mM NiCl₂ solution over the sensor surface to charge the Tris-NTA with nickel ions.

    • Wash with running buffer to remove excess NiCl₂.

  • Binding Analysis:

    • Prepare a dilution series of the His-tagged protein in running buffer (e.g., ranging from low nM to high nM concentrations).

    • Inject the different concentrations of the His-tagged protein over the activated sensor surface at a constant flow rate (e.g., 30 µL/min). Monitor the association phase in real-time.

    • Switch back to running buffer to monitor the dissociation phase.

    • Perform a blank run with running buffer only to allow for double referencing.

  • Surface Regeneration:

    • Inject the 350 mM EDTA solution to strip the Ni²⁺ ions and release the bound His-tagged protein.

    • Wash thoroughly with running buffer.

    • The surface can then be reactivated with NiCl₂ for the next binding cycle.

  • Data Analysis:

    • Subtract the reference channel data and the blank run data from the experimental data.

    • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and Kd.

MicroScale Thermophoresis (MST)

MST is a solution-based technique that measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient. This movement is dependent on the size, charge, and hydration shell of the molecule, which are altered upon binding to a ligand.

Objective: To determine the binding affinity of a fluorescently labeled Tris-NTA to a His-tagged protein in solution.

Materials:

  • MST instrument (e.g., Monolith NT.115)

  • Fluorescently labeled Tris-NTA (e.g., RED-tris-NTA)

  • His-tagged protein of interest

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20)

  • Hydrophilic or standard capillaries

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescently labeled Tris-NTA in the assay buffer. The final concentration in the assay should be in the low nM range.

    • Prepare a stock solution of the His-tagged protein.

    • Create a 16-point serial dilution of the His-tagged protein in the assay buffer.

  • Binding Reaction:

    • Mix the constant concentration of fluorescently labeled Tris-NTA with each dilution of the His-tagged protein.

    • Incubate the mixtures at room temperature for 5-10 minutes to allow the binding to reach equilibrium.

  • MST Measurement:

    • Load the samples into the MST capillaries.

    • Place the capillaries in the MST instrument.

    • Perform the MST measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.

  • Data Analysis:

    • The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the His-tagged protein concentration.

    • The resulting binding curve is fitted to the appropriate model (e.g., the Kd model) using the instrument's software to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is a label-free, solution-based technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To determine the thermodynamic parameters of the interaction between Tris-NTA and a His-tagged protein.

Materials:

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • (Rac)-Tris-NTA

  • His-tagged protein of interest

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • NiCl₂

Methodology:

  • Sample Preparation:

    • Dialyze both the His-tagged protein and the Tris-NTA extensively against the same dialysis buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both solutions.

    • Charge the Tris-NTA with Ni²⁺ by adding a slight molar excess of NiCl₂.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the His-tagged protein (typically at a concentration of 5-50 µM) into the sample cell of the calorimeter.

    • Load the Ni²⁺-charged Tris-NTA (typically at a 10-20 fold higher concentration than the protein) into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

    • Perform a control experiment by titrating the Tris-NTA solution into the buffer alone to determine the heat of dilution.

    • Initiate the titration of the Tris-NTA into the protein solution. A series of small injections (e.g., 2 µL) are made, and the heat change after each injection is measured.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Subtract the heat of dilution from the experimental data.

    • Plot the corrected heat change against the molar ratio of Tris-NTA to His-tagged protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated from these values.

Visualizing the Mechanism and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and experimental workflows described in this guide.

Tris_NTA_Binding_Mechanism cluster_MonoNTA Mono-NTA Interaction (Lower Affinity) cluster_TrisNTA Tris-NTA Interaction (High Affinity - Avidity) mono_nta Mono-NTA-Ni²⁺ his_tag_mono His-tag mono_nta->his_tag_mono Weak Interaction (Kd ~ 10 µM) tris_nta Tris-NTA-(Ni²⁺)₃ his_tag_tris His-tag tris_nta->his_tag_tris Strong Multivalent Interaction (Kd ~ 1-10 nM)

Caption: Comparison of Mono-NTA and Tris-NTA binding to a His-tag.

SPR_Workflow A 1. Immobilize Biotin-Tris-NTA on Streptavidin Chip B 2. Activate with NiCl₂ A->B C 3. Inject His-tagged Protein (Association) B->C D 4. Flow Running Buffer (Dissociation) C->D E 5. Regenerate with EDTA D->E F Data Analysis (ka, kd, Kd) D->F E->B Re-activation for next cycle MST_Workflow A 1. Prepare Serial Dilution of His-tagged Protein B 2. Mix with Constant Concentration of Fluorescent Tris-NTA A->B C 3. Incubate to Reach Binding Equilibrium B->C D 4. Load into Capillaries and Perform MST Measurement C->D E Data Analysis (Binding Curve -> Kd) D->E ITC_Workflow A 1. Dialyze Protein and Tris-NTA in Identical Buffer B 2. Load His-tagged Protein into Sample Cell A->B C 3. Load Ni²⁺-Tris-NTA into Injection Syringe A->C D 4. Titrate Tris-NTA into Protein and Measure Heat Change B->D C->D E Data Analysis (Binding Isotherm -> Kd, n, ΔH, ΔS) D->E

References

An In-depth Technical Guide to the Coordination Chemistry of (Rac)-Tris-NTA with Nickel Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of (Rac)-Tris-NTA with nickel ions. It covers the synthesis of the ligand, its coordination properties with nickel, and its primary application in the high-affinity purification of histidine-tagged (His-tagged) proteins. This document is intended for researchers in biochemistry, molecular biology, and drug development who utilize protein purification and immobilization techniques.

Introduction to this compound

This compound is a multivalent chelating agent designed for the stable and high-affinity binding of metal ions, most notably nickel (Ni²⁺). The "Tris-NTA" designation refers to a molecular architecture where three nitrilotriacetic acid (NTA) moieties are covalently linked to a central scaffold. The prefix "(Rac)" indicates that the central scaffold is a racemic mixture, often derived from a racemic amino acid like D,L-lysine. This results in a racemic mixture of the final Tris-NTA ligand.

The primary utility of Ni²⁺-charged Tris-NTA lies in its application for immobilized metal affinity chromatography (IMAC) to capture and purify recombinant proteins engineered to have a polyhistidine tag (e.g., a 6xHis-tag). The three NTA groups provide a multivalent binding effect, leading to a significantly lower dissociation rate and higher affinity for His-tagged proteins compared to conventional mono-NTA resins. This enhanced binding stability is crucial for applications requiring robust protein immobilization, such as in surface plasmon resonance (SPR) biosensors, protein microarrays, and drug screening assays.

Synthesis of this compound

The synthesis of this compound typically involves the use of a lysine-based scaffold. A common strategy is to use a protected racemic lysine derivative where the α- and ε-amino groups can be selectively functionalized. The following is a generalized experimental protocol for the synthesis of a lysine-based this compound.

Experimental Protocol: Synthesis of a Lysine-Based this compound Ligand

Materials:

  • (Rac)-Nα,Nα-bis(carboxymethyl)-lysine (or a suitable protected precursor)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Tert-butyl bromoacetate

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Appropriate organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)

Procedure:

  • Protection of (Rac)-Lysine: Start with a commercially available, appropriately protected racemic lysine derivative. For instance, the ε-amino group can be protected with a benzyloxycarbonyl (Cbz) group, and the carboxylic acid can be protected as a methyl or ethyl ester.

  • Alkylation of the α-Amino Group: The α-amino group is alkylated twice with a protected acetic acid equivalent, such as tert-butyl bromoacetate, in the presence of a non-nucleophilic base like DIEA. This forms the di-tert-butyl ester of the NTA moiety on the α-nitrogen.

  • Scaffold Assembly: Two molecules of the resulting Nα,Nα-bis(tert-butoxycarbonylmethyl)lysine derivative are coupled to the α- and ε-amino groups of a central (racemic) lysine molecule. This is typically achieved using standard peptide coupling chemistry, for example, by activating the carboxylic acid of the NTA-lysine derivative with DCC/NHS and then reacting it with the amino groups of the central lysine.

  • Deprotection: The tert-butyl ester protecting groups on the carboxylates are removed by treatment with trifluoroacetic acid (TFA) in a solvent like DCM. Any other protecting groups on the scaffold are also removed in this or subsequent steps.

  • Purification: The final this compound ligand is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization: The structure of the synthesized this compound should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

G Synthesis of this compound A Protected (Rac)-Lysine B Alkylation of α-amino group (e.g., with tert-butyl bromoacetate) A->B C Nα,Nα-bis(tert-butoxycarbonylmethyl)lysine derivative B->C E Peptide Coupling (e.g., DCC/NHS) C->E D Central (Rac)-Lysine Scaffold D->E F Protected this compound E->F G Deprotection (e.g., TFA) F->G H Purification (e.g., RP-HPLC) G->H I Final this compound Ligand H->I

Caption: A generalized workflow for the synthesis of a lysine-based this compound ligand.

Coordination Chemistry with Nickel Ions

Each of the three NTA moieties in the Tris-NTA ligand acts as a tetradentate chelator for a Ni²⁺ ion. NTA coordinates to nickel through its central nitrogen atom and the three carboxylate oxygen atoms. This leaves two coordination sites on the octahedrally coordinated Ni²⁺ ion available to bind to other ligands, such as the imidazole side chains of histidine residues in a His-tag.

Nickel Ion Loading

Before use, the this compound ligand must be charged with Ni²⁺ ions. This is typically achieved by incubating the ligand with an excess of a nickel salt, followed by a washing step to remove unbound nickel.

Experimental Protocol: Nickel Loading

  • Preparation of Nickel Solution: Prepare a solution of a nickel salt, such as NiCl₂ or NiSO₄, in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). A concentration of 10-50 mM is typically sufficient.

  • Incubation: If the this compound is immobilized on a solid support (e.g., agarose beads, magnetic nanoparticles, or a sensor surface), incubate the support with the nickel solution for 20-30 minutes at room temperature with gentle agitation.

  • Washing: After incubation, wash the support extensively with the same buffer used for the nickel solution to remove any non-specifically bound or excess nickel ions.

  • Storage: The Ni²⁺-charged this compound support can be stored in a suitable buffer at 4°C.

Nickel Loading Workflow

G Nickel Loading Process A Immobilized this compound B Incubation with Ni²⁺ Solution (e.g., NiCl₂) A->B C Washing Step (Buffer) B->C D Ni²⁺-Charged this compound C->D

Caption: A schematic of the process for charging the this compound ligand with nickel ions.

Quantitative Data on Nickel Binding

The key quantitative data available pertains to the binding of the Ni²⁺-charged Tris-NTA to His-tagged proteins, which demonstrates the advantage of multivalency.

ParameterMono-NTATris-NTAReference(s)
Dissociation Constant (KD) ~10 µM1-100 nM[1]
Binding Stoichiometry (NTA:His-tag) 1:1 (theoretically)3:1 (theoretically)
Affinity Enhancement -~100-1000 fold[1]

Table 1: Comparison of binding parameters for Mono-NTA and Tris-NTA with His-tagged proteins.

Application in His-Tagged Protein Purification and Immobilization

The primary application of Ni²⁺-(Rac)-Tris-NTA is in the high-affinity capture of His-tagged proteins. The multivalent nature of the interaction results in a very stable complex, making it ideal for applications where minimal protein leaching is required.

Mechanism of His-Tagged Protein Capture

G His-Tagged Protein Capture cluster_0 Ni²⁺-Charged this compound cluster_1 His-Tagged Protein A NTA-Ni²⁺ G Ternary Complex Formation A->G B NTA-Ni²⁺ B->G C NTA-Ni²⁺ C->G D Scaffold D->A D->B D->C E Protein F His-Tag (e.g., 6xHis) E->F F->G Coordination

Caption: The multivalent interaction between a Ni²⁺-charged Tris-NTA and a His-tagged protein.

Experimental Protocol: His-Tagged Protein Binding and Elution

Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0. Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0. Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.

  • Equilibration: Equilibrate the Ni²⁺-charged this compound support with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Apply the clarified cell lysate containing the His-tagged protein to the equilibrated support.

  • Washing: Wash the support with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer can be optimized to minimize non-specific binding without eluting the target protein.

  • Elution: Elute the bound His-tagged protein with Elution Buffer. The high concentration of imidazole in the elution buffer competes with the His-tag for binding to the Ni²⁺ ions, thus releasing the protein. Alternatively, elution can be achieved by lowering the pH or using a stronger chelating agent like EDTA, which will strip the Ni²⁺ ions from the NTA.

Conclusion

The coordination chemistry of this compound with nickel ions provides a powerful tool for the high-affinity purification and immobilization of His-tagged proteins. The multivalent nature of the Tris-NTA ligand significantly enhances the stability of the interaction compared to traditional mono-NTA supports. This makes it an invaluable technology for a wide range of applications in research and drug development where robust and specific protein capture is essential. Further studies on the thermodynamics and structural biology of the binary Ni²⁺-(Rac)-Tris-NTA complex would provide deeper insights into its coordination properties and could aid in the design of even more effective multivalent chelating agents.

References

The Stoichiometry of Tris-NTA His-tag Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stoichiometry and biophysical underpinnings of the interaction between Tris-nitrilotriacetic acid (Tris-NTA) and histidine-tagged (His-tagged) proteins. This interaction is fundamental to various applications in life sciences, including protein purification, immobilization, detection, and the quantitative analysis of molecular interactions.

Core Interaction: A High-Affinity 1:1 Stoichiometry

The interaction between Tris-NTA and a polyhistidine tag, most commonly a hexahistidine-tag (His6-tag), is characterized by its high affinity and well-defined 1:1 stoichiometry.[1][2] Unlike conventional monovalent NTA, which binds to His-tags with a micromolar affinity (~10 µM), the trivalent nature of Tris-NTA dramatically enhances the binding affinity by several orders of magnitude, resulting in dissociation constants (Kd) in the sub-nanomolar to low nanomolar range.[1][3][4] This significant increase in affinity is attributed to the ability of the three NTA moieties on a single Tris-NTA molecule to simultaneously coordinate with the six histidine residues of a His6-tag. This multivalent interaction leads to a kinetically stable complex, making it a robust tool for various biochemical and biophysical assays.

The precise 1:1 binding ratio is a key advantage of the Tris-NTA system, enabling stoichiometric labeling and quantitative analysis of protein interactions. This is in contrast to the more variable binding that can be observed with mono-NTA surfaces, where the density of the chelator can influence the apparent affinity and stoichiometry.

Quantitative Binding Parameters

The affinity of the Tris-NTA His-tag interaction has been characterized by various biophysical techniques. The following table summarizes representative quantitative data from the literature.

His-tag LengthLigandTechniqueDissociation Constant (Kd)Stoichiometry (n)Reference
Hexahistidine (His6)Tris-NTANot Specified~1 nM1:1
Hexahistidine (His6)Tris-NTANot SpecifiedSub-nanomolar1:1
Hexahistidine (His6)DYE-tris-NTAMicroScale Thermophoresis (MST)Low nM rangeNot explicitly stated
Decahistidine (His10)Tris-NTANot Specified0.1 nM1:1
Hexahistidine (His6)RED-tris-NTAMicroScale Thermophoresis (MST)52.00 nMNot explicitly stated

Visualizing the Interaction and Experimental Workflow

Tris-NTA His-tag Interaction Mechanism

The following diagram illustrates the molecular interaction between a Ni(II)-loaded Tris-NTA molecule and a hexahistidine-tag on a protein of interest. Each of the three NTA moieties chelates a nickel ion, and each nickel ion, in turn, can coordinate with two histidine residues from the His-tag.

TrisNTA_HisTag_Interaction cluster_TrisNTA Tris-NTA Complex cluster_HisTag His-tagged Protein TrisNTA Tris-NTA Scaffold NTA NTA NTA Ni1 Ni(II) TrisNTA:n1->Ni1 chelates Ni2 Ni(II) TrisNTA:n2->Ni2 chelates Ni3 Ni(II) TrisNTA:n3->Ni3 chelates HisTag His-His His-His His-His Ni1->HisTag:h12 coordinates Ni2->HisTag:h34 coordinates Ni3->HisTag:h56 coordinates POI Protein of Interest POI->HisTag

Tris-NTA His-tag binding mechanism.
General Experimental Workflow for Binding Analysis

The determination of the binding stoichiometry and affinity of the Tris-NTA His-tag interaction typically follows a standardized workflow, as depicted below, which is applicable across various biophysical techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Express and Purify His-tagged Protein p3 Buffer Preparation and Dialysis (Buffer Matching) p1->p3 p2 Prepare Tris-NTA Solution (with or without label) p2->p3 e1 Instrument Setup and Equilibration p3->e1 e2 Immobilization/Labeling of His-tagged Protein (if applicable) e1->e2 e3 Titration of Tris-NTA e2->e3 e4 Data Acquisition e3->e4 a1 Data Processing (e.g., background subtraction) e4->a1 a2 Fitting to a Binding Model (e.g., 1:1) a1->a2 a3 Determination of Kd, n, and other parameters a2->a3

A generalized experimental workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the Tris-NTA His-tag interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Methodology

  • Sample Preparation:

    • Dialyze the purified His-tagged protein and the Tris-NTA solution against the same buffer to minimize buffer mismatch effects. A suitable buffer is typically PBS or HEPES at pH 7.4.

    • Accurately determine the concentrations of the protein and Tris-NTA solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and the injection syringe.

  • Experimental Run:

    • Load the His-tagged protein into the sample cell (typically at a concentration of 5-20 µM).

    • Load the Tris-NTA solution into the injection syringe (typically at a 10-20 fold molar excess to the protein concentration).

    • Perform a series of injections (e.g., 1-2 µL per injection) of the Tris-NTA solution into the sample cell, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the Tris-NTA solution into the buffer alone to measure the heat of dilution. This will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the integrated heat per injection against the molar ratio of Tris-NTA to the His-tagged protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.

Methodology

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip, such as an NTA sensor chip, for capturing His-tagged proteins.

    • Activate the chip surface according to the manufacturer's instructions.

  • Immobilization of His-tagged Protein:

    • Inject a solution of NiCl2 (e.g., 5 mM) to charge the NTA surface with nickel ions.

    • Inject the purified His-tagged protein over the activated surface to allow for its capture via the His-tag. The protein concentration and injection time will determine the immobilization level.

  • Binding Analysis:

    • Inject a series of concentrations of the Tris-NTA solution (the analyte) over the immobilized protein surface.

    • Include a buffer-only injection as a blank for background subtraction.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

  • Regeneration:

    • After each binding cycle, regenerate the sensor surface by injecting a solution such as EDTA (e.g., 350 mM) to strip the nickel ions and the bound protein.

  • Data Analysis:

    • Subtract the blank sensorgram from the analyte sensorgrams.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Bio-layer Interferometry (BLI)

BLI is another optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions in real-time.

Methodology

  • Biosensor Preparation:

    • Use Ni-NTA coated biosensors.

    • Hydrate the biosensors in the assay buffer for at least 10 minutes prior to the experiment.

  • Immobilization of His-tagged Protein:

    • Immerse the hydrated biosensors in a solution containing the purified His-tagged protein to allow for its loading onto the sensor surface.

  • Baseline Establishment:

    • Move the protein-loaded biosensors into wells containing only the assay buffer to establish a stable baseline.

  • Association and Dissociation:

    • Transfer the biosensors to wells containing different concentrations of the Tris-NTA solution to measure the association phase.

    • Subsequently, move the biosensors back to buffer-only wells to measure the dissociation phase.

  • Data Analysis:

    • The instrument's software will process the raw data, performing reference subtraction and alignment.

    • Fit the resulting binding curves to a suitable model (e.g., 1:1 binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd).

Conclusion

The Tris-NTA His-tag interaction provides a robust and reliable system for a multitude of applications in molecular biology and drug discovery, underpinned by its high-affinity and well-defined 1:1 stoichiometry. The experimental protocols detailed in this guide offer a starting point for researchers to quantitatively characterize this and other biomolecular interactions in their own laboratories. The choice of technique will depend on the specific research question, available instrumentation, and sample properties. Proper experimental design and data analysis are crucial for obtaining accurate and reproducible results.

References

(Rac)-Tris-NTA for Novel Protein Ligand Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel protein ligands is a cornerstone of modern drug development and molecular biology research. A critical aspect of this process is the ability to effectively isolate, immobilize, and probe target proteins. The polyhistidine-tag (His-tag) system is a widely adopted tool for protein purification and manipulation due to its versatility. However, the relatively weak affinity of traditional monovalent nitrilotriacetic acid (mono-NTA) chelators for His-tagged proteins can lead to challenges such as ligand leaching and unstable immobilization, particularly in sensitive assays like Surface Plasmon Resonance (SPR).

Tris-Nitrilotriacetic Acid (Tris-NTA) has emerged as a powerful second-generation chelator that overcomes these limitations. By presenting three NTA moieties in a spatially optimized arrangement, Tris-NTA exhibits a significantly higher avidity for His-tags, resulting in sub-nanomolar binding affinities and exceptional stability. This technical guide provides a comprehensive overview of Tris-NTA, with a particular focus on its racemic forms, and its application in the discovery of novel protein ligands. We will delve into the underlying principles, provide detailed experimental protocols, present quantitative binding data, and visualize key workflows.

The nomenclature "(Rac)-Tris-NTA" suggests a racemic mixture of a chiral Tris-NTA scaffold. The synthesis of Tris-NTA often employs chiral building blocks, such as lysine, to create a central scaffold from which the NTA groups are extended.[1][2] If a racemic mixture of this chiral starting material is used, the resulting Tris-NTA will be a racemic mixture of enantiomers. While the stereochemistry of the scaffold is not extensively reported to be a critical determinant for His-tag binding, it is an important consideration in the synthesis and characterization of these reagents. For the purposes of this guide, "Tris-NTA" will be used to refer to the trivalent NTA structure in general, with the understanding that it may exist as a racemic mixture unless a stereospecific synthesis is employed.

Core Principles of Tris-NTA Technology

The enhanced affinity of Tris-NTA for His-tagged proteins is rooted in the principle of multivalency. A single His-tag typically consists of six or more consecutive histidine residues. Each Ni-NTA complex can coordinate with two histidine residues.[3] A mono-NTA chelator, therefore, forms a relatively transient interaction with the His-tag. In contrast, a Tris-NTA molecule, with its three Ni-NTA complexes held in close proximity, can engage with up to six histidine residues simultaneously. This multivalent binding dramatically decreases the dissociation rate, leading to a highly stable complex with a significantly lower equilibrium dissociation constant (Kd) compared to mono-NTA.[1][3]

This enhanced stability is crucial for applications where the immobilized protein is subjected to continuous flow, such as in SPR, or when long incubation times are required for ligand screening. The binding is reversible and can be disrupted by high concentrations of imidazole or chelating agents like EDTA, allowing for the regeneration of the Tris-NTA surface and the recovery of the captured protein.

Data Presentation: Quantitative Binding Affinities

The following tables summarize the quantitative binding data for Tris-NTA with various His-tagged proteins, as determined by Surface Plasmon Resonance (SPR). These data highlight the significantly higher affinity (lower Kd) of Tris-NTA compared to mono-NTA.

Table 1: Comparison of Dissociation Constants (Kd) for Mono-NTA and Tris-NTA

ChelatorProteinHis-TagDissociation Constant (Kd)Reference
Mono-NTAGeneral6xHis~10 µM
Tris-NTAGeneral6xHis~1-10 nM
Tris-NTAHis6-yCD6xHis~20 nM
Tris-NTAHis6-mKate6xHisSub-nanomolar

Table 2: Influence of Spacer Length on Tris-NTA Binding Affinity to His6-mKate

Tris-NTA Variant (Spacer)Association Rate (ka) (10^5 M⁻¹s⁻¹)Dissociation Rate (kd) (10⁻³ s⁻¹)Dissociation Constant (Kd) (nM)Reference
Longest Spacer1.52.51.67
Medium Spacer2.01.00.50
Shortest Spacer2.20.50.23

Note: The specific spacer compositions are detailed in the referenced literature.

Experimental Protocols

Synthesis of a Lysine-Based Tris-NTA Scaffold

This protocol outlines a general approach for the synthesis of a Tris-NTA molecule using a protected lysine scaffold, as described in the literature.

Materials:

  • Boc-Lys(Boc)-OH (Nα,Nε-di-tert-butyloxycarbonyl-L-lysine)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nα,Nα-Bis(carboxymethyl)-L-lysine tert-butyl ester (NTA-mono-amine)

  • Appropriate solvents for reaction and purification (e.g., DMF, ethyl acetate)

Methodology:

  • Activation of Lysine Carboxyl Group: Dissolve Boc-Lys(Boc)-OH and NHS in DMF. Add DCC at 0°C and stir for 12-24 hours to form the NHS ester.

  • Coupling with NTA-mono-amine: Add a solution of NTA-mono-amine and DIPEA in DMF to the activated lysine. Stir at room temperature for 24-48 hours.

  • Purification of the Protected Tris-NTA: Purify the reaction mixture using column chromatography (e.g., silica gel with a gradient of methanol in chloroform) to isolate the fully protected Tris-NTA.

  • Deprotection: Remove the Boc and tert-butyl protecting groups by treating the purified product with a mixture of TFA and DCM.

  • Final Purification: Purify the final Tris-NTA product by reverse-phase HPLC.

Immobilization of His-Tagged Proteins on a Tris-NTA Biosensor Surface for SPR

This protocol provides a step-by-step guide for immobilizing a His-tagged protein onto a Tris-NTA functionalized sensor chip for SPR analysis.

Materials:

  • Tris-NTA functionalized sensor chip (e.g., Streptavidin chip coated with biotinylated Tris-NTA)

  • SPR instrument and associated reagents

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Nickel solution (e.g., 5 mM NiCl₂)

  • His-tagged protein of interest in running buffer

  • Regeneration solution (e.g., 350 mM EDTA)

Methodology:

  • Surface Preparation: Equilibrate the Tris-NTA sensor surface with running buffer until a stable baseline is achieved.

  • Nickel Charging: Inject the nickel solution over the sensor surface to charge the NTA groups.

  • Protein Immobilization: Inject the His-tagged protein at a desired concentration (e.g., 10-50 µg/mL) over the Ni²⁺-charged surface until the desired immobilization level (in Response Units, RU) is reached.

  • Stabilization: Allow the baseline to stabilize in running buffer.

  • Analyte Injection: Inject the potential ligand (analyte) at various concentrations to measure binding kinetics.

  • Regeneration: After each analyte injection cycle, inject the regeneration solution to strip the nickel and the bound protein from the surface.

  • Re-charging: The surface can be re-charged with nickel for subsequent experiments.

Fluorescent Labeling of His-Tagged Proteins with a Dye-Tris-NTA Conjugate

This protocol describes the non-covalent, site-specific labeling of a His-tagged protein with a fluorescent dye conjugated to Tris-NTA.

Materials:

  • Purified His-tagged protein

  • Fluorescent dye-Tris-NTA conjugate (e.g., RED-Tris-NTA)

  • Labeling buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column (optional, for removal of unbound dye if necessary)

Methodology:

  • Reconstitution: Reconstitute the lyophilized dye-Tris-NTA conjugate in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Nickel Loading: Incubate the dye-Tris-NTA conjugate with an excess of NiCl₂ for 30 minutes at room temperature to ensure all NTA groups are charged.

  • Labeling Reaction: Mix the Ni²⁺-loaded dye-Tris-NTA with the His-tagged protein in the labeling buffer. A typical molar ratio is a slight excess of the dye-Tris-NTA to the protein (e.g., 1.5:1).

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature, protected from light.

  • Optional Purification: If necessary, remove any unbound dye-Tris-NTA by passing the labeling reaction through a size-exclusion chromatography column.

  • Verification: Confirm the labeling efficiency by measuring the fluorescence of the protein sample.

Mandatory Visualizations

Experimental_Workflow_for_Ligand_Screening cluster_preparation Preparation cluster_immobilization Immobilization cluster_screening Screening cluster_validation Validation TrisNTA_Surface Tris-NTA Functionalized Surface Ni_Charging Nickel Charging (Ni²⁺) TrisNTA_Surface->Ni_Charging Immobilization Protein Immobilization Ni_Charging->Immobilization His_Protein His-Tagged Target Protein His_Protein->Immobilization Ligand_Library Compound Library Injection Immobilization->Ligand_Library Binding_Analysis Binding Analysis (e.g., SPR) Ligand_Library->Binding_Analysis Hit_Identification Hit Identification Binding_Analysis->Hit_Identification Dose_Response Dose-Response & Affinity Determination Hit_Identification->Dose_Response

Caption: Workflow for novel protein ligand discovery using immobilized His-tagged proteins on a Tris-NTA surface.

SPR_Experimental_Cycle Start Start Cycle Equilibration Equilibration with Running Buffer Start->Equilibration Ni_Charging Nickel Charging Equilibration->Ni_Charging Protein_Immobilization His-Tagged Protein Injection Ni_Charging->Protein_Immobilization Analyte_Association Analyte Injection (Association) Protein_Immobilization->Analyte_Association Analyte_Dissociation Buffer Flow (Dissociation) Analyte_Association->Analyte_Dissociation Regeneration Regeneration (EDTA Injection) Analyte_Dissociation->Regeneration Regeneration->Start Next Cycle End End Cycle Regeneration->End

Caption: A typical experimental cycle for Surface Plasmon Resonance (SPR) analysis using a regenerable Tris-NTA surface.

TrisNTA_vs_MonoNTA cluster_mono Mono-NTA cluster_tris Tris-NTA Mono_NTA Single Ni-NTA Site Weak_Binding Weak, Transient Binding (Kd ~ µM) Mono_NTA->Weak_Binding High_Dissociation High Dissociation Rate Weak_Binding->High_Dissociation Instability Surface Instability High_Dissociation->Instability Tris_NTA Three Ni-NTA Sites Strong_Binding Strong, Stable Binding (Kd ~ nM) Tris_NTA->Strong_Binding Low_Dissociation Low Dissociation Rate Strong_Binding->Low_Dissociation High_Stability High Surface Stability Low_Dissociation->High_Stability His_Tag 6xHis-Tag His_Tag->Mono_NTA His_Tag->Tris_NTA

Caption: Comparison of the binding characteristics of Mono-NTA and Tris-NTA to a 6xHis-tag.

Conclusion

This compound represents a significant advancement in the toolkit for researchers engaged in novel protein ligand discovery. Its superior binding affinity and stability for His-tagged proteins, a result of multivalent interactions, enable more robust and reliable experimental outcomes. This technical guide has provided a detailed overview of the principles, quantitative data, and experimental protocols associated with Tris-NTA technology. The provided workflows and comparative diagrams illustrate the practical advantages of Tris-NTA in demanding applications such as SPR-based screening and fluorescent labeling. By leveraging the power of Tris-NTA, researchers can enhance the efficiency and effectiveness of their drug discovery and molecular interaction studies, ultimately accelerating the pace of scientific innovation.

References

An In-depth Technical Guide to the Thermodynamics of (Rac)-Tris-NTA Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic principles and experimental methodologies for investigating the binding of (Rac)-Tris-nitrilotriacetic acid ((Rac)-Tris-NTA) to polyhistidine-tagged (His-tagged) proteins. The high-affinity interaction between Tris-NTA and His-tags is fundamental to numerous applications in protein purification, immobilization, and detection. A thorough understanding of the thermodynamics governing this interaction is crucial for optimizing existing protocols and developing novel technologies.

Introduction to this compound and Multivalent Binding

This compound is a trivalent chelating agent designed for the stable and high-affinity capture of His-tagged proteins. Unlike conventional monovalent nitrilotriacetic acid (mono-NTA), which binds to His-tags with micromolar affinity, Tris-NTA utilizes a multivalent binding strategy, often referred to as the chelate effect, to achieve significantly enhanced binding affinities, typically in the nanomolar range.[1] This increased stability is primarily attributed to a favorable entropic contribution upon binding.[2][3] The simultaneous binding of the three NTA moieties to the polyhistidine tag results in a much slower dissociation rate compared to mono-NTA, making it an ideal tool for applications requiring robust protein immobilization.[4]

The interaction is based on the coordination of the imidazole side chains of the histidine residues with a transition metal ion, typically Nickel (Ni²⁺), which is chelated by the NTA groups.[5] The geometry of the Tris-NTA scaffold is designed to present the three Ni-NTA complexes in an optimal orientation for simultaneous interaction with a hexahistidine (His₆) tag.

Quantitative Thermodynamic Data

The binding affinity of this compound to His-tagged proteins has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter for characterizing the stability of the complex. A lower Kd value indicates a higher binding affinity.

LigandHis-TagMethodDissociation Constant (Kd)Reference
This compound6xHis-tagNot Specified~1 nM
Tris-NTAHis₆-tagNot Specified~10 nM
This compoundHis₁₀-tagNot Specified~10 nM
Tris-NTAHis₆-tagIsothermal Calorimetry / Stop-flow Fluorescence20 nM
Mono-NTAHis-tagsNot Specified~10 µM

Experimental Protocols

Accurate determination of the thermodynamic parameters of this compound binding requires meticulous experimental design and execution. The two most common techniques for such studies are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated.

3.1.1. Sample Preparation

  • Protein Purity: The His-tagged protein should be of high purity (>95%) to ensure accurate concentration determination and to avoid interference from contaminants.

  • Buffer Matching: It is critical that the this compound and the His-tagged protein are in identical buffers. Any mismatch in buffer composition can lead to large heats of dilution, which can obscure the true binding signal. Dialysis of the protein against the final buffer is highly recommended.

  • Degassing: All solutions should be thoroughly degassed immediately prior to the experiment to prevent the formation of air bubbles in the calorimeter cell.

  • Concentration: The concentration of the reactants should be chosen to ensure an adequate signal. A common starting point is to have the protein in the cell at a concentration of 10-50 µM and the Tris-NTA in the syringe at a 10-fold higher concentration.

3.1.2. ITC Experiment Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Purify His-tagged protein p3 Buffer exchange/dialysis of protein p1->p3 p2 Prepare Ni-loaded this compound p4 Accurate concentration determination p2->p4 p3->p4 p5 Degas all solutions p4->p5 e1 Equilibrate calorimeter p5->e1 e2 Load protein into sample cell e1->e2 e3 Load Tris-NTA into syringe e2->e3 e4 Perform titration injections e3->e4 a1 Integrate injection heats e4->a1 a2 Subtract control titration (Tris-NTA into buffer) a1->a2 a3 Fit data to a binding model a2->a3 a4 Determine Kd, ΔH, n a3->a4 a5 Calculate ΔG and ΔS a4->a5

Figure 1. Workflow for ITC analysis of this compound binding.

3.1.3. Data Analysis

The raw ITC data consists of a series of heat spikes corresponding to each injection. These spikes are integrated to determine the heat change per injection. The resulting data is then fit to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters. A control experiment, titrating Tris-NTA into the buffer alone, should be performed to account for the heat of dilution.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events. This provides kinetic information (association and dissociation rate constants, kₐ and kₑ) from which the equilibrium dissociation constant (Kd) can be calculated.

3.2.1. Experimental Setup

  • Sensor Chip: A sensor chip functionalized with NTA is used. The chip is first loaded with Ni²⁺ ions.

  • Ligand Immobilization: The His-tagged protein is captured on the Ni-NTA surface. The density of the immobilized protein should be optimized to avoid mass transport limitations.

  • Analyte: The this compound is used as the analyte in solution and is flowed over the sensor surface at various concentrations.

  • Running Buffer: A suitable running buffer, such as HBS-P+, is used. It is important that the analyte solutions are prepared in the same running buffer to minimize bulk refractive index changes.

3.2.2. SPR Experiment Workflow

SPR_Workflow cluster_prep Chip Preparation & Ligand Immobilization cluster_exp Binding Analysis cluster_analysis Data Analysis c1 Prime SPR system with running buffer c2 Load Ni²⁺ onto NTA sensor chip c1->c2 c3 Inject His-tagged protein for capture c2->c3 c4 Wash to remove unbound protein c3->c4 b1 Inject series of this compound concentrations (analyte) c4->b1 b2 Monitor association phase b1->b2 b3 Switch to running buffer and monitor dissociation phase b2->b3 d1 Reference subtract sensorgrams b3->d1 d2 Fit kinetic data to a binding model (e.g., 1:1 Langmuir) d1->d2 d3 Determine ka and kd d2->d3 d4 Calculate Kd (kd/ka) d3->d4

Figure 2. Workflow for SPR analysis of this compound binding.

3.2.3. Data Analysis

The resulting sensorgrams are corrected for non-specific binding and bulk refractive index changes by subtracting the signal from a reference flow cell. The corrected data is then globally fit to a kinetic binding model to determine the association and dissociation rate constants.

Visualizing the Multivalent Interaction

The high affinity of this compound for His-tags is a direct result of its trivalent structure, which allows for a multivalent interaction with the polyhistidine tag. This chelation effect is a key concept in understanding the thermodynamics of the binding.

Multivalent_Binding cluster_tris_nta this compound cluster_his_tag Hexahistidine Tag core Scaffold nta1 NTA-Ni²⁺ core->nta1 nta2 NTA-Ni²⁺ core->nta2 nta3 NTA-Ni²⁺ core->nta3 his1 His nta1->his1 his2 His nta1->his2 his3 His nta2->his3 his4 His nta2->his4 his5 His nta3->his5 his6 His nta3->his6

Figure 3. Conceptual diagram of multivalent this compound binding.

Conclusion

The this compound chelator provides a powerful tool for the high-affinity capture of His-tagged proteins, a property rooted in the thermodynamic principles of multivalent binding. While the dissociation constants for this interaction are well-characterized and demonstrate a significant improvement over monovalent NTA, a detailed understanding of the enthalpic and entropic contributions remains an area for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own thermodynamic studies and contribute to a more complete understanding of this important biomolecular interaction. Careful experimental design and data analysis using techniques such as ITC and SPR are essential for obtaining high-quality, reproducible results.

References

Basic principles of (Rac)-Tris-NTA in molecular recognition

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles, Experimental Protocols, and Data Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles of (Rac)-Tris-Nitrilotriacetic Acid (Tris-NTA) in molecular recognition, with a primary focus on its application in the high-affinity capture and analysis of histidine-tagged (His-tagged) proteins. We will delve into the core concepts that underpin its enhanced binding capabilities, present detailed experimental protocols for its use, and summarize key quantitative data to facilitate its application in research and drug development.

Fundamental Principles of (Rac)-Tris-NTA Mediated Molecular Recognition

The utility of Nitrilotriacetic Acid (NTA) in the purification and detection of His-tagged proteins is well-established. This interaction relies on the ability of NTA to chelate a divalent metal ion, typically Nickel (Ni²⁺) or Cobalt (Co²⁺), which then coordinates with the imidazole side chains of two histidine residues in the His-tag. However, the monovalent nature of this interaction results in a relatively low affinity, with a dissociation constant (Kd) in the micromolar range (approximately 10 µM)[1][2]. This can lead to issues such as ligand leaching, baseline drift in sensitive assays, and insufficient stability for certain applications[3].

The development of Tris-NTA represents a significant advancement, overcoming the limitations of mono-NTA through the principle of multivalency. Tris-NTA consists of three NTA moieties linked to a central scaffold. This trivalent structure allows for the simultaneous chelation of three metal ions, which can then engage with multiple histidine residues within a polyhistidine tag (e.g., a 6xHis-tag). This cooperative binding effect dramatically increases the avidity of the interaction, resulting in a significantly lower dissociation constant, typically in the nanomolar to even sub-nanomolar range[1][2]. This enhanced binding affinity, approximately four orders of magnitude higher than that of mono-NTA, leads to the formation of a stable, stoichiometric complex between the Tris-NTA and the His-tagged protein.

The designation "(Rac)-" indicates that the Tris-NTA is a racemic mixture, containing an equal amount of both enantiomers. While the chirality of the Tris-NTA molecule may influence the precise geometry of the interaction with the His-tag, the high flexibility of the polyhistidine tag and the linkers within the Tris-NTA structure generally allow for effective binding regardless of the stereoisomer. For most standard applications involving polyhistidine tags, the use of a racemic mixture is sufficient and does not significantly impede its high-affinity binding characteristics.

The interaction between Ni²⁺-loaded Tris-NTA and a His-tagged protein is a reversible one. The bound protein can be eluted by introducing a competing ligand, such as imidazole, or by stripping the metal ion from the NTA groups using a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA). This reversibility is a key feature that enables its use in protein purification and other applications requiring controlled binding and release.

Quantitative Data: Binding Affinities of NTA Derivatives

The following table summarizes the dissociation constants (Kd) for mono-NTA and Tris-NTA, highlighting the significant improvement in binding affinity afforded by the trivalent structure.

LigandTargetDissociation Constant (Kd)Reference
Mono-NTAHis₆-tagged protein~10 µM
Tris-NTAHis₆-tagged protein~1 - 100 nM
This compoundHis₁₀-tagged receptor~10 - 30 nM
Biotin-tris-NTAHis-tagged protein~20 nM

Experimental Protocols

This section provides detailed methodologies for key experiments involving Tris-NTA.

General His-tagged Protein Pull-Down Assay using Tris-NTA Coupled Beads

This protocol describes a general workflow for capturing a His-tagged "bait" protein and its interacting "prey" protein from a complex mixture.

Materials:

  • Tris-NTA coupled agarose or magnetic beads

  • Binding/Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole

  • Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM Imidazole

  • NiCl₂ or CoCl₂ solution (100 mM)

  • Cell lysate or protein mixture containing the His-tagged bait protein and potential prey proteins

  • Microcentrifuge tubes

  • End-over-end rotator

Protocol:

  • Bead Preparation and Metal Charging:

    • Transfer the desired amount of Tris-NTA bead slurry to a microcentrifuge tube.

    • Wash the beads three times with deionized water to remove any storage buffer.

    • To charge the beads with metal ions, incubate them with a 100 mM NiCl₂ or CoCl₂ solution for 1 hour at room temperature with gentle rotation.

    • Wash the beads three times with Binding/Wash Buffer to remove excess, unbound metal ions.

  • Bait Protein Immobilization:

    • Add the cell lysate or protein mixture containing the His-tagged bait protein to the charged beads.

    • Incubate for 1-2 hours at 4°C on an end-over-end rotator to allow for binding.

  • Washing:

    • Centrifuge the tubes to pellet the beads and carefully remove the supernatant (this is the "unbound" fraction, which can be saved for analysis).

    • Wash the beads three to five times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Add Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle agitation.

    • Centrifuge the tubes and carefully collect the supernatant, which contains the eluted His-tagged bait protein and any interacting prey proteins.

  • Analysis:

    • Analyze the unbound, wash, and elution fractions by SDS-PAGE and Coomassie staining or Western blotting to confirm the capture of the bait protein and the co-elution of any interacting partners.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Tris-NTA Interactions

This protocol outlines the steps for measuring the binding kinetics of a His-tagged protein to a Tris-NTA functionalized sensor surface.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip with a surface suitable for biotin-streptavidin chemistry (e.g., a streptavidin-coated chip)

  • Biotinylated Tris-NTA

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • NiCl₂ solution (5 mM in running buffer)

  • His-tagged protein (analyte) at various concentrations

  • Regeneration Solution: 350 mM EDTA

Protocol:

  • Tris-NTA Surface Preparation:

    • Inject a solution of biotinylated Tris-NTA over the streptavidin-coated sensor chip surface to achieve a stable baseline, indicating successful immobilization.

  • Metal Ion Charging:

    • Inject the 5 mM NiCl₂ solution over the sensor surface to charge the immobilized Tris-NTA.

  • Kinetic Analysis:

    • Inject a series of concentrations of the His-tagged analyte over the charged Tris-NTA surface. Each injection cycle should consist of:

      • An association phase where the analyte flows over the surface.

      • A dissociation phase where running buffer flows over the surface.

    • A blank injection of running buffer should be included for double referencing.

  • Regeneration:

    • After each analyte injection cycle, inject the Regeneration Solution (e.g., 350 mM EDTA) to strip the Ni²⁺ ions and the bound analyte from the Tris-NTA surface, returning the baseline to its initial state.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations of Workflows and Principles

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to Tris-NTA.

TrisNTA_Binding_Principle cluster_MonoNTA Mono-NTA Interaction cluster_TrisNTA Tris-NTA Interaction (Multivalency) MonoNTA Mono-NTA-Ni²⁺ HisTag1 His-Tag MonoNTA->HisTag1 Weak Affinity (Kd ~ 10 µM) TrisNTA Tris-NTA-(Ni²⁺)₃ HisTag2 His-Tag TrisNTA->HisTag2 High Affinity (Kd ~ 1-100 nM)

Caption: Comparison of Mono-NTA and Tris-NTA binding principles.

Pull_Down_Workflow start Start bead_prep 1. Bead Preparation & Metal Charging start->bead_prep immobilization 2. Bait Protein Immobilization bead_prep->immobilization washing 3. Washing immobilization->washing elution 4. Elution washing->elution analysis 5. Analysis (SDS-PAGE) elution->analysis end End analysis->end

Caption: Workflow for a His-tagged protein pull-down assay.

SPR_Workflow start Start surface_prep 1. Tris-NTA Surface Preparation start->surface_prep charging 2. Metal Ion Charging surface_prep->charging kinetics 3. Kinetic Analysis (Analyte Injection) charging->kinetics regeneration 4. Surface Regeneration kinetics->regeneration data_analysis 5. Data Analysis kinetics->data_analysis regeneration->kinetics Next Concentration end End data_analysis->end

References

(Rac)-Tris-NTA Derivatives: An In-depth Technical Guide for Specific Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (Rac)-Tris-NTA (Tris-Nitrilotriacetic Acid) derivatives, powerful tools for the specific and high-affinity capture of His-tagged proteins. We delve into the core principles of this technology, present quantitative data, and offer detailed experimental protocols for key applications in life sciences and drug discovery. The multivalent nature of Tris-NTA confers a significantly higher binding affinity and stability compared to traditional mono-NTA approaches, making it an invaluable asset for a range of research applications.

Introduction to this compound Derivatives

This compound derivatives are synthetic molecules designed for the multivalent chelation of metal ions, which in turn mediate the high-affinity binding to polyhistidine-tagged (His-tagged) proteins.[1] The core structure consists of three NTA moieties linked to a central scaffold, often a racemic mixture, hence the "(Rac)" designation in some commercial products. This trivalent arrangement allows for a cooperative and stable interaction with the six histidine residues of a standard His6-tag, resulting in significantly lower dissociation rates compared to monovalent NTA.[2][3]

The enhanced binding affinity, with dissociation constants (Kd) often in the low nanomolar to sub-nanomolar range, makes Tris-NTA derivatives ideal for applications requiring stable and reversible immobilization of proteins.[3][4] These applications include surface plasmon resonance (SPR) for kinetic analysis of biomolecular interactions, atomic force microscopy (AFM) for single-molecule force spectroscopy, and microscale thermophoresis (MST) for quantifying protein interactions in solution. Furthermore, their utility extends to protein purification, cell surface labeling, and the assembly of protein complexes for structural and functional studies.

Quantitative Data: Binding Affinities of Tris-NTA Derivatives

The enhanced binding affinity of Tris-NTA derivatives to His-tagged proteins is a key advantage over mono-NTA surfaces. This section summarizes the quantitative binding data from various studies.

Tris-NTA Derivative/SystemHis-tagged ProteinTechniqueDissociation Constant (Kd)Reference
Biotin-Tris-NTAHis6-tagged GFPSPR~1 nM
Biotin-Tris-NTAHis6-tagged UbiquitinSPR~5 nM
Biotin-Tris-NTA with short spacerHis6-tagged proteinSPRSub-nanomolar
Dye-conjugated Tris-NTAHis6-peptideMST3.8 - 6.7 nM
Tris-NTA chipHis-tagged Protein GSPRHigh affinity, enabling rapid quantification

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound derivatives.

General Synthesis of a Biotinylated this compound Derivative

This protocol outlines a general approach for the synthesis of a biotinylated Tris-NTA derivative, suitable for immobilization on streptavidin-coated surfaces. The synthesis is typically based on the condensation of protected NTA synthons onto a lysine scaffold.

Materials:

  • Benzyloxycarbonyl (Z)-protected lysine-NTA scaffold

  • Nα,Nα-Bis(tert-butoxycarbonylmethyl)-Nε-(benzyloxycarbonyl)-L-lysine tert-butyl ester (protected amino-mono-NTA)

  • Coupling agents (e.g., HATU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Biotin-NHS ester

  • Organic solvents (DMF, DCM, etc.)

  • Purification system (e.g., HPLC)

Procedure:

  • Coupling of NTA synthons: Dissolve the Z-protected lysine-NTA scaffold in DMF. Add the protected amino-mono-NTA, coupling agents, and DIPEA. Stir the reaction mixture at room temperature overnight.

  • Purification of Tris-NTA core: Purify the resulting protected Tris-NTA core using silica gel chromatography.

  • Deprotection: Remove the Z protecting group by hydrogenation (e.g., using H2/Pd-C). Remove the tert-butyl ester protecting groups using TFA in DCM.

  • Biotinylation: Dissolve the deprotected Tris-NTA amine in a suitable buffer (e.g., PBS pH 7.4). Add Biotin-NHS ester and stir for several hours at room temperature.

  • Final Purification: Purify the final biotinylated this compound derivative by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protein Immobilization on an SPR Sensor Chip using Biotinylated Tris-NTA

This protocol describes the preparation of a high-affinity Tris-NTA sensor surface for SPR analysis of protein-protein interactions.

Materials:

  • Streptavidin-coated SPR sensor chip

  • Biotinylated this compound derivative

  • SPR running buffer (e.g., HBS-EP+)

  • NiCl2 solution (e.g., 10 mM)

  • His-tagged protein of interest

  • Regeneration solution (e.g., 10 mM Glycine-HCl pH 1.5)

Procedure:

  • Chip Preparation: Dock the streptavidin-coated sensor chip in the SPR instrument and prime the system with running buffer.

  • Tris-NTA Immobilization: Inject the biotinylated Tris-NTA solution (e.g., 100 nM in running buffer) over the sensor surface at a low flow rate (e.g., 10 µL/min) to achieve the desired immobilization level.

  • Surface Activation: Inject the NiCl2 solution to charge the NTA groups with nickel ions.

  • His-tagged Protein Capture: Inject the His-tagged protein of interest over the activated surface to allow for its capture. The high affinity of the Tris-NTA ensures stable immobilization.

  • Interaction Analysis: Inject the analyte of interest at various concentrations to measure the binding kinetics.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the analyte and, if necessary, the captured His-tagged protein. The Tris-NTA surface itself is stable to multiple regeneration cycles.

Pull-down of a His-tagged Protein from Cell Lysate

This protocol details the use of Tris-NTA functionalized beads to isolate a His-tagged protein and its potential interaction partners from a complex mixture like a cell lysate.

Materials:

  • This compound-conjugated agarose or magnetic beads

  • Cell lysate containing the His-tagged protein of interest

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20 and 10 mM imidazole)

  • Elution Buffer (e.g., PBS with 250 mM imidazole)

  • NiCl2 solution

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Bead Preparation: Wash the Tris-NTA beads with binding/wash buffer.

  • Nickel Charging: Incubate the beads with NiCl2 solution to charge the NTA groups. Wash the beads again to remove unbound nickel.

  • Binding: Add the cell lysate to the charged beads and incubate with gentle rotation at 4°C for 1-2 hours.

  • Washing: Pellet the beads and wash them several times with binding/wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured His-tagged protein and its binding partners by incubating the beads with elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the His-tag or antibodies against suspected interaction partners.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway that can be investigated using this compound derivatives.

experimental_workflow_spr cluster_prep Surface Preparation cluster_analysis Interaction Analysis cluster_regen Regeneration SA_chip Streptavidin Chip Tris_NTA_sol Biotin-Tris-NTA Solution SA_chip->Tris_NTA_sol Immobilization Tris_NTA_chip Tris-NTA Surface Tris_NTA_sol->Tris_NTA_chip Ni_sol NiCl2 Solution Tris_NTA_chip->Ni_sol Activation Ni_Tris_NTA_chip Ni2+-Tris-NTA Surface Ni_sol->Ni_Tris_NTA_chip His_protein His-tagged Protein Ni_Tris_NTA_chip->His_protein Capture Immobilized_protein Immobilized Protein His_protein->Immobilized_protein Analyte Analyte Immobilized_protein->Analyte Interaction Binding_data Binding Data Analyte->Binding_data Regen_sol Regeneration Solution Binding_data->Regen_sol Regenerated_surface Regenerated Surface Regen_sol->Regenerated_surface Regenerated_surface->Ni_Tris_NTA_chip Ready for next cycle

Caption: Workflow for SPR analysis using a Tris-NTA sensor chip.

pulldown_workflow start Start: Tris-NTA Beads charge Charge with Ni2+ start->charge bind Incubate with Cell Lysate (containing His-tagged bait protein and interacting prey proteins) charge->bind wash Wash to Remove Non-specific Binders bind->wash elute Elute with High Imidazole Buffer wash->elute analyze Analyze Eluate by SDS-PAGE / Western Blot / Mass Spectrometry elute->analyze end Identify Interaction Partners analyze->end

Caption: Experimental workflow for a pull-down assay using Tris-NTA beads.

signaling_pathway_example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pulldown Tris-NTA Pull-down EphB2 EphB2 Receptor (His-tagged) FAK FAK EphB2->FAK Recruitment & Phosphorylation WAVE WAVE complex EphB2->WAVE Nischarin Nischarin EphB2->Nischarin Pulldown His-tagged EphB2 is captured on Tris-NTA beads from cell lysate. Interacting proteins (FAK, WAVE, Nischarin) are co-eluted and identified by mass spectrometry. EphB2->Pulldown ephrinB1 ephrinB1 (Ligand) ephrinB1->EphB2 Stimulation Cytoskeleton Cytoskeletal Remodeling FAK->Cytoskeleton FAK->Pulldown WAVE->Cytoskeleton WAVE->Pulldown Nischarin->Cytoskeleton Modulation Nischarin->Pulldown

Caption: Investigating EphB2 signaling using Tris-NTA pull-down.

Conclusion

This compound derivatives represent a significant advancement in the toolkit for researchers studying His-tagged proteins. Their superior binding affinity and stability open up new possibilities for a wide range of applications, from precise kinetic measurements to the elucidation of complex protein interaction networks. The detailed protocols and workflows provided in this guide are intended to empower researchers to effectively implement this powerful technology in their own laboratories, accelerating discovery in fundamental biology and drug development.

References

Illuminating Molecular Interactions: An In-depth Technical Guide to Exploratory Studies Using Fluorescently Labeled Tris-NTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of fluorescently labeled Tris-nitrilotriacetic acid (Tris-NTA) in the study of molecular interactions. Tris-NTA offers a powerful method for the site-specific, non-covalent labeling of polyhistidine-tagged (His-tagged) proteins, enabling a wide range of biophysical and cellular investigations. Its high affinity and specificity make it an invaluable tool in drug discovery and fundamental research, facilitating the quantitative analysis of protein-protein interactions, receptor-ligand binding, and the elucidation of cellular signaling pathways.

Core Principles and Advantages

Fluorescently labeled Tris-NTA leverages the strong and specific interaction between the NTA moiety, chelated with a nickel (Ni²⁺) ion, and the imidazole side chains of a His-tag engineered onto a protein of interest. The "Tris" nomenclature refers to the trivalent arrangement of NTA groups, which results in a significantly higher affinity (in the nanomolar to sub-nanomolar range) for His-tags compared to conventional mono-NTA, which has a micromolar affinity. This multivalent interaction provides a stable and long-lasting complex, crucial for various experimental applications.[1][2][3]

The primary advantages of using fluorescently labeled Tris-NTA include:

  • Site-Specific Labeling: The labeling is directed to the His-tag, providing a high degree of specificity and avoiding random modification of the protein surface.[4]

  • High Affinity and Stability: The multivalent nature of Tris-NTA ensures a stable complex with a long lifetime, often exceeding an hour.[2]

  • Near-Native Conditions: The non-covalent labeling process is gentle and can be performed under physiological conditions, preserving the native structure and function of the target protein.

  • Versatility: A wide array of fluorophores can be conjugated to the Tris-NTA core, allowing for a broad range of fluorescence-based assays, including FRET and fluorescence polarization.

  • Compatibility with Complex Biological Matrices: The high specificity of the His-tag/Tris-NTA interaction allows for the labeling and analysis of proteins directly in complex mixtures like cell lysates, often eliminating the need for extensive purification.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing fluorescently labeled Tris-NTA, providing a comparative overview of binding affinities and other relevant parameters.

Table 1: Binding Affinities of Tris-NTA Conjugates to His-tagged Proteins

Fluorescent Tris-NTA ConjugateHis-tagged ProteinTechniqueDissociation Constant (Kd)Reference
RED-tris-NTAHis₆-p38αMSTLow nM range
DYE-tris-NTAHis-tagged proteinsMSTLow nM range
Biotin-tris-NTAHis₆-tagged moleculesSPR~10 nM (can be sub-nM with shorter spacers)
Tris-NTAHis₆-tagged proteinsNot specified~20 nM
biotechrabbit Tris-NTA6xHis-tagNot specified~1 nM

Table 2: Experimental Parameters for MicroScale Thermophoresis (MST) using Fluorescent Tris-NTA

ParameterRecommended Value/RangeNotesReference
Labeled Molecule Concentration10 nM - 1 mM (typically 50 nM)Should be lower than the expected Kd. For His-tag labeling, a minimum of 50 nM is recommended to avoid dissociation.
Ligand Stock ConcentrationAt least 20x the expected KdIf Kd is unknown, a starting concentration of 20 µM is recommended.
LED Power5-90%To excite the fluorophore.
MST Power20-60% (low, medium, or high)Creates a temperature gradient of 2-6 °C.
Buffer Additives0.05% Tween 20To prevent adhesion to capillaries.

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorescently labeled Tris-NTA.

Protocol 1: Site-Specific Labeling of His-tagged Proteins

This protocol describes the general procedure for labeling a His-tagged protein with a fluorescently labeled Tris-NTA conjugate.

Materials:

  • Purified His-tagged protein in a suitable buffer (e.g., PBS or Tris-based buffer).

  • Fluorescently labeled Tris-NTA conjugate (e.g., RED-tris-NTA).

  • Assay buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

  • Protein Preparation: Ensure the purified His-tagged protein is in a buffer free of chelating agents like EDTA, which would interfere with the Ni²⁺-NTA interaction. If necessary, perform a buffer exchange.

  • Concentration Determination: Accurately determine the concentration of the His-tagged protein.

  • Labeling Reaction:

    • For many applications, a 1:1 or 1:2 molar ratio of dye to protein is sufficient to ensure that all the dye is bound to the protein.

    • Mix the fluorescently labeled Tris-NTA with the His-tagged protein at the desired ratio.

    • Incubate the mixture at room temperature for 30 minutes to allow for the formation of the stable complex.

  • Verification of Labeling (Optional): The labeling efficiency can be assessed using techniques like SDS-PAGE with in-gel fluorescence scanning or by measuring the fluorescence intensity of the sample. For Tris-NTA, due to the 1:1 stoichiometry and high affinity, a purification step to remove unbound dye is often not necessary.

Protocol 2: Protein-Protein Interaction Analysis using MicroScale Thermophoresis (MST)

MST measures the directed movement of molecules along a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon ligand binding.

Materials:

  • Fluorescently labeled His-tagged protein (prepared as in Protocol 1).

  • Unlabeled binding partner (ligand).

  • Assay buffer (e.g., PBS, 0.05% Tween-20).

  • MST instrument and capillaries.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescently labeled His-tagged protein at twice the final desired concentration in the assay buffer. A typical final concentration is 50 nM.

    • Prepare a serial dilution of the unlabeled ligand in the assay buffer. The highest concentration should be at least 20-fold higher than the expected dissociation constant (Kd).

  • Binding Reaction:

    • Mix equal volumes of the labeled protein solution and each ligand dilution. This will result in a constant concentration of the labeled protein and varying concentrations of the ligand.

    • Incubate the mixtures for a sufficient time to reach binding equilibrium.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries in the MST instrument.

    • Set the experimental parameters (LED power, MST power) and initiate the measurement.

  • Data Analysis:

    • The change in the normalized fluorescence as a function of the ligand concentration is plotted.

    • The resulting binding curve is fitted to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and signaling concepts investigated with fluorescently labeled Tris-NTA.

Experimental_Workflow_MST cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis HisProtein His-tagged Protein Labeling Labeling Reaction (Protein + Tris-NTA) HisProtein->Labeling TrisNTA Fluorescent Tris-NTA TrisNTA->Labeling Ligand Unlabeled Ligand SerialDilution Serial Dilution of Ligand Ligand->SerialDilution Mixing Mixing (Labeled Protein + Ligand) Labeling->Mixing SerialDilution->Mixing MST MST Measurement Mixing->MST BindingCurve Generate Binding Curve MST->BindingCurve Kd Calculate Kd BindingCurve->Kd

Caption: Workflow for a protein-protein interaction study using MST.

Receptor_Ligand_Binding Receptor His-tagged Receptor Transmembrane Domain Signal Downstream Signaling Receptor->Signal Activation Ligand Fluorescent Tris-NTA-Ligand Binding Binding Event Ligand->Binding Interaction Binding->Receptor

Caption: A simplified signaling pathway of receptor-ligand binding.

FRET_Assay_Principle cluster_unbound Unbound State cluster_bound Bound State DonorProtein Protein A (His-tagged) + Donor-Tris-NTA DonorEmission Donor Emission Complex Protein A-B Complex AcceptorProtein Protein B + Acceptor Fluorophore NoFRET No FRET AcceptorEmission Acceptor Emission FRET FRET Occurs

Caption: Principle of a FRET assay for protein-protein interaction.

References

Methodological & Application

Purifying His-Tagged Proteins with High-Affinity Tris-NTA Resin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of His-tagged proteins using Tris-NTA (Tris-Nitrilotriacetic Acid) resin. Tris-NTA is a high-affinity immobilized metal affinity chromatography (IMAC) resin designed for robust and efficient purification of recombinant proteins containing a polyhistidine tag (His-tag).

Introduction

The polyhistidine tag is one of the most widely used affinity tags for recombinant protein purification. It consists of a sequence of six or more histidine residues, typically at the N- or C-terminus of the protein of interest. These histidine residues exhibit a strong and specific affinity for chelated transition metal ions, most commonly nickel (Ni²⁺).

Tris-NTA represents an advancement over traditional mono-NTA resins. By featuring a multivalent structure that complexes three NTA groups, Tris-NTA offers a significantly higher binding affinity for His-tagged proteins, with dissociation constants in the nanomolar (nM) range, compared to the micromolar (µM) range of conventional mono-NTA chelators.[1] This enhanced affinity allows for more stringent wash conditions, resulting in higher purity of the target protein. Elution of the bound protein is typically achieved by competitive displacement using a high concentration of imidazole or by a reduction in pH.

Key Advantages of Tris-NTA Resin

  • Ultra-High Affinity: The multivalent structure of Tris-NTA provides a binding affinity for 6xHis-tags that is approximately four orders of magnitude higher than that of mono-NTA chelators.

  • Stoichiometric Binding: The interaction between Tris-NTA and the His-tag is stoichiometric, allowing for precise and predictable binding.

  • Versatility: Tris-NTA can be charged with different metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), to fine-tune selectivity and binding strength.

  • High Purity: The high affinity allows for the use of more stringent washing conditions to effectively remove non-specifically bound contaminating proteins.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Tris-NTA resin in comparison to standard mono-NTA resin.

ParameterTris-NTA ResinStandard Mono-NTA Resin
Binding Affinity (Kd for 6xHis-tag) ~1 nM~10 µM
Binding Capacity High (Protein-dependent, typically >20 mg/mL)Up to 50 mg/mL (Protein-dependent)[2]
Recommended Imidazole in Wash Buffer 20-50 mM (Higher concentrations possible)10-20 mM
Recommended Imidazole for Elution ≥250 mM≥250 mM[3]

Experimental Protocols

This section provides detailed protocols for the purification of His-tagged proteins using Tris-NTA resin under both native and denaturing conditions.

Diagram: General Workflow for His-Tagged Protein Purification

G cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Downstream Applications Cell_Culture Cell Culture Expression Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Clarification Lysate Clarification (Centrifugation/Filtration) Cell_Lysis->Clarification Binding Sample Loading (Binding) Clarification->Binding Equilibration Resin Equilibration Equilibration->Binding Wash Wash unbound proteins Binding->Wash Elution Elution of His-tagged protein Wash->Elution SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE Downstream Downstream Applications (e.g., Crystallography, Functional Assays) SDS_PAGE->Downstream G cluster_resin Tris-NTA Resin Surface cluster_protein His-Tagged Protein cluster_chelator Chelator Complex Resin Agarose Bead TrisNTA Tris-NTA Resin->TrisNTA Immobilization Protein Target Protein HisTag His-Tag (His)x6 Protein->HisTag Ni Ni²⁺ TrisNTA->Ni Chelation Ni->HisTag High-Affinity Binding

References

Application Notes and Protocols for Labeling Proteins with (Rac)-Tris-NTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tris-NTA (Tris-Nitrilotriacetic acid) is a powerful tool for the site-specific, non-covalent labeling of proteins containing a polyhistidine tag (His-tag). This technology leverages the high-affinity interaction between the Tris-NTA moiety, chelated with a nickel(II) ion (Ni²⁺), and the imidazole side chains of multiple histidine residues in a His-tag. The multivalent nature of Tris-NTA, presenting three NTA groups, results in a significantly stronger and more stable interaction compared to traditional mono-NTA reagents, with dissociation constants (Kd) often in the low nanomolar to sub-nanomolar range.[1][2][3][4] This allows for stoichiometric labeling of His-tagged proteins, even in complex biological mixtures like cell lysates, often without the need for subsequent purification steps to remove unbound label.[5]

These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for the effective labeling of His-tagged proteins using this compound conjugates for various downstream applications, such as protein interaction analysis (e.g., MicroScale Thermophoresis - MST), cellular imaging, and protein immobilization.

Principle of this compound Protein Labeling

The labeling strategy is based on the coordination chemistry between the Ni²⁺-loaded Tris-NTA complex and the His-tag of a recombinant protein. Each NTA group can coordinate a Ni²⁺ ion, which in turn can bind to two histidine residues. The three NTA groups of the Tris-NTA scaffold are optimally positioned to simultaneously engage with a hexa-histidine (6xHis) tag, leading to a stable 1:1 stoichiometric complex. This interaction is reversible and can be disrupted by high concentrations of chelating agents like EDTA or by competition with free imidazole.

Quantitative Data: Binding Affinities of Tris-NTA to His-tagged Proteins

The affinity of the Tris-NTA conjugate for a His-tagged protein is a critical parameter for successful labeling. The following table summarizes representative dissociation constants (Kd) reported in the literature for various Tris-NTA conjugates and His-tagged proteins.

Tris-NTA ConjugateHis-tagged Protein/PeptideDissociation Constant (Kd)Reference
RED-tris-NTAHis₆-peptide3.8 ± 0.5 nM
GREEN-tris-NTAHis₆-peptide4.4 ± 3.7 nM
BLUE-tris-NTAHis₆-peptide6.7 ± 4.1 nM
RED-tris-NTAHis₆-p38α2.1 ± 0.8 nM
GREEN-tris-NTAHis₆-p38α6.3 ± 1.7 nM
BLUE-tris-NTAHis₆-p38α2.7 ± 1.7 nM
Biotin-Tris-NTAHis₆-tagged molecules~10 nM
Tris-NTA Amine6xHis-tag~1 nM

Experimental Protocols

Materials
  • His-tagged protein of interest

  • This compound conjugated to a reporter molecule (e.g., fluorophore, biotin)

  • NiCl₂ solution (e.g., 10 mM)

  • Labeling Buffer: A buffer compatible with the protein of interest and the labeling reaction. A common choice is Phosphate-Buffered Saline with Tween-20 (PBST: 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4, with 0.05% Tween-20).

  • Reaction tubes (e.g., low-protein-binding microcentrifuge tubes)

  • Incubator or heat block set to room temperature (e.g., 25°C)

Pre-labeling Considerations
  • Buffer Composition: Ensure the protein solution and labeling buffer are free of strong chelating agents like EDTA and high concentrations of imidazole (>1 mM), as these will interfere with the Ni²⁺-His-tag interaction. Refer to the table below for the tolerance of common buffer additives.

  • Protein Purity and Concentration: While labeling can be performed in complex mixtures, using a purified protein allows for more precise control over the labeling stoichiometry. Determine the concentration of the His-tagged protein accurately.

  • Tris-NTA Reagent: If the Tris-NTA conjugate is not pre-loaded with Ni²⁺, it must be charged with NiCl₂ prior to the labeling reaction.

Step-by-Step Protocol for Protein Labeling
  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • If required, prepare a working solution of your His-tagged protein in the chosen labeling buffer.

    • If the Tris-NTA conjugate is not pre-loaded with Ni²⁺, incubate the Tris-NTA solution with a slight molar excess of NiCl₂ for 15-30 minutes at room temperature.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the His-tagged protein and the Ni²⁺-loaded Tris-NTA conjugate. A common starting point is to use a 1:2 to 1:5 molar ratio of Tris-NTA to protein to ensure complete labeling of the dye, or a 2:1 molar ratio of protein to dye to ensure all dye is bound. For many applications, a final protein concentration of 100-200 nM and a Tris-NTA conjugate concentration of 50-100 nM is a good starting point.

    • The final reaction volume will depend on the downstream application. For MST, a typical reaction volume is 20-100 µL.

    • Mix the solution gently by pipetting.

  • Incubation:

    • Incubate the reaction mixture for 30 minutes at room temperature (25°C), protected from light (if using a fluorescent conjugate).

  • Use in Downstream Applications:

    • For many applications, such as MST, the labeled protein can be used directly without removing the excess unbound Tris-NTA conjugate.

    • If necessary, unbound label can be removed by size-exclusion chromatography or dialysis, although this is often not required due to the high affinity of the interaction.

Quality Control
  • Spectrophotometric Analysis: If using a fluorescently labeled Tris-NTA, the labeling efficiency can be estimated by measuring the absorbance at the dye's maximum wavelength and the protein's absorbance at 280 nm.

  • Functional Assay: The most critical quality control step is to ensure that the labeling does not interfere with the protein's function. Perform a relevant activity or binding assay to compare the labeled and unlabeled protein.

  • Negative Control: To check for non-specific binding, perform a labeling reaction with a protein that lacks a His-tag.

Buffer Compatibility

The Tris-NTA labeling reaction is robust and compatible with a variety of common buffer components. However, strong chelators and high concentrations of imidazole should be avoided.

Buffer ComponentMaximum Allowed Concentration
Imidazole< 1 mM
EDTA< 1 mM
DTT≤ 10 mM
β-Mercaptoethanol≤ 10 mM
TCEP≤ 10 mM
NaCl≤ 1 M
Glycerol≤ 20%
Tween-20≤ 0.1%

Visualizations

Experimental Workflow for this compound Protein Labeling

G cluster_prep Preparation cluster_labeling Labeling cluster_downstream Downstream Application cluster_qc Quality Control prep_protein Prepare His-tagged Protein Solution mix Mix Protein and Tris-NTA prep_protein->mix prep_nta Prepare Ni²⁺-loaded This compound prep_nta->mix incubate Incubate 30 min at Room Temperature mix->incubate use Use Labeled Protein Directly (e.g., MST) incubate->use qc Functional Assay/ Negative Control use->qc

Caption: Workflow for labeling His-tagged proteins with this compound.

Binding Mechanism of this compound to a His-tagged Protein

Caption: Schematic of the multivalent interaction between Tris-NTA and a 6xHis-tag.

References

Application Notes and Protocols for (Rac)-Tris-NTA in Surface Plasmon Resonance (SPR) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (Rac)-Tris-NTA (Tri-nitrilotriacetic acid) for the stable and reversible immobilization of histidine-tagged (His-tagged) proteins in Surface Plasmon Resonance (SPR) analysis. This technology offers significant advantages over traditional mono-NTA surfaces, enabling high-quality kinetic and affinity data for a wide range of biomolecular interactions.

Introduction to Tris-NTA Technology

Tris-NTA consists of three NTA moieties complexed together, which allows for a multivalent interaction with the polyhistidine tag of a recombinant protein. This multivalent binding results in a significantly higher affinity and slower dissociation rate compared to conventional mono-NTA surfaces.[1][2] The result is a more stable baseline, which is crucial for accurate kinetic analysis of protein-protein, protein-small molecule, and other interactions.[2][3] The reversible nature of the Tris-NTA-His-tag interaction also allows for surface regeneration and reuse.[1]

Key Advantages of Tris-NTA in SPR:

  • High Affinity and Stability: The trivalent binding to His-tags provides a near-covalent stability with sub-nanomolar affinity, minimizing ligand dissociation and baseline drift during analysis.

  • Oriented Immobilization: Capture of proteins via a terminal His-tag promotes a uniform orientation on the sensor surface, which can be critical for studying specific binding events.

  • Regenerable Surface: The interaction can be disrupted using agents like EDTA or imidazole, allowing for the removal of the captured ligand and subsequent reuse of the sensor chip.

  • Versatility: Applicable to a wide range of His-tagged proteins for studying various molecular interactions.

Experimental Protocols

Preparation of a Tris-NTA Sensor Surface

This protocol describes the preparation of a Tris-NTA sensor surface on a streptavidin (SA) coated sensor chip using a biotinylated Tris-NTA conjugate.

Materials:

  • Streptavidin (SA) sensor chip

  • Biotin-Tris-NTA conjugate

  • SPR running buffer (e.g., HBS-EP+, 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween 20, 1mM TCEP)

  • Nickel (II) chloride (NiCl₂) solution (e.g., 10 mM in running buffer)

  • EDTA solution (e.g., 300-350 mM, pH 8.5) for regeneration

Procedure:

  • Chip Conditioning: Condition the SA sensor chip according to the instrument manufacturer's instructions to ensure a stable baseline. This may involve injections of SDS, NaOH, and HCl solutions.

  • Biotin-Tris-NTA Immobilization:

    • Dilute the Biotin-Tris-NTA conjugate in SPR running buffer to a suitable concentration (e.g., 100 nM).

    • Inject the Biotin-Tris-NTA solution over the streptavidin surface at a low flow rate (e.g., 10 µL/min) until the desired immobilization level is reached. For kinetic analysis, a low surface density (e.g., ~50 RU) is recommended to avoid mass transport limitations and avidity effects. For applications like concentration determination, a high-density surface can be prepared by saturating the chip.

  • Surface Activation with Ni²⁺:

    • Inject the NiCl₂ solution (e.g., 10 mM) over the Tris-NTA surface to charge the NTA groups with nickel ions. This step is essential for the subsequent capture of His-tagged proteins.

  • Surface Stabilization: Perform several buffer injections to ensure a stable baseline before proceeding with ligand capture.

Immobilization of His-Tagged Ligand

Procedure:

  • Prepare the His-tagged Ligand: Dilute the purified His-tagged protein to the desired concentration in SPR running buffer. The optimal concentration will depend on the protein and the desired immobilization level.

  • Ligand Capture: Inject the His-tagged protein solution over the Ni²⁺-activated Tris-NTA surface. The protein will be captured via the interaction between its His-tag and the Ni²⁺-NTA complexes.

  • Stabilization: After the injection, allow the baseline to stabilize. A stable baseline indicates minimal dissociation of the captured ligand.

Analyte Interaction Analysis

Procedure:

  • Prepare the Analyte: Prepare a series of analyte concentrations in SPR running buffer. It is recommended to use a concentration range that spans the expected KD value.

  • Analyte Injection: Inject the different analyte concentrations over the immobilized ligand surface, typically from the lowest to the highest concentration. Include a buffer-only injection as a reference.

  • Association and Dissociation: Monitor the binding response during the injection (association phase) and after the injection ends (dissociation phase) in real-time.

  • Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Surface Regeneration

Procedure:

  • Analyte Removal: For interactions with a fast off-rate, the analyte may fully dissociate during the dissociation phase. For tightly bound analytes, a specific regeneration solution may be required.

  • Ligand Removal: To remove the captured His-tagged ligand and regenerate the Tris-NTA surface for a new experiment, inject a solution of EDTA (e.g., 300-350 mM, pH 8.5). EDTA is a strong chelating agent that strips the Ni²⁺ ions from the NTA groups, thereby releasing the His-tagged protein.

  • Re-activation: After regeneration, the surface can be re-activated with NiCl₂ for the next ligand capture.

Data Presentation

The following table summarizes representative quantitative data obtained from SPR studies utilizing Tris-NTA surfaces for the immobilization of His-tagged proteins.

His-tagged LigandAnalyteka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)Reference
His₆-mKateBiotin-tris-NTA (short spacer)1.1 x 10⁶1.1 x 10⁻³1.0
His₆-mKateBiotin-tris-NTA (medium spacer)1.4 x 10⁶4.3 x 10⁻³3.1
His₆-mKateBiotin-tris-NTA (long spacer)1.2 x 10⁶1.2 x 10⁻²10.0
Double His-tagged GSK3βhDISCtide2.6 x 10⁵1.7 x 10⁻⁴0.65
Double His-tagged GSK3βFRATide1.2 x 10⁵1.1 x 10⁻³9.1

Note: The binding affinity of Tris-NTA to His-tagged molecules is influenced by factors such as the length and flexibility of the spacer between the NTA groups and the scaffold.

Visualized Workflows and Principles

The following diagrams illustrate the key processes involved in using Tris-NTA for SPR analysis.

Tris_NTA_Principle cluster_surface Sensor Surface cluster_solution Solution Tris-NTA Tris-NTA Ni2+ Ni²⁺ Tris-NTA->Ni2+ Activation His-tagged Ligand His-tagged Ligand Ni2+->His-tagged Ligand Capture Analyte Analyte His-tagged Ligand->Analyte Binding (Association/ Dissociation)

Caption: Principle of His-tagged protein capture and analyte interaction on a Tris-NTA surface.

SPR_Workflow start Start prep_chip Prepare Tris-NTA Sensor Chip start->prep_chip activate Activate with Ni²⁺ prep_chip->activate capture Capture His-tagged Ligand activate->capture inject Inject Analyte (Association/Dissociation) capture->inject analyze Data Analysis (ka, kd, KD) inject->analyze regenerate Regenerate Surface (EDTA) analyze->regenerate Optional end End analyze->end regenerate->activate Re-use regenerate->end

Caption: General experimental workflow for SPR analysis using a Tris-NTA sensor chip.

Troubleshooting and Considerations

  • Baseline Drift: While Tris-NTA significantly improves stability, some residual drift may occur. Ensure thorough chip conditioning and buffer equilibration. The stability of the captured ligand can vary between different proteins.

  • Non-specific Binding: Use a reference flow cell without the immobilized ligand to subtract non-specific binding of the analyte to the sensor surface.

  • Mass Transport Limitation: At high ligand densities or with high-affinity interactions, the binding rate may be limited by the diffusion of the analyte to the surface. Using a lower ligand density and a higher flow rate can mitigate this.

  • Protein pI: The isoelectric point (pI) of the His-tagged protein can influence the amount of protein immobilized.

  • Buffer Composition: Avoid primary amines like Tris in the buffer if using amine coupling for covalent attachment after capture. Ensure all buffers are filtered and degassed.

By following these protocols and considerations, researchers can effectively leverage the power of Tris-NTA chemistry for robust and reliable SPR analysis of a wide array of biomolecular interactions.

References

Application Notes and Protocols: Immobilization of Enzymes on Surfaces with (Rac)-Tris-NTA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The immobilization of enzymes onto solid supports is a critical technique in various biotechnological and pharmaceutical applications, enhancing enzyme stability, reusability, and simplifying downstream processing.[1][2] A highly effective method for the reversible immobilization of recombinant enzymes is the use of tris-nitrilotriacetic acid (Tris-NTA) functionalized surfaces, which exhibit a strong and specific affinity for polyhistidine-tagged (His-tagged) proteins.[3][4][5]

The Tris-NTA moiety, with its three NTA groups, offers a significant advantage over traditional mono-NTA surfaces by providing a multivalent interaction with the hexahistidine tag (His6-tag) of an enzyme. This results in a much more stable and prolonged immobilization, minimizing ligand decay and baseline drift in sensitive assays. The interaction is mediated by a divalent metal ion, typically Nickel (Ni2+), which forms a coordination complex with the NTA groups and the imidazole side chains of the histidine residues in the His-tag. This system allows for the controlled and oriented immobilization of enzymes, which is crucial for maintaining their catalytic activity.

Applications:

The robust and specific nature of Tris-NTA mediated enzyme immobilization lends itself to a variety of applications, including:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Immobilized enzymes can be used as reporters for detecting specific biomolecular interactions.

  • Biosensors: The stable attachment of enzymes to sensor surfaces, such as those used in Surface Plasmon Resonance (SPR) or enzyme thermistors, is crucial for developing reliable and reusable biosensors for diagnostics and interaction studies.

  • Biocatalysis in Flow Reactors: Immobilized enzymes in microreactors or packed-bed reactors allow for continuous biocatalytic processes with easy separation of the catalyst from the product stream.

  • Protein-Protein and Protein-DNA Interaction Studies: Orienting proteins on a surface is critical for studying their interactions with other molecules. Tris-NTA provides a reliable method for achieving this.

  • Drug Discovery and Screening: Immobilized enzymes are used in high-throughput screening assays to identify enzyme inhibitors or modulators.

Quantitative Data Summary

The following table summarizes key quantitative data related to the binding affinity and stability of His-tagged proteins immobilized on Tris-NTA surfaces.

ParameterValueProtein/SystemCommentsSource
Binding Affinity (KD)
Mono-NTA to His6-tag~10 µMGeneralRelatively weak affinity, leading to dissociation.
Tris-NTA to His6-tagSub-nanomolar to 10 nMGeneral, dependent on spacer lengthSignificantly higher affinity due to multivalency, resulting in stable complex formation.
Immobilization Stability
Mono-NTA Surface45% protein remainingUbiquitinSignificant dissociation observed over time.
Tris-NTA (HTG chip)92% protein remainingUbiquitinDemonstrates much greater stability and minimal dissociation compared to mono-NTA.
Reusability
NTA Resin>300 cyclesHis-tagged Alcohol Dehydrogenase (ADH)The enzyme column could be regenerated by washing with EDTA and reloaded with fresh enzyme.

Experimental Protocols

Protocol 1: Surface Preparation and Functionalization with Tris-NTA

This protocol describes the general steps for functionalizing a surface (e.g., gold, glass, or polymer) with Tris-NTA. The specific chemistry will depend on the substrate material. Here, we outline a common approach for gold surfaces using a self-assembled monolayer (SAM).

Materials:

  • Gold-coated substrate

  • Ethanol, absolute

  • Milli-Q water

  • Nitrogen gas stream

  • 11-mercaptoundecylamine (MUAM)

  • N-succinimidyl-S-acetylthiopropionate (SATP)

  • Maleimide-NTA

  • Tris buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Nickel (II) chloride (NiCl₂) solution (e.g., 40 mM in Tris buffer)

  • EDTA solution (e.g., 350 mM in Tris buffer, pH 8.0)

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate by sonicating in ethanol and then Milli-Q water for 10 minutes each.

    • Dry the substrate under a gentle stream of nitrogen.

  • Formation of Amine-Terminated SAM:

    • Immerse the clean substrate in a solution of 1 mM MUAM in absolute ethanol for at least 12 hours to form a self-assembled monolayer.

    • Rinse the substrate with ethanol and water, then dry with nitrogen.

  • Activation with SATP:

    • React the amine-terminated surface with a solution of SATP to introduce sulfhydryl groups.

  • Immobilization of Maleimide-NTA:

    • Incubate the sulfhydryl-activated surface with a solution of maleimide-NTA. The maleimide group will react with the sulfhydryl group to form a stable thioether bond, linking the NTA to the surface.

  • Nickel Ion Chelation:

    • Immerse the Tris-NTA functionalized surface in a 40 mM NiCl₂ solution for at least 30 minutes to charge the NTA groups with Ni²⁺ ions.

    • Rinse thoroughly with Tris buffer to remove any unbound Ni²⁺.

Protocol 2: Immobilization of His-Tagged Enzymes on Ni²⁺-Tris-NTA Surfaces

Materials:

  • Ni²⁺-charged Tris-NTA functionalized surface (from Protocol 1)

  • Purified His-tagged enzyme in a suitable buffer (e.g., Tris or HEPES buffer, pH 7.5-8.0). Crucially, the buffer must not contain chelating agents like EDTA or high concentrations of imidazole.

  • Wash buffer (same as the enzyme buffer)

  • Blocking solution (e.g., 1% BSA in wash buffer), if necessary to prevent non-specific binding.

Procedure:

  • Enzyme Solution Preparation:

    • Prepare a solution of the His-tagged enzyme at the desired concentration in the appropriate buffer. The optimal concentration will depend on the enzyme and the application and may need to be determined empirically.

  • Immobilization:

    • Incubate the Ni²⁺-Tris-NTA surface with the enzyme solution. The incubation time can range from 30 minutes to several hours at room temperature or 4°C, depending on the desired surface density and enzyme stability. Gentle agitation can improve immobilization efficiency.

  • Washing:

    • After incubation, wash the surface extensively with the wash buffer to remove any non-specifically bound or loosely attached enzyme molecules. Several washes are recommended.

  • Blocking (Optional):

    • If non-specific binding is a concern in subsequent applications, incubate the surface with a blocking solution for 30-60 minutes.

  • Final Wash and Storage:

    • Perform a final wash with the wash buffer. The immobilized enzyme surface is now ready for use.

    • For storage, keep the surface in a suitable buffer at 4°C.

Protocol 3: Regeneration of the Tris-NTA Surface

A key advantage of the NTA system is the ability to regenerate the surface by stripping the bound enzyme and nickel ions, allowing for reuse of the functionalized support.

Materials:

  • Used enzyme-immobilized surface

  • Regeneration buffer: Tris buffer containing 200-350 mM Imidazole or 350 mM EDTA, pH 8.0.

  • Wash buffer (e.g., Tris buffer)

  • NiCl₂ solution (from Protocol 1)

Procedure:

  • Stripping the Enzyme and Ni²⁺:

    • Incubate the surface with the regeneration buffer for 10-20 minutes. EDTA is a strong chelating agent that will strip the Ni²⁺ ions from the NTA, thereby releasing the His-tagged enzyme. Imidazole competes with the histidine residues for binding to the Ni²⁺ ions.

  • Washing:

    • Wash the surface thoroughly with wash buffer to remove all traces of the regeneration buffer, enzyme, and Ni²⁺ ions.

  • Re-charging with Ni²⁺:

    • To reuse the surface, re-charge it with nickel ions by following step 5 of Protocol 1. The surface is now ready for immobilization of a new batch of His-tagged enzyme.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_immob Enzyme Immobilization cluster_app Application cluster_regen Regeneration Clean Substrate Cleaning Func Functionalization with Tris-NTA Clean->Func Charge Ni²⁺ Charging Func->Charge Immob Incubate with His-Tagged Enzyme Charge->Immob Wash1 Washing Step Immob->Wash1 App Enzymatic Assay / Interaction Study Wash1->App Strip Strip with EDTA or Imidazole App->Strip Wash2 Washing Step Strip->Wash2 Wash2->Charge Re-use

Caption: Experimental workflow for enzyme immobilization and surface regeneration.

molecular_interaction cluster_surface Functionalized Surface cluster_enzyme His-Tagged Enzyme Surface Solid Support TrisNTA Tris-NTA Ni Ni²⁺ TrisNTA->Ni Chelation Enzyme Enzyme HisTag His-Tag (6xHistidine) Enzyme->HisTag Ni->HisTag Coordination Bond

References

Application Notes and Protocols for Utilizing (Rac)-Tris-NTA in Drug Screening and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tris-NTA, commonly known as Tris-NTA, is a high-affinity chelator for the site-specific, non-covalent, and reversible capture of polyhistidine-tagged (His-tagged) proteins. Its multivalent nature, featuring three NTA moieties, results in a significantly stronger and more stable interaction with His6-tags compared to traditional mono-NTA surfaces, with affinities in the nanomolar range.[1][2] This enhanced stability is crucial for a variety of applications in drug screening and discovery, providing a robust platform for studying protein-ligand and protein-protein interactions.

Tris-NTA technology is particularly advantageous for techniques such as Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST), enabling the reliable immobilization and labeling of target proteins for high-throughput screening (HTS), fragment-based drug discovery (FBDD), and detailed kinetic analysis of drug candidates.[3][4]

Key Applications in Drug Discovery

  • High-Throughput Screening (HTS): Tris-NTA surfaces are ideal for HTS of small molecule libraries due to their high stability and regenerability, allowing for multiple screening cycles on a single sensor chip.[3]

  • Fragment-Based Drug Discovery (FBDD): The high sensitivity of Tris-NTA-based assays is well-suited for detecting the low-affinity interactions characteristic of small molecular fragments.

  • Kinetic Analysis and Affinity Determination: The stable baseline provided by Tris-NTA immobilization allows for accurate determination of binding kinetics (k_on, k_off) and equilibrium dissociation constants (K_D) for drug candidates.

  • Protein-Protein Interaction (PPI) Studies: Tris-NTA facilitates the investigation of PPIs, which are increasingly important targets in drug discovery. This includes studying the mechanism of action of drugs that modulate these interactions.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from drug screening and interaction studies utilizing Tris-NTA technology.

Target ProteinLigand/FragmentTechniqueAffinity (K_D)Reference
His6-p38αSmall Molecule InhibitorMST2.3 nM
BRD3 (first domain)Fragment LibrarySPR<10 µM to 250 µM
His6-IDH R132HLigandMSTNot specified
β1AR StaRArylpiperazine fragmentsSPR5.6–16 µM
His6-peptideRED-tris-NTAMST3.8 ± 0.5 nM
His6-pUL53pUL50MST1.8 ± 0.2 µM (in lysate)

Experimental Protocols

Protocol 1: High-Throughput Fragment Screening using Surface Plasmon Resonance (SPR) with a Tris-NTA Biosensor Chip

This protocol outlines a general procedure for screening a fragment library against a His-tagged protein of interest using an SPR biosensor with a Tris-NTA surface.

Materials:

  • SPR instrument (e.g., Bio-Rad ProteOn™ XPR36)

  • Tris-NTA sensor chip (e.g., ProteOn HTG/HTE Sensor Chip)

  • His-tagged target protein

  • Fragment library dissolved in an appropriate solvent (e.g., DMSO)

  • Running buffer (e.g., PBS with 0.005% Tween 20)

  • NiCl₂ or NiSO₄ solution (e.g., 10 mM) for surface activation

  • EDTA solution (e.g., 350 mM) for surface regeneration

  • DMSO for solvent correction

Procedure:

  • Chip Conditioning and Activation:

    • Condition the Tris-NTA sensor chip according to the manufacturer's instructions to ensure a stable baseline.

    • Activate the surface by injecting the Ni²⁺ solution to chelate the NTA groups.

  • Immobilization of His-tagged Target Protein:

    • Inject the His-tagged target protein over the activated sensor surface to achieve the desired immobilization level. The multivalent nature of the Tris-NTA surface ensures a stable capture.

  • Fragment Library Screening:

    • Prepare the fragment library in the running buffer, ensuring the final DMSO concentration is consistent across all samples.

    • Inject the fragments over the immobilized target protein. It is recommended to screen at a single high concentration first to identify initial hits.

    • Include buffer blanks and a reference surface for double referencing to correct for bulk refractive index changes and non-specific binding.

  • Hit Confirmation and Affinity Determination:

    • For the initial hits, perform a dose-response analysis by injecting a series of concentrations of the fragment.

    • Analyze the steady-state binding responses to determine the equilibrium dissociation constant (K_D).

  • Surface Regeneration:

    • Regenerate the sensor surface by injecting the EDTA solution to strip the Ni²⁺ ions and release the His-tagged protein.

    • The surface can then be reactivated with Ni²⁺ for the next screening cycle.

Protocol 2: Quantitative Analysis of Protein-Ligand Interaction using MicroScale Thermophoresis (MST)

This protocol describes the determination of the binding affinity between a His-tagged protein and a small molecule inhibitor using MST with a fluorescently labeled Tris-NTA.

Materials:

  • MST instrument (e.g., Monolith NT.115)

  • RED-Tris-NTA 2nd Generation dye (or other suitable fluorescently labeled Tris-NTA)

  • His-tagged target protein

  • Small molecule inhibitor

  • Assay buffer (e.g., PBS with 0.05% Tween 20)

  • Hydrophilic or standard capillaries

Procedure:

  • Labeling of His-tagged Protein:

    • Prepare a solution of the His-tagged protein in the assay buffer.

    • Add the fluorescently labeled Tris-NTA to the protein solution at a concentration that is at least two-fold lower than the expected K_D of the Tris-NTA to the His-tag to ensure a 1:1 binding stoichiometry.

    • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Preparation of Ligand Dilution Series:

    • Prepare a serial dilution of the small molecule inhibitor in the assay buffer. A 16-point, 1:1 dilution series is recommended.

  • Sample Preparation for MST Measurement:

    • Mix the labeled protein solution with each dilution of the inhibitor at a 1:1 ratio.

    • Incubate the samples for a short period to allow the interaction to reach equilibrium.

    • Load the samples into the MST capillaries.

  • MST Measurement and Data Analysis:

    • Perform the MST measurement according to the instrument's instructions.

    • Analyze the change in fluorescence in response to the temperature gradient.

    • Plot the normalized fluorescence against the logarithm of the ligand concentration and fit the data to a suitable binding model (e.g., the K_D model) to determine the dissociation constant.

Visualizations

Signaling Pathway: Simplified EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. The binding of ligands like EGF to EGFR induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Tris-NTA-based assays can be used to study the interactions of His-tagged EGFR with its binding partners or to screen for inhibitors of these interactions.

EGFR_Signaling EGF EGF EGFR His-tagged EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2 Dimer->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Simplified EGFR Signaling Pathway
Experimental Workflow: Tris-NTA Based Drug Screening

The following diagram illustrates a typical workflow for a drug screening campaign utilizing Tris-NTA technology, from target preparation to hit validation.

Drug_Screening_Workflow start Start protein_prep His-tagged Target Protein Preparation start->protein_prep immobilization Immobilization/Labeling with Tris-NTA protein_prep->immobilization screening High-Throughput Screening (SPR/MST) immobilization->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response & Affinity Determination hit_id->dose_response hit_validation Hit Validation & Orthogonal Assays dose_response->hit_validation end Lead Optimization hit_validation->end

Tris-NTA Drug Screening Workflow

References

Application Notes and Protocols for (Rac)-Tris-NTA in Biolayer Interferometry (BLI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the (Rac)-Tris-NTA (commonly referred to as Ni-NTA) biosensor platform for Biolayer Interferometry (BLI). These application notes and protocols are designed to assist in the planning and execution of experiments for the kinetic characterization of biomolecular interactions.

Introduction to Tris-NTA BLI

Biolayer interferometry is a label-free optical biosensing technique used to measure real-time biomolecular interactions.[1][2] The this compound biosensors are pre-immobilized with nickel-charged tris-nitrilotriacetic acid groups, which allows for the convenient and rapid capture of polyhistidine-tagged (His-tagged) recombinant proteins.[3][4][5] This system provides a robust platform for quantifying protein concentrations and performing detailed kinetic analysis of protein-protein, protein-peptide, and protein-small molecule interactions. The principle relies on the immobilization of a His-tagged ligand onto the biosensor surface, followed by the introduction of an analyte in solution. The binding of the analyte to the immobilized ligand causes a change in the optical thickness at the biosensor tip, which is detected as a wavelength shift in the interference pattern of reflected light. This shift is monitored in real-time to determine association (k_a_ or k_on_) and dissociation (k_d_ or k_off_) rate constants, and the equilibrium dissociation constant (K_D_).

Data Presentation: Quantitative Analysis of Biomolecular Interactions

The following tables summarize quantitative data from various studies that have employed the Tris-NTA BLI methodology for kinetic characterization.

Table 1: Kinetic Parameters for the Interaction between GrgA and σ28

Ligand (His-tagged)Analytek_a_ (1/Ms)k_d_ (1/s)K_D_ (M)
NH-GrgA (full length)σ281.2 x 10^51.1 x 10^-49.2 x 10^-10
NH-GrgAΔ138–165σ281.8 x 10^2> 5.0 x 10^-1> 2.8 x 10^-3
NH-GrgA138–165σ285.3 x 10^31.4 x 10^-22.6 x 10^-6

Table 2: Kinetic Analysis of HIS-endostatin and anti-endostatin Interaction

Ligand (His-tagged)Analytek_on_ (1/Ms)k_off_ (1/s)K_D_ (nM)
HIS-endostatinanti-endostatin8.1 x 10^41.8 x 10^-50.22

Table 3: Kinetic Analysis of Membrane Protein Interactions

Ligand (in proteoliposomes)AnalyteLoading ConcentrationK_D_ (nM)
CXCR4anti-CXCR4 Antibody5 µg/mL21
CXCR4SDF1α25 µg/mL60

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical kinetic analysis experiment using Tris-NTA biosensors on a BLI system (e.g., Sartorius Octet®).

Protocol 1: General Kinetic Analysis of Protein-Protein Interactions

This protocol outlines the standard procedure for determining the binding kinetics of a protein-protein interaction where one partner is His-tagged.

1. Reagent and Sample Preparation:

  • Assay Buffer: A suitable assay buffer is critical for maintaining protein stability and minimizing non-specific binding. A commonly used buffer is Phosphate-Buffered Saline (PBS) or a Tris-based buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl) supplemented with 0.05% Tween-20 and 0.1% Bovine Serum Albumin (BSA). All solutions should be filtered and degassed.

  • His-tagged Ligand: Prepare the His-tagged ligand in the assay buffer. The optimal concentration for loading onto the biosensor typically ranges from 5 to 25 µg/mL and should be determined empirically to achieve a stable and sufficient loading level (e.g., 0.5-1.5 nm shift).

  • Analyte: Prepare a dilution series of the analyte in the assay buffer. A typical series consists of at least five concentrations, with the highest concentration being at least 10-fold higher than the expected K_D_. Include a zero-analyte concentration control (buffer only) for double referencing.

2. Experimental Setup:

  • Instrument Warm-up: Turn on the BLI instrument at least 30-60 minutes before the experiment to allow the lamp and electronics to stabilize.

  • Plate Preparation: Use a black, flat-bottom 96-well microplate. Pipette 200 µL of the prepared solutions (assay buffer, ligand, and analyte dilutions) into the designated wells according to the experimental design.

  • Biosensor Hydration: Hydrate the Tris-NTA biosensors in 200 µL of assay buffer for at least 10 minutes prior to the experiment. Do not allow the biosensor tips to touch the bottom of the well or dry out.

3. BLI Assay Steps:

The BLI experiment consists of a series of sequential steps programmed into the instrument's software.

  • Step 1: Baseline (60-180 seconds): Equilibrate the hydrated biosensors in assay buffer to establish a stable baseline.

  • Step 2: Loading (60-300 seconds): Immerse the biosensors into the wells containing the His-tagged ligand to allow for its capture onto the Tris-NTA surface.

  • Step 3: Second Baseline (60-180 seconds): Move the ligand-loaded biosensors back into wells with assay buffer to establish a new baseline prior to association.

  • Step 4: Association (120-600 seconds): Transfer the biosensors to the wells containing the analyte dilution series to monitor the binding event in real-time.

  • Step 5: Dissociation (300-1200 seconds): Move the biosensors back to the assay buffer wells to monitor the dissociation of the analyte from the ligand.

4. Data Analysis:

  • Data Processing: After the run is complete, process the raw data using the instrument's analysis software. This typically involves:

    • Reference Subtraction: Subtract the signal from the reference biosensors (no ligand loaded) and the zero-analyte control from the sample data.

    • Y-axis Alignment: Align the curves to the baseline step.

    • Inter-step Correction: Correct for any signal shifts between steps, often by aligning to the dissociation step.

  • Curve Fitting: Fit the processed data to a suitable binding model (e.g., 1:1 binding model) to determine the kinetic constants (k_a_, k_d_, and K_D_).

Protocol 2: Addressing Non-Specific Binding

Non-specific binding (NSB) can be a significant issue, especially when working with low-affinity interactions that require high analyte concentrations.

  • Buffer Optimization:

    • Increase the salt concentration (e.g., up to 500 mM NaCl) to reduce electrostatic interactions.

    • Include detergents like Tween-20 (0.05% - 0.1%).

    • Add carrier proteins such as BSA (0.1% - 1%).

  • Blocking Agents: For persistent NSB to the Ni-NTA surface, consider adding low concentrations of imidazole (e.g., 10-20 mM) to the assay buffer. Note that higher concentrations may compete with the His-tag for binding to the biosensor.

  • Reference Subtraction: Proper reference subtraction is crucial. Always include a reference sensor that goes through all steps except for ligand loading to monitor NSB of the analyte to the sensor surface itself.

Visualizations

The following diagrams illustrate the key workflows and concepts in a Tris-NTA BLI experiment.

experimental_workflow cluster_plate 96-Well Plate cluster_steps BLI Experimental Steps Buffer Assay Buffer Step1 1. Baseline (in Buffer) Buffer->Step1 Step3 3. Baseline (in Buffer) Buffer->Step3 Step5 5. Dissociation (in Buffer) Buffer->Step5 Ligand His-tagged Ligand Step2 2. Loading (in Ligand) Ligand->Step2 Analyte Analyte Dilutions Step4 4. Association (in Analyte) Analyte->Step4 Step1->Step2 Move Sensor Step2->Step3 Move Sensor Step3->Step4 Move Sensor Step4->Step5 Move Sensor Biosensor Tris-NTA Biosensor Biosensor->Step1 Hydration

Caption: Workflow of a Tris-NTA BLI experiment.

binding_curve cluster_graph Idealized BLI Sensorgram Yaxis Response (nm) Xaxis Time (s) origin 0 Ymax origin->Ymax Xmax origin->Xmax Baseline1 Baseline Loading Loading Baseline2 Baseline Association Association Dissociation Dissociation p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p8 p6->p8 p10 p8->p10 v1 v1 v2 v2 v1->v2 v3 v3 v4 v4 v3->v4 v5 v5 v6 v6 v5->v6 v7 v7 v8 v8 v7->v8

Caption: Representative sensorgram from a BLI experiment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (Rac)-Tris-NTA His-tag Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for (Rac)-Tris-NTA His-tag binding.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of His-tagged proteins using this compound resins.

Binding Issues

Q1: My His-tagged protein is not binding to the Tris-NTA resin. What are the possible causes and solutions?

A1: Several factors can prevent your His-tagged protein from binding to the Tris-NTA resin. Here are the most common issues and how to troubleshoot them:

  • Inaccessible His-tag: The polyhistidine tag may be buried within the three-dimensional structure of the folded protein, making it inaccessible to the Tris-NTA resin.[1][2]

    • Solution: Perform a trial purification under denaturing conditions using urea (up to 8 M) or guanidinium chloride (up to 6 M) in the lysis/binding buffer.[1][2] If the protein binds under these conditions, it indicates that the tag is hidden in the native conformation. You can then choose to proceed with purification under denaturing conditions followed by refolding, or re-engineer the protein to include a flexible linker between the protein and the His-tag.

  • Incorrect Buffer pH: The pH of the binding buffer is critical for efficient binding. Histidine residues have an imidazole side chain with a pKa of approximately 6.0. For effective binding to the nickel ions on the resin, the pH of the buffer should be above this pKa to ensure the histidines are deprotonated.

    • Solution: Ensure your binding buffer has a pH between 7.5 and 8.0. A lower pH can lead to protonation of the histidine side chains, which will inhibit binding. Remember to re-adjust the pH after adding all buffer components, especially imidazole, which can lower the pH.

  • Presence of Chelating or Reducing Agents: Chelating agents like EDTA and EGTA will strip the Ni2+ ions from the NTA resin, inactivating it. Strong reducing agents can also interfere with the binding.

    • Solution: Avoid EDTA and EGTA in your lysis and binding buffers. If a protease inhibitor cocktail containing EDTA was used, the protein sample may need to be dialyzed against a buffer without EDTA before loading onto the column. While low concentrations of some reducing agents like β-mercaptoethanol (up to 20 mM) may be tolerated, it's best to avoid them if possible.

  • High Imidazole Concentration in Binding Buffer: Imidazole is used to elute the His-tagged protein and, in low concentrations, to reduce non-specific binding. However, if the concentration in the binding buffer is too high, it will compete with the His-tag for binding to the resin.

    • Solution: The optimal imidazole concentration is protein-dependent. Start with a low concentration (e.g., 5-10 mM) in your binding buffer, or even no imidazole at all. If non-specific binding is an issue, you can gradually increase the imidazole concentration.

  • Buffer Composition Issues: Certain buffer components can interfere with the binding. For example, Tris buffers contain primary amines that can interact with the nickel ions and may reduce binding efficiency in some cases.

    • Solution: If you suspect buffer interference, consider switching to a phosphate-based buffer (e.g., sodium phosphate), which is commonly recommended for His-tag purification.

Purity Issues

Q2: My purified protein has low purity with many contaminants. How can I improve this?

A2: Contaminating proteins can co-elute with your His-tagged protein for several reasons. Here’s how to improve the purity of your target protein:

  • Optimize Imidazole Concentration in Wash Buffer: The concentration of imidazole in the wash buffer is crucial for removing non-specifically bound proteins.

    • Solution: Increase the imidazole concentration in your wash buffer. A common starting point is 20-40 mM, but this may need to be optimized for your specific protein. You can perform a step-wise wash with increasing imidazole concentrations to determine the highest concentration that does not elute your target protein.

  • Increase Salt Concentration: High salt concentrations can help to disrupt non-specific ionic interactions between contaminating proteins and the resin.

    • Solution: Include 300-500 mM NaCl in your binding and wash buffers to reduce non-specific binding.

  • Add Detergents or Glycerol: For proteins prone to aggregation or non-specific hydrophobic interactions, adding non-ionic detergents or glycerol can improve purity.

    • Solution: Include up to 2% non-ionic detergents (e.g., Triton X-100, Tween 20) or up to 50% glycerol in your buffers.

  • Consider a Different Metal Ion: While Nickel (Ni2+) is the most common metal ion used, others like Cobalt (Co2+) can sometimes offer higher specificity and result in a purer protein product.

Elution Issues

Q3: My His-tagged protein is not eluting from the column, or the yield is very low.

A3: Difficulty in eluting your protein can be due to strong binding or issues with the elution buffer.

  • Insufficient Imidazole Concentration in Elution Buffer: The concentration of imidazole in the elution buffer may not be high enough to effectively compete with the His-tag for binding to the resin.

    • Solution: Increase the imidazole concentration in your elution buffer. Typical elution buffers contain 250-500 mM imidazole. You can try a step or gradient elution with increasing imidazole concentrations to find the optimal concentration for your protein.

  • Protein Precipitation on the Column: The high concentration of protein during elution can sometimes lead to precipitation on the column.

    • Solution: Try eluting with a linear imidazole gradient instead of a single step to reduce the protein concentration in the eluate. Including additives like glycerol (up to 50%) or non-ionic detergents in the elution buffer can also help to maintain protein solubility.

  • Low pH of Elution Buffer: As with the binding buffer, the pH of the elution buffer is important.

    • Solution: Ensure the pH of your elution buffer is around 8.0. A significant drop in pH can affect protein stability.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges for key buffer components in His-tag purification using NTA-based resins.

Table 1: Imidazole Concentrations for Different Purification Steps

Purification StepTypical Imidazole ConcentrationPurpose
Binding Buffer0 - 20 mMTo reduce non-specific binding of contaminating proteins.
Wash Buffer20 - 50 mMTo remove weakly and non-specifically bound proteins.
Elution Buffer250 - 500 mMTo competitively elute the His-tagged protein.

Table 2: Common Buffer Additives and Their Recommended Concentrations

AdditiveRecommended ConcentrationPurpose
NaCl300 - 500 mMTo reduce non-specific ionic interactions.
Glycerol10 - 50%To increase buffer viscosity and stabilize proteins.
Non-ionic Detergents (e.g., Triton X-100, Tween 20)0.1 - 2%To reduce non-specific hydrophobic interactions and aggregation.
UreaUp to 8 MDenaturant for purifying proteins from inclusion bodies or with inaccessible His-tags.
Guanidinium ChlorideUp to 6 MStronger denaturant for purifying proteins from inclusion bodies or with inaccessible His-tags.

Experimental Protocols

Protocol 1: Optimizing Imidazole Concentration for Washing

  • Prepare a series of wash buffers: Prepare several small batches of wash buffer (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, pH 8.0) with varying imidazole concentrations (e.g., 10 mM, 20 mM, 40 mM, 60 mM, 80 mM, 100 mM).

  • Equilibrate the resin: Equilibrate your Tris-NTA resin with a binding buffer containing a low concentration of imidazole (e.g., 5 mM).

  • Load your protein sample: Load your clarified cell lysate containing the His-tagged protein onto the equilibrated resin.

  • Perform sequential washes: Wash the resin with 5-10 column volumes of each of the prepared wash buffers, starting from the lowest imidazole concentration and proceeding to the highest. Collect the flow-through from each wash step.

  • Elute the target protein: Elute your protein with an elution buffer containing a high concentration of imidazole (e.g., 300 mM).

  • Analyze the fractions: Analyze all the collected wash and elution fractions by SDS-PAGE to determine the highest imidazole concentration that can be used in the wash step without eluting your target protein.

Visualizations

HisTagBindingWorkflow cluster_prep Sample Preparation cluster_purification Purification Cycle cluster_analysis Analysis CellLysis Cell Lysis Clarification Clarification (Centrifugation/Filtration) CellLysis->Clarification BufferExchange Buffer Exchange (Optional) Clarification->BufferExchange Equilibration Resin Equilibration (Binding Buffer) BufferExchange->Equilibration SampleLoading Sample Loading Equilibration->SampleLoading Wash Wash (Wash Buffer) SampleLoading->Wash Elution Elution (Elution Buffer) Wash->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE WesternBlot Western Blot SDSPAGE->WesternBlot TroubleshootingLogic cluster_solutions Potential Solutions Start Protein Not Binding? CheckTag Is His-tag Accessible? Start->CheckTag Yes Denaturing Use Denaturing Agents (Urea, Gu-HCl) CheckpH Check/Adjust Buffer pH (7.5-8.0) RemoveAgents Remove Chelating/ Reducing Agents LowerImidazole Lower Imidazole in Binding Buffer CheckTag->Denaturing No CheckBuffer Is Buffer Composition Optimal? CheckTag->CheckBuffer Yes CheckBuffer->CheckpH No CheckAgents Are there interfering agents? CheckBuffer->CheckAgents Yes CheckAgents->RemoveAgents Yes CheckImidazole Is Imidazole too high? CheckAgents->CheckImidazole No CheckImidazole->LowerImidazole Yes

References

How to prevent non-specific binding with (Rac)-Tris-NTA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot non-specific binding during protein purification with (Rac)-Tris-NTA resins.

Troubleshooting Guide: Enhancing Purity and Minimizing Non-Specific Binding

Non-specific binding of contaminating proteins is a common issue in affinity chromatography. This guide addresses the primary causes and provides systematic solutions to enhance the purity of your His-tagged protein.

Question: My purified protein sample contains multiple contaminating bands on an SDS-PAGE gel. What is causing this and how can I improve the purity?

Answer:

Contaminating bands are typically a result of non-specific interactions between host cell proteins and the this compound resin. These interactions can be ionic, hydrophobic, or due to weak affinity for the immobilized metal ions. The following strategies can be employed to minimize this non-specific binding.

1. Optimize Imidazole Concentration in Lysis and Wash Buffers

The most effective method to prevent non-specific binding is to include a low concentration of imidazole in your lysis and wash buffers.[1][2][3] Imidazole will compete with weakly binding proteins for sites on the resin, while the high affinity of the His-tag for the Tris-NTA will be maintained.

  • Recommendation: Start by adding 10-20 mM imidazole to your lysis and wash buffers.[1] This is generally sufficient to significantly reduce the binding of many common contaminants.

  • Optimization: The optimal imidazole concentration is protein-dependent. If you still observe significant contamination, you can increase the imidazole concentration in the wash buffer incrementally (e.g., 30 mM, 50 mM, up to 100 mM). Be aware that excessively high concentrations of imidazole may lead to a decrease in the yield of your target protein. A small-scale pilot experiment is recommended to determine the ideal balance between purity and yield.

2. Adjust Salt Concentration to Disrupt Ionic Interactions

Non-specific binding can be mediated by electrostatic interactions between charged proteins and the resin. Increasing the ionic strength of the buffers can help to disrupt these interactions.

  • Recommendation: Maintain a sodium chloride (NaCl) concentration of at least 300-500 mM in all your buffers (lysis, wash, and elution).

  • For highly charged proteins: For proteins with a high isoelectric point (pI > 9) or those that are known to interact with DNA/RNA, you can increase the NaCl concentration up to 1-2 M.

3. Incorporate Additives to Reduce Hydrophobic Interactions

If the contaminating proteins are binding to the resin matrix via hydrophobic interactions, the addition of non-ionic detergents or other additives can be beneficial.

  • Detergents: Include 0.05-0.1% of Triton X-100 or Tween 20 in your buffers to reduce non-specific hydrophobic binding. In some cases, concentrations up to 2% can be used.

  • Glycerol/Ethanol: The addition of up to 50% glycerol or 20% ethanol can also help to minimize hydrophobic interactions. Glycerol has the added benefit of stabilizing many proteins.

4. Use Reducing Agents for Cysteine-Rich Proteins

Contaminants can sometimes co-purify with your target protein because they are linked via disulfide bonds.

  • Recommendation: Add a reducing agent to your lysis buffer. For Ni-NTA based resins, it is recommended to use up to 20 mM β-mercaptoethanol (BME).

  • Caution: Avoid using dithiothreitol (DTT) as it is a stronger reducing agent and can strip the Ni2+ ions from the resin, leading to a brown coloration and reduced binding capacity.

5. Match Resin Volume to Protein Expression Level

Using an excessive amount of resin can provide more sites for low-affinity, non-specific binding.

  • Recommendation: Adjust the amount of this compound resin to the expected yield of your His-tagged protein. This will reduce the binding of background proteins with low affinity.

Summary of Recommended Buffer Additives

The following table provides a summary of the recommended concentration ranges for various additives to prevent non-specific binding. The optimal concentration for each should be empirically determined for your specific protein.

AdditiveLysis BufferWash BufferElution BufferPurpose
Imidazole 10-20 mM20-100 mM>250 mMReduces non-specific binding of low-affinity proteins.
NaCl 300-500 mM (up to 2 M)300-500 mM (up to 2 M)300-500 mMDisrupts non-specific ionic interactions.
Non-ionic Detergents 0.05-2%0.05-2%0.05-2%Reduces non-specific hydrophobic interactions.
Glycerol up to 50%up to 50%up to 50%Reduces hydrophobic interactions and stabilizes proteins.
β-mercaptoethanol up to 20 mM--Reduces disulfide bonds between proteins.

Experimental Protocols

Protocol 1: Standard Purification of a 6xHis-Tagged Protein

This protocol provides a starting point for the purification of a His-tagged protein under native conditions.

  • Buffer Preparation: Prepare Lysis, Wash, and Elution buffers according to the recommendations in the table above. A good starting point would be:

    • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole.

    • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole.

    • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole.

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or other appropriate methods.

  • Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant.

  • Binding: Add the clarified lysate to the equilibrated this compound resin and incubate with gentle mixing for 1 hour at 4°C.

  • Washing:

    • Load the resin-lysate mixture onto a column.

    • Wash the resin with 10-20 column volumes of Wash Buffer.

  • Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer. Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to check for purity and yield.

Protocol 2: Optimization of Imidazole Concentration

To find the optimal imidazole concentration for your wash buffer, you can perform a small-scale purification with varying imidazole concentrations.

  • Prepare several small aliquots of your clarified lysate.

  • Equilibrate small amounts of this compound resin for each aliquot.

  • Perform the binding step as described above.

  • Prepare a series of Wash Buffers with increasing imidazole concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM).

  • Wash each resin aliquot with one of the prepared Wash Buffers.

  • Elute the protein from each aliquot using the standard Elution Buffer.

  • Analyze the eluted fractions from each condition on an SDS-PAGE gel to identify the imidazole concentration that provides the best purity without significantly compromising yield.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis cluster_optimization Optimization Loop lysis Cell Lysis in Optimized Buffer clarification Clarification by Centrifugation lysis->clarification binding Binding to This compound Resin clarification->binding washing Washing with Optimized Buffer binding->washing elution Elution of His-Tagged Protein washing->elution analysis SDS-PAGE Analysis of Purity elution->analysis opt_imidazole Adjust Imidazole analysis->opt_imidazole Low Purity opt_salt Adjust Salt analysis->opt_salt opt_additives Add Detergents/ Glycerol analysis->opt_additives opt_imidazole->washing opt_salt->washing opt_additives->washing troubleshooting_flowchart start Start: Contaminating bands in eluate q_imidazole Is imidazole (10-20 mM) in lysis/wash buffer? start->q_imidazole a_add_imidazole Add 10-20 mM imidazole to lysis and wash buffers q_imidazole->a_add_imidazole No q_increase_imidazole Have you tried increasing wash imidazole concentration? q_imidazole->q_increase_imidazole Yes a_add_imidazole->q_increase_imidazole a_increase_imidazole Increase imidazole in wash buffer (e.g., 30-100 mM) q_increase_imidazole->a_increase_imidazole No q_salt Is NaCl concentration >= 300 mM? q_increase_imidazole->q_salt Yes a_increase_imidazole->q_salt a_increase_salt Increase NaCl to 300-500 mM (or higher for charged proteins) q_salt->a_increase_salt No q_additives Are there hydrophobic contaminants suspected? q_salt->q_additives Yes a_increase_salt->q_additives a_add_additives Add non-ionic detergent (0.1-2%) or glycerol (20-50%) q_additives->a_add_additives Yes end Purity Improved q_additives->end No a_add_additives->end non_specific_interactions resin This compound Resin Ni2+ Matrix his_protein His-Tagged Protein his_protein->resin:Ni Specific Binding (High Affinity) contaminant_ionic Ionic Contaminant (e.g., DNA-binding protein) contaminant_ionic->resin:Ni Ionic Interaction (Disrupted by high salt) contaminant_hydrophobic Hydrophobic Contaminant contaminant_hydrophobic->resin:Matrix Hydrophobic Interaction (Disrupted by detergents) contaminant_his His-Rich Contaminant (e.g., SlyD) contaminant_his->resin:Ni Weak Affinity (Disrupted by imidazole)

References

Technical Support Center: Troubleshooting His-Tagged Protein Purification with Tris-NTA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yield during the purification of histidine-tagged (His-tagged) proteins using Tris-NTA (Tris-nitrilotriacetic acid) resin.

Frequently Asked Questions (FAQs)

Q1: My His-tagged protein is not binding to the Tris-NTA resin. What are the common causes?

A1: Several factors can lead to poor binding of your His-tagged protein to the Tris-NTA resin. These include:

  • Inaccessible His-tag: The His-tag may be buried within the three-dimensional structure of the folded protein, preventing it from interacting with the nickel ions on the resin.[1][2]

  • Suboptimal Buffer Composition: The pH of your buffer can affect the charge of the histidine residues. A low pH can protonate the histidine side chains, hindering their ability to coordinate with the nickel ions.[2][3] Additionally, the presence of chelating agents like EDTA or reducing agents like DTT in your buffers can strip the nickel ions from the NTA resin.

  • High Imidazole Concentration in Binding/Wash Buffer: While low concentrations of imidazole are used to prevent non-specific binding of contaminating proteins, excessively high concentrations can also prevent your His-tagged protein from binding to the resin.

  • Protein Expression Issues: It's crucial to confirm that the His-tagged protein is being expressed in your starting material. This can be verified through methods like Western blotting.

  • Compromised Resin: The Tris-NTA resin may have lost its nickel ions or become fouled with precipitated proteins from previous purifications.

Q2: I am observing a low yield of my eluted protein. What could be the reason?

A2: Low elution yield can stem from several issues:

  • Inefficient Elution Conditions: The concentration of imidazole in your elution buffer may be too low to effectively compete with the His-tag for binding to the nickel ions. Alternatively, the elution volume might be insufficient to collect all the bound protein.

  • Protein Precipitation on the Column: High concentrations of the target protein can sometimes lead to precipitation on the column during elution.

  • His-tag Cleavage: Proteases in your cell lysate could be cleaving the His-tag from your target protein.

  • Very Tight Binding: In some cases, the interaction between the His-tag and the resin is too strong for standard elution conditions. This can be influenced by the length of the His-tag.

Q3: Can the use of Tris buffer itself be a problem in His-tag purification?

A3: While widely used, Tris buffer can sometimes interfere with His-tag purification. Tris contains a primary amine that can act as a weak chelator and may interact with the nickel ions on the NTA resin, potentially reducing the binding efficiency of the His-tagged protein. However, in many cases, Tris at concentrations up to 100 mM has been used successfully. If you suspect Tris is causing an issue, consider switching to a phosphate-based buffer like sodium phosphate.

Troubleshooting Guides

Problem 1: Low or No Binding of His-tagged Protein to Tris-NTA Resin

This troubleshooting workflow will guide you through diagnosing and resolving issues related to poor protein binding.

Low_Binding_Troubleshooting start Start: Low/No Protein Binding check_expression 1. Verify Protein Expression (e.g., Western Blot) start->check_expression expression_ok Expression Confirmed check_expression->expression_ok Protein Detected no_expression No/Low Expression check_expression->no_expression No/Low Protein check_buffer 2. Check Buffer Composition (pH, Chelators, Reducing Agents) expression_ok->check_buffer optimize_expression Optimize Expression Conditions no_expression->optimize_expression buffer_ok Buffer OK check_buffer->buffer_ok buffer_issue Buffer Issue Detected check_buffer->buffer_issue check_imidazole 3. Optimize Imidazole in Binding/Wash Buffer buffer_ok->check_imidazole correct_buffer Correct Buffer: - Adjust pH to 7.4-8.0 - Remove EDTA/DTT - Use Phosphate Buffer buffer_issue->correct_buffer correct_buffer->check_buffer imidazole_ok Imidazole Optimized check_imidazole->imidazole_ok imidazole_issue High Imidazole check_imidazole->imidazole_issue check_tag 4. Investigate His-Tag Accessibility imidazole_ok->check_tag lower_imidazole Lower Imidazole Concentration (Start with 5-10 mM) imidazole_issue->lower_imidazole lower_imidazole->check_imidazole tag_accessible Tag Accessible check_tag->tag_accessible tag_hidden Tag Potentially Hidden check_tag->tag_hidden check_resin 5. Check Resin Integrity tag_accessible->check_resin denaturing_purification Perform Purification under Denaturing Conditions (Urea/Gu-HCl) tag_hidden->denaturing_purification success Successful Binding denaturing_purification->success resin_ok Resin OK check_resin->resin_ok resin_issue Resin Discolored/Old check_resin->resin_issue resin_ok->success regenerate_resin Regenerate or Replace Resin resin_issue->regenerate_resin regenerate_resin->check_resin

Caption: Troubleshooting workflow for low or no protein binding.

Problem 2: Low Yield of Eluted Protein

This guide provides steps to improve the recovery of your His-tagged protein from the Tris-NTA resin.

Potential Cause Recommended Solution Experimental Details
Inefficient Elution Increase imidazole concentration in the elution buffer.Create a step or linear gradient of imidazole (e.g., 50 mM to 500 mM) to determine the optimal concentration for eluting your specific protein.
Increase the elution buffer volume.Elute with multiple column volumes (CVs) and collect fractions. Analyze each fraction by SDS-PAGE to see where the protein elutes.
Protein Precipitation Decrease the amount of sample loaded onto the column.If protein concentration is too high, consider diluting the lysate before loading.
Elute with a linear imidazole gradient instead of a single high-concentration step.A gradual increase in imidazole can prevent the protein from eluting in a highly concentrated band, reducing the risk of precipitation.
Add solubilizing agents to the elution buffer.Consider adding agents like 0.1-2% Tween 20 or Triton X-100, or up to 20% glycerol to the elution buffer to improve protein solubility.
His-tag Cleavage Add protease inhibitors to the lysis buffer.Use a commercially available protease inhibitor cocktail to prevent degradation of your protein and its tag.
Very Tight Binding Switch to a different metal ion.Cobalt (Co²⁺) resins generally have a lower binding affinity than nickel (Ni²⁺) and can sometimes facilitate elution of tightly bound proteins, though this may result in a lower overall yield.
Use a pH gradient for elution.As an alternative to imidazole, a decrease in pH to around 4.5 can be used to elute the protein. Note that metal ions may be stripped from the resin below pH 4.0.

Experimental Protocols

Protocol 1: Buffer Preparation

Binding Buffer:

  • 50 mM Tris-HCl, pH 8.0

  • 300-500 mM NaCl

  • 5-20 mM Imidazole

  • Optional: 1 mM PMSF (add fresh)

Wash Buffer:

  • 50 mM Tris-HCl, pH 8.0

  • 300-500 mM NaCl

  • 20-40 mM Imidazole

  • Optional: 1 mM PMSF (add fresh)

Elution Buffer:

  • 50 mM Tris-HCl, pH 8.0

  • 150-300 mM NaCl

  • 250-500 mM Imidazole

  • Optional: 1 mM PMSF (add fresh)

Note: The optimal imidazole concentration for binding, wash, and elution buffers is protein-dependent and may require optimization. It is recommended to filter all buffers through a 0.45 µm filter before use.

Protocol 2: Tris-NTA Resin Regeneration

This protocol is for regenerating nickel-charged Tris-NTA resin that has become discolored or shows reduced binding capacity.

Resin_Regeneration_Workflow start Start: Used Tris-NTA Resin wash_water 1. Wash with 5 CVs of deionized water start->wash_water strip_ni 2. Strip Ni²⁺ with 5 CVs of 100 mM EDTA, pH 8.0 wash_water->strip_ni wash_water2 3. Wash with 5 CVs of deionized water strip_ni->wash_water2 remove_precipitates 4. Wash with 10 CVs of 1.0 M NaOH (incubate for 1-2 hours) wash_water2->remove_precipitates wash_water3 5. Wash with 10 CVs of deionized water until pH is neutral remove_precipitates->wash_water3 recharge_ni 6. Recharge with 5 CVs of 100 mM NiSO₄ wash_water3->recharge_ni wash_water4 7. Wash with 10 CVs of deionized water recharge_ni->wash_water4 equilibrate 8. Equilibrate with 5 CVs of Binding Buffer wash_water4->equilibrate end End: Regenerated Resin equilibrate->end

Caption: Workflow for regenerating Tris-NTA resin.

Data Presentation

Table 1: Reagent Compatibility with Tris-NTA Resin

This table summarizes the compatibility of common reagents with nickel-charged NTA resins.

Reagent ClassReagent ExampleMax ConcentrationEffect on Purification
Buffer Agents TrisUp to 100 mMHigh concentrations may reduce nickel ions.
Sodium PhosphateRecommendedA good alternative to Tris.
Chelating Agents EDTA, EGTA< 1 mMStrips nickel ions from the resin.
Reducing Agents β-mercaptoethanolUp to 20 mMGenerally compatible.
DTT, DTE< 1 mMCan reduce and strip nickel ions.
Detergents Triton X-100, Tween 20Up to 2%Can reduce non-specific binding.
Denaturants UreaUp to 8 MUsed for purifying proteins from inclusion bodies.
Guanidine HClUp to 6 MUsed for purifying proteins from inclusion bodies.
Salts NaClUp to 2 MAt least 300 mM is recommended to reduce ionic interactions.
Additives GlycerolUp to 50%Prevents hydrophobic interactions and can stabilize proteins.
ImidazoleVariableUsed for washing and elution. Low concentrations in binding buffer reduce non-specific binding.

References

Technical Support Center: Elution Optimization for His-Tagged Proteins from Tris-NTA Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the elution of His-tagged proteins from Tris-NTA matrices.

Frequently Asked Questions (FAQs)

1. What is the principle of eluting His-tagged proteins from a Tris-NTA resin?

His-tagged proteins bind to the Tris-NTA resin via the interaction of the histidine residues in the tag with nickel ions (Ni²⁺) chelated by the NTA ligand. Elution is typically achieved by competitive displacement using a high concentration of imidazole, which has a similar chemical structure to the side chain of histidine and competes for binding to the Ni²⁺ ions.[1][2][3] Alternatively, a decrease in pH can be used to protonate the histidine residues, disrupting their interaction with the nickel ions and leading to elution.[4][5]

2. What is the optimal imidazole concentration for eluting my His-tagged protein?

The optimal imidazole concentration for elution is protein-dependent and often needs to be determined empirically. Generally, a concentration range of 100-500 mM imidazole is effective for eluting most His-tagged proteins. A stepwise or linear gradient of increasing imidazole concentration is recommended to determine the precise concentration at which the target protein elutes with high purity.

3. Can I elute my protein by changing the pH?

Yes, lowering the pH of the elution buffer is a viable method for eluting His-tagged proteins. As the pH decreases (typically to a range of 4.5-5.9), the histidine residues in the His-tag become protonated, which disrupts their coordination with the nickel ions on the resin, leading to elution. However, it is crucial to consider the pH stability of your target protein, as low pH can cause denaturation or precipitation. It's important to note that at a pH below 4, the nickel ions may be stripped from the NTA matrix.

4. Why is my protein eluting with low purity?

Low purity in the eluted fraction can be due to several factors:

  • Non-specific binding of contaminating proteins: Host cell proteins with exposed histidine, cysteine, or tryptophan residues can bind to the Ni-NTA resin.

  • Inefficient washing: The wash steps may not be stringent enough to remove all non-specifically bound proteins.

  • Co-purification of interacting proteins: Chaperones or other proteins that form a complex with your target protein may co-elute.

  • Hydrophobic or ionic interactions: Contaminating proteins may interact with the resin or the target protein through non-specific hydrophobic or ionic interactions.

5. What should I do if my protein does not elute from the column?

If your His-tagged protein fails to elute, consider the following troubleshooting steps:

  • Increase Imidazole Concentration: The imidazole concentration in your elution buffer may be too low. Try increasing it in a stepwise manner.

  • Use a pH-based Elution: If high concentrations of imidazole are ineffective, a low pH elution might be successful.

  • Check for Protein Precipitation: Your protein may have precipitated on the column. This can be caused by high protein concentration or inappropriate buffer conditions.

  • Verify His-tag Accessibility: The His-tag may be buried within the protein's structure, preventing efficient elution. Purification under denaturing conditions can help assess this possibility.

  • Ensure Correct Column Charging: The column may not have been correctly charged with Ni²⁺ ions.

Troubleshooting Guides

Problem 1: Low Yield of Eluted Protein

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Elution Increase the imidazole concentration in the elution buffer (try a gradient up to 500 mM). Consider using a lower pH for elution, being mindful of protein stability. Increase the volume of the elution buffer.
Protein Lost During Wash Steps The imidazole concentration in the wash buffer may be too high. Decrease the imidazole concentration or perform a gradient wash to find the optimal concentration that removes contaminants without eluting the target protein.
His-tag is Inaccessible The His-tag may be partially or fully buried within the folded protein. Perform the purification under denaturing conditions (e.g., with 6-8 M urea or 6 M guanidinium hydrochloride) to expose the tag.
Protein Precipitation on the Column Decrease the amount of sample loaded onto the column. Elute with a linear imidazole gradient instead of a step elution to reduce the protein concentration in the eluate. Add solubilizing agents like non-ionic detergents (e.g., 0.2% Tween-20) or glycerol (up to 20%) to the buffers.
Metal Ion Stripping Chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) in the sample can strip the Ni²⁺ ions from the resin. Ensure your buffers are free of these agents. If their presence is unavoidable, use a resin with more strongly bound nickel ions.
Problem 2: Low Purity of Eluted Protein

Possible Causes & Solutions

CauseRecommended Solution
Non-specific Binding of Contaminants Add a low concentration of imidazole (10-40 mM) to the binding and wash buffers to reduce the binding of host cell proteins. Increase the salt concentration (e.g., up to 500 mM NaCl) in the binding and wash buffers to minimize ionic interactions.
Inefficient Washing Increase the volume of the wash buffer (e.g., 10-20 column volumes). Perform a stepwise wash with increasing imidazole concentrations to remove contaminants that bind with varying affinities.
Co-elution of Interacting Proteins Add non-ionic detergents (e.g., up to 1% Triton X-100 or Tween 20) or glycerol (up to 50%) to the buffers to disrupt non-specific protein-protein interactions.
Contaminants with High Affinity for Metal Ions Elute with a linear imidazole gradient to achieve better separation of the target protein from high-affinity contaminants. Consider using a different metal ion, such as cobalt (Co²⁺), which can offer higher specificity, although potentially with a lower yield.
Protease Degradation Add protease inhibitors to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity.

Experimental Protocols

Protocol 1: Optimizing Imidazole Concentration using a Step Gradient Elution
  • Prepare Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0.

    • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0.

    • Elution Buffers: Prepare a series of elution buffers with increasing imidazole concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM, 250 mM, 300 mM, 400 mM, 500 mM) in a base buffer of 50 mM Tris-HCl, 300 mM NaCl, pH 8.0.

  • Equilibrate the Column: Equilibrate the Tris-NTA column with 5-10 column volumes (CV) of Binding Buffer.

  • Load Sample: Load the clarified protein lysate onto the column.

  • Wash: Wash the column with 10-20 CV of Wash Buffer to remove unbound and weakly bound proteins.

  • Elute with Step Gradient:

    • Apply 3-5 CV of the first elution buffer (50 mM imidazole). Collect the flow-through in a separate tube.

    • Repeat this step for each of the increasing imidazole concentration buffers, collecting each fraction separately.

  • Analyze Fractions: Analyze all collected fractions (flow-through, wash, and elution fractions) by SDS-PAGE to determine the imidazole concentration at which the target protein elutes with the highest purity.

Protocol 2: Elution via pH Shift
  • Prepare Buffers:

    • Binding Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, pH 8.0.

    • Wash Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 20 mM Imidazole, pH 8.0.

    • Elution Buffers: Prepare a series of elution buffers with decreasing pH (e.g., pH 6.0, 5.5, 5.0, 4.5) in a base buffer of 20 mM Sodium Phosphate, 500 mM NaCl.

  • Equilibrate and Load: Equilibrate the column and load the sample as described in Protocol 1.

  • Wash: Wash the column with 10-20 CV of Wash Buffer.

  • Elute with pH Gradient:

    • Apply 3-5 CV of the first elution buffer (pH 6.0). Collect the fraction.

    • Sequentially apply the elution buffers with decreasing pH, collecting each fraction.

  • Analyze Fractions: Analyze the fractions by SDS-PAGE. Immediately neutralize the pH of the fractions containing the eluted protein by adding a small amount of a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5) to prevent protein denaturation.

Visualizations

Elution_Optimization_Workflow start Start: Protein Elution Issue (Low Yield or Purity) check_binding Verify Protein Binding to Resin start->check_binding optimize_wash Optimize Wash Conditions check_binding->optimize_wash Protein Binds troubleshoot_binding Troubleshoot Binding (e.g., His-tag accessibility) check_binding->troubleshoot_binding Protein Does Not Bind optimize_elution Optimize Elution Conditions optimize_wash->optimize_elution analyze_purity Analyze Purity (SDS-PAGE) optimize_elution->analyze_purity analyze_yield Analyze Yield (Quantification) analyze_purity->analyze_yield analyze_yield->optimize_wash Low Purity or Yield success Successful Elution analyze_yield->success High Purity & Yield

Caption: A troubleshooting workflow for optimizing His-tagged protein elution.

Imidazole_Gradient_Elution cluster_column Tris-NTA Column column Protein Bound to Resin elute_low Elute (50-100 mM Imidazole) column->elute_low Fraction 1 wash Wash (10-20 mM Imidazole) wash->column elute_mid Elute (150-250 mM Imidazole) elute_low->elute_mid Fraction 2 elute_high Elute (300-500 mM Imidazole) elute_mid->elute_high Fraction 3

Caption: A schematic of a stepwise imidazole gradient elution process.

References

Technical Support Center: (Rac)-Tris-NTA Functionalized Surfaces and Beads

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-Tris-NTA functionalized surfaces and beads for the purification and analysis of His-tagged proteins.

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound (Tris-Nitrilotriacetic Acid) is a chelating agent used to functionalize surfaces and beads for the immobilization of histidine-tagged (His-tagged) proteins. The NTA moiety has four coordination sites that can bind a nickel ion (Ni2+). This charged surface then specifically captures His-tagged proteins through an interaction between the nickel ion and the histidine residues in the His-tag. This technology is a cornerstone of Immobilized Metal Affinity Chromatography (IMAC).

How often should I regenerate my Tris-NTA surfaces or beads?

It is recommended to regenerate your Tris-NTA matrix after each use to ensure optimal performance. However, for the same protein, the resin can often be reused several times with just a washing step.[1] Most manufacturers suggest regenerating after a maximum of 4-8 uses.[2] Regeneration is necessary if you observe a color change in the beads from light blue to brownish-gray, which indicates that the nickel has been lost or has changed its oxidation state.[2]

Can I use reducing agents like DTT or TCEP with my Tris-NTA matrix?

It is generally advised to avoid strong reducing agents such as DTT, as they can reduce the nickel ions on the resin, diminishing its binding capacity.[3] If a reducing agent is necessary, up to 20 mM beta-mercaptoethanol can be used. If the resin has been exposed to reducing agents, it should always be regenerated after the experiment.

What chelating agents should I avoid in my buffers?

Chelating agents like EDTA and EGTA should not be present in your lysis, binding, or wash buffers because they will strip the Ni2+ ions from the NTA, rendering the matrix unable to bind His-tagged proteins. If these agents are required for your sample preparation, they must be removed before applying the sample to the Tris-NTA matrix.

How should I store my Tris-NTA beads?

For long-term storage, Tris-NTA matrices should be stored in 20-30% ethanol to prevent microbial growth. After use and before storage, the beads should be washed to remove any remaining imidazole.

Troubleshooting Guide

Problem: His-tagged protein does not bind to the Tris-NTA surface/beads.

Is the His-tag accessible? The His-tag may be buried within the three-dimensional structure of the folded protein, making it inaccessible to the Ni-NTA.

  • Solution: Perform the purification under denaturing conditions using urea (up to 8M) or guanidinium chloride (up to 6M) to unfold the protein and expose the His-tag. If successful, you can then refold the protein after elution.

Is the buffer composition optimal? Certain buffer components can interfere with binding.

  • pH: The pH of the binding buffer should ideally be around 8.0. At lower pH values, the histidine side chains can become protonated, which impairs their ability to coordinate with the nickel ions.

  • Imidazole: While low concentrations of imidazole (15-25 mM) in the binding buffer can help reduce non-specific binding, higher concentrations can prevent your His-tagged protein from binding. Try reducing or eliminating imidazole from your binding buffer.

  • Interfering agents: Ensure your buffers do not contain chelating agents (EDTA, EGTA) or strong reducing agents (DTT).

Is the Tris-NTA matrix functional? The matrix may have lost its nickel ions or become fouled.

  • Solution: Regenerate the surface or beads by stripping the old nickel ions, cleaning the matrix, and recharging with a fresh NiSO4 solution.

Problem: Low yield of purified protein.

Was the protein eluted with the wash buffer? The wash conditions may be too stringent, causing the target protein to elute prematurely.

  • Solution: Decrease the imidazole concentration in the wash buffer. You can also try increasing the pH or decreasing the salt concentration to reduce stringency.

Is the protein concentration in the lysate too low? Low expression levels will naturally lead to low yields.

  • Solution: Optimize your protein expression conditions. You can also try loading a larger volume of your sample.

Problem: Eluted protein is not pure.

Are contaminants binding non-specifically? Some host cell proteins have histidine-rich regions that can bind to the Ni-NTA matrix.

  • Solution 1: Increase the imidazole concentration in your wash buffer (e.g., up to 40 mM) to outcompete weakly bound contaminants.

  • Solution 2: Increase the salt concentration (up to 500 mM NaCl) in your buffers to disrupt ionic interactions.

  • Solution 3: Consider a secondary purification step, such as size-exclusion chromatography, to remove remaining contaminants.

Problem: The color of the Ni-NTA beads has changed to brown/gray or white.

Why has the color changed? A change to a brownish or grayish color indicates that the nickel ions have been reduced, possibly by reducing agents in your buffers. A white color indicates that the nickel ions have been stripped from the NTA, likely by a chelating agent like EDTA.

  • Solution: In both cases, the beads need to be regenerated. This involves stripping any remaining ions, cleaning the resin, and recharging it with a fresh solution of NiSO4.

Experimental Protocols & Data

Regeneration Protocol for Tris-NTA Beads

This protocol describes the process of stripping used nickel ions, cleaning the agarose matrix, and recharging it for subsequent use. Volumes are given in terms of column bed volume (CV).

  • Stripping:

    • Wash the column with 3-5 CVs of a stripping buffer containing a chelating agent to remove the nickel ions. A common stripping buffer is 20 mM Sodium Phosphate, 500 mM NaCl, 50 mM EDTA, pH 7.0. The beads will turn white.

  • Cleaning:

    • Wash with 5 CVs of deionized water to remove the EDTA.

    • To remove strongly bound proteins or lipids, wash with 1-2 CVs of 0.5 M NaOH and incubate for 30-60 minutes. For precipitated proteins, a wash with 6 M Guanidine Hydrochloride can be effective.

    • Wash thoroughly with at least 10 CVs of deionized water to remove all traces of the cleaning agents.

  • Recharging:

    • Equilibrate the beads with 2 CVs of a 0.1 M NiSO4 solution. The beads should turn a light blue color.

    • Wash with 5 CVs of deionized water to remove any unbound nickel ions.

  • Equilibration & Storage:

    • Equilibrate the column with your binding buffer before use.

    • For storage, wash the beads with 10 CVs of 20% ethanol and store at 4°C.

Quantitative Data Summary

Table 1: Common Buffer Compositions for Tris-NTA Regeneration

Buffer Type Component Concentration Purpose
Stripping Buffer EDTA 50-100 mM Strips Ni2+ ions from NTA
NaCl 500 mM Removes non-specifically bound proteins
Sodium Phosphate 20 mM Buffering agent
Cleaning Solution 1 NaOH 0.5 - 1.0 M Removes strongly bound contaminants
Cleaning Solution 2 Guanidine HCl 6 M Denatures and removes precipitated proteins
Recharging Solution NiSO4 100 mM Reloads the NTA with fresh Ni2+ ions

| Storage Solution | Ethanol | 20-30% | Prevents microbial growth |

Visual Guides

Regeneration_Process cluster_strip Stripping cluster_clean Cleaning cluster_recharge Recharging UsedBeads Used Ni-NTA Beads (Blue/Brown) StrippingBuffer Add Stripping Buffer (e.g., 50mM EDTA) UsedBeads->StrippingBuffer StrippedBeads Stripped NTA Beads (White) StrippingBuffer->StrippedBeads CleaningSolution Wash with Cleaning Solution (e.g., 0.5M NaOH) StrippedBeads->CleaningSolution WaterWash1 Wash with DI Water CleaningSolution->WaterWash1 CleanedBeads Clean NTA Beads WaterWash1->CleanedBeads RechargingSolution Add Recharging Solution (e.g., 100mM NiSO4) CleanedBeads->RechargingSolution WaterWash2 Wash with DI Water RechargingSolution->WaterWash2 RegeneratedBeads Regenerated Ni-NTA Beads (Light Blue) WaterWash2->RegeneratedBeads

Caption: Workflow for regenerating Tris-NTA beads.

Troubleshooting_Workflow Start Protein Not Binding? Q_Tag Is His-tag accessible? Start->Q_Tag No A_Denature Solution: Use denaturing agents (Urea, Guanidine HCl) Q_Tag->A_Denature No Q_Buffer Is buffer composition optimal? Q_Tag->Q_Buffer Yes Success Binding Successful A_Denature->Success Try Again A_Buffer Solution: Check pH (~8.0), reduce imidazole, remove EDTA/DTT Q_Buffer->A_Buffer No Q_Matrix Is the matrix functional? Q_Buffer->Q_Matrix Yes A_Buffer->Success Try Again A_Matrix Solution: Regenerate the Tris-NTA surface/beads Q_Matrix->A_Matrix No Q_Matrix->Success Yes A_Matrix->Success Try Again

Caption: Troubleshooting logic for protein binding issues.

References

Minimizing dissociation of (Rac)-Tris-NTA complexes in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the dissociation of (Rac)-Tris-NTA complexes in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Tris-NTA over mono-NTA for His-tagged protein binding?

A1: The primary advantage of Tris-NTA is its significantly higher binding affinity and stability compared to traditional mono-NTA. By chelating a metal ion (typically Ni²⁺ or Co²⁺) with three NTA groups, Tris-NTA creates a multivalent interaction with the polyhistidine tag of a recombinant protein. This multivalent binding results in a much lower dissociation rate, making the complex more stable during assays.

Q2: How much stronger is the binding of Tris-NTA to a 6xHis-tag compared to mono-NTA?

A2: Tris-NTA binds to a 6xHis-tag with an affinity that is approximately three to four orders of magnitude higher than that of mono-NTA. This substantial increase in affinity is crucial for assays requiring stable complex formation.[1]

Q3: Can I use reducing agents like DTT or TCEP in my assay buffer with Tris-NTA complexes?

A3: Yes, but with caution. Tris(2-carboxyethyl)phosphine (TCEP) is generally preferred over dithiothreitol (DTT) as it is less likely to reduce the metal ion in the NTA complex. If DTT must be used, its concentration should be kept to a minimum. High concentrations of reducing agents can lead to the reduction of the Ni²⁺ or Co²⁺ ions, causing dissociation of the complex.

Q4: What is the effect of chelating agents like EDTA on Tris-NTA complex stability?

A4: Chelating agents such as EDTA will disrupt the Tris-NTA:His-tag complex by stripping the metal ion from the NTA moiety. This effect is concentration-dependent. While low concentrations might be tolerated in some buffers, it is generally recommended to avoid EDTA in your assay buffers to maintain complex integrity.

Q5: Is a 10xHis-tag significantly better than a 6xHis-tag when using Tris-NTA?

A5: A 10xHis-tag can offer a stronger interaction with the Tris-NTA complex compared to a 6xHis-tag.[2][3] This increased affinity can be beneficial for applications requiring very high stability or for purifying proteins expressed at low levels.[3] However, for many standard applications, the affinity of Tris-NTA for a 6xHis-tag is more than sufficient. The choice may also depend on the specific protein and experimental context, as longer tags could potentially interfere with protein function.[2]

Troubleshooting Guides

Issue 1: Rapid Signal Loss or Complex Dissociation During the Assay

This is a common issue that can be caused by several factors in the assay buffer or the experimental setup.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Signal Loss A Start: Rapid Signal Loss Observed B Check Assay Buffer Composition A->B C Are Chelating Agents (e.g., EDTA) Present? B->C D Are Reducing Agents (e.g., DTT) at High Concentrations? B->D E Is Imidazole Present in the Buffer? B->E C->D No M Remove/Reduce Chelating Agent C->M Yes D->E No N Use TCEP or Lower DTT Concentration D->N Yes F Review Metal Ion and His-Tag E->F No O Remove Imidazole E->O Yes G Is the Correct Metal Ion (Ni²⁺/Co²⁺) Used? F->G H Is the His-Tag Accessible? F->H I Optimize Assay Conditions G->I Yes H->I Yes J Decrease Temperature I->J K Increase Protein/Complex Concentration I->K L Problem Resolved J->L K->L M->I N->I O->I G cluster_1 Troubleshooting High Background A Start: High Background Signal B Check for Autofluorescence A->B C Are Buffer Components Autofluorescent? B->C D Is the Unbound Fluorophore-Tris-NTA Concentration Too High? B->D C->D No H Use a Different Buffer System C->H Yes E Evaluate Non-Specific Binding D->E No I Optimize Fluorophore-Tris-NTA Concentration D->I Yes F Is the Labeled Protein Sticking to the Plate/Vessel? E->F G Problem Resolved F->G No J Add a Blocking Agent (e.g., BSA, Tween-20) F->J Yes H->E I->E J->G G cluster_2 Competitive Fluorescence Polarization Assay A Fluorescent Tris-NTA:His-Protein Complex (High Polarization) D Bound Complex (High Polarization) A->D B Unlabeled Binding Partner B->D F Inhibitor-Bound Partner B->F C Test Compound (Inhibitor) C->F E Displaced Fluorescent Complex (Low Polarization) D->E Inhibition F->E Inhibition

References

Technical Support Center: Overcoming Challenges in Labeling Membrane Proteins with (Rac)-Tris-NTA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-Tris-NTA labeling of membrane proteins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it work for labeling membrane proteins?

This compound (tris-nitrilotriacetic acid) is a high-affinity chelator head used for the specific labeling of polyhistidine-tagged (His-tagged) proteins.[1][2][3] The Tris-NTA moiety is loaded with a divalent metal ion, typically Nickel (Ni2+), which then specifically and reversibly binds to the imidazole groups of the His-tag engineered onto the protein of interest.[4] This interaction allows for the site-specific attachment of a reporter molecule, such as a fluorescent dye, conjugated to the Tris-NTA. This method is particularly useful for studying membrane proteins in their native environment.[5]

Q2: What are the main advantages of using Tris-NTA over mono-NTA for protein labeling?

Tris-NTA offers significantly higher affinity and stability compared to traditional mono-NTA probes. This multivalent interaction results in a much slower dissociation rate, providing complex lifetimes of over an hour, which is crucial for long-term imaging or interaction studies. The subnanomolar affinity of Tris-NTA for His-tags allows for stable labeling even at low protein concentrations.

Q3: Can I use this compound for labeling proteins in live cells?

Yes, Tris-NTA conjugates can be used for selective labeling of His-tagged proteins on the surface of live cells. However, the cell permeability of Tris-NTA itself is limited. For intracellular labeling, specialized delivery systems, such as cell-penetrating peptides, may be required.

Q4: What is the optimal length of the His-tag for efficient Tris-NTA labeling?

A hexa-histidine (6xHis) tag is the most commonly used and is generally sufficient for high-affinity binding with Tris-NTA probes. Increasing the number of histidine residues (e.g., 10xHis) can sometimes lead to more complex binding behaviors, such as a single Tris-NTA molecule binding to only a portion of the tag, which may cause fluorescence quenching at certain concentrations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the labeling of membrane proteins with this compound.

Problem 1: Low or No Labeling Signal

Possible Causes:

  • Inaccessible His-tag: The His-tag on the membrane protein may be buried within the protein structure or the lipid bilayer, making it inaccessible to the Tris-NTA probe.

  • Incorrect Buffer Composition: Certain buffer components can interfere with the Ni2+-His interaction. Chelating agents like EDTA and EGTA will strip the Ni2+ ions from the Tris-NTA, while reducing agents like DTT can also negatively impact binding.

  • Protein Degradation: The His-tag may have been proteolytically cleaved.

  • Low Protein Expression: The concentration of the target membrane protein on the cell surface or in the preparation is too low.

Solutions:

  • Optimize His-tag Placement: If possible, try relocating the His-tag to the other terminus (N- or C-terminus) of the protein. Adding a flexible linker (e.g., a poly-glycine or poly-serine sequence) between the protein and the His-tag can also improve accessibility.

  • Buffer Optimization: Ensure your buffers are free of chelating and strong reducing agents. If a reducing agent is necessary, use it at the lowest effective concentration. The recommended pH for binding is typically around 7.4-8.0.

  • Verify Protein Integrity: Perform a Western blot using an anti-His antibody to confirm the presence and integrity of the His-tag on your membrane protein.

  • Increase Protein Concentration: If using purified protein, concentrate your sample. For cell-based assays, consider using a higher expression system or enriching for your protein of interest.

Problem 2: High Background or Non-Specific Binding

Possible Causes:

  • Hydrophobic Interactions: The fluorescent dye or the linker on the Tris-NTA probe may non-specifically interact with the cell membrane or other proteins.

  • Contaminating Proteins: Other host cell proteins with exposed histidine clusters can bind to the Tris-NTA probe.

  • Excess Probe Concentration: Using too high a concentration of the Tris-NTA probe can lead to increased non-specific binding.

Solutions:

  • Add Blocking Agents: Include a blocking agent like Bovine Serum Albumin (BSA) in your buffer to reduce non-specific hydrophobic interactions. Adding a non-ionic detergent like Tween-20 (up to 0.05%) can also help.

  • Include Low Concentrations of Imidazole: Adding a low concentration of imidazole (10-20 mM) to your binding and wash buffers can help to outcompete low-affinity, non-specific binding of contaminating proteins.

  • Optimize Probe Concentration: Perform a titration experiment to determine the optimal concentration of the Tris-NTA probe that gives a good signal-to-noise ratio.

  • Perform Thorough Washing: Increase the number and duration of wash steps after the labeling incubation to remove unbound probe.

Problem 3: Protein Aggregation Upon Labeling

Possible Causes:

  • Detergent Incompatibility: The detergent used to solubilize the membrane protein may not be optimal, leading to protein instability and aggregation upon manipulation.

  • Labeling Conditions: The incubation time, temperature, or buffer conditions during labeling may be promoting protein aggregation.

Solutions:

  • Screen Detergents: If working with solubilized membrane proteins, screen a panel of detergents to find one that maintains the protein's stability and activity.

  • Optimize Labeling Conditions: Try performing the labeling at a lower temperature (e.g., 4°C) or for a shorter duration. Ensure the buffer composition (pH, ionic strength) is optimal for your specific protein.

  • Additives: The inclusion of glycerol (up to 50%) or other stabilizing agents in the buffer can sometimes prevent aggregation.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound labeling experiments.

Table 1: Affinity of Tris-NTA Probes for His-tags

Tris-NTA ConjugateTargetDissociation Constant (Kd)Reference
RED-tris-NTAHis₆-peptide3.8 ± 0.5 nM
GREEN-tris-NTAHis₆-peptide4.4 ± 3.7 nM
BLUE-tris-NTAHis₆-peptide6.7 ± 4.1 nM
RED-tris-NTAHis₆-p38α2.1 ± 0.8 nM
GREEN-tris-NTAHis₆-p38α6.3 ± 1.7 nM
BLUE-tris-NTAHis₆-p38α2.7 ± 1.7 nM

Table 2: Recommended Starting Concentrations for Labeling

ApplicationComponentRecommended ConcentrationReference
Cell Surface LabelingTris-NTA Probe100 - 500 nM
In Vitro Labeling (e.g., MST)DYE-tris-NTA25 nM
In Vitro Labeling (e.g., MST)His-tagged Protein50 nM (2:1 protein to dye ratio)

Experimental Protocols

Protocol 1: Cell Surface Labeling of His-tagged Membrane Proteins
  • Cell Culture: Grow cells expressing the His-tagged membrane protein of interest to the desired confluency.

  • Washing: Gently wash the cells 2-3 times with a physiological buffer (e.g., PBS, pH 7.4) to remove media components.

  • Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., PBS containing 1% BSA) for 15-30 minutes at 4°C.

  • Labeling: Prepare the this compound probe solution in a suitable buffer at the desired concentration (e.g., 100 nM in PBS). Remove the blocking buffer and add the labeling solution to the cells.

  • Incubation: Incubate the cells with the labeling solution for 30-60 minutes at 4°C or room temperature, protected from light.

  • Washing: Remove the labeling solution and wash the cells 3-5 times with cold physiological buffer to remove the unbound probe.

  • Imaging: The labeled cells are now ready for imaging using an appropriate fluorescence microscope.

Protocol 2: In Vitro Labeling of Purified Membrane Proteins for Binding Assays
  • Protein Preparation: Prepare the purified, detergent-solubilized His-tagged membrane protein in a suitable assay buffer (e.g., PBST: PBS with 0.05% Tween-20). Ensure the buffer does not contain any interfering substances.

  • Labeling Reaction: For a typical MicroScale Thermophoresis (MST) experiment, mix the DYE-tris-NTA probe and the His-tagged protein to final concentrations of 25 nM and 50 nM, respectively (a 1:2 dye to protein ratio).

  • Incubation: Incubate the mixture for 30 minutes at room temperature, protected from light, to allow for complete binding of the probe to the His-tag. No purification step is required to remove the unbound dye when using this ratio.

  • Binding Assay: The labeled protein is now ready to be used in the binding assay. For MST, this labeled protein solution would be mixed with a serial dilution of the unlabeled binding partner.

Visualizations

experimental_workflow Experimental Workflow: Cell Surface Labeling cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis cell_culture 1. Culture cells expressing His-tagged membrane protein wash1 2. Wash cells with PBS cell_culture->wash1 blocking 3. Block with 1% BSA (Optional) wash1->blocking labeling 4. Incubate with This compound probe blocking->labeling wash2 5. Wash to remove unbound probe labeling->wash2 imaging 6. Fluorescence Microscopy wash2->imaging

Caption: Workflow for cell surface labeling.

troubleshooting_logic Troubleshooting Logic: Low Labeling Signal cluster_causes Potential Causes cluster_solutions Solutions start Low or No Signal cause1 Inaccessible His-tag start->cause1 cause2 Interfering Buffer Components (e.g., EDTA) start->cause2 cause3 Protein Degradation start->cause3 solution1 Relocate His-tag or add a flexible linker cause1->solution1 solution2 Use chelator-free buffer cause2->solution2 solution3 Verify tag integrity with Anti-His Western Blot cause3->solution3

Caption: Troubleshooting low signal issues.

References

Improving signal-to-noise ratio in (Rac)-Tris-NTA based fluorescence assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-Tris-NTA based fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and improve your signal-to-noise ratio.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound based fluorescence assays. Each question is followed by a detailed explanation and recommended solutions.

High Background Signal

Q1: Why is my background fluorescence signal uniformly high across my assay plate?

High background can obscure the specific signal from your interaction of interest, leading to a low signal-to-noise ratio. The most common causes include issues with the assay buffer, non-specific binding of the Tris-NTA conjugate, or the presence of autofluorescent compounds.

  • Insufficient Blocking or Inadequate Detergents: Inadequate blocking of non-specific binding sites on the plate or protein can lead to high background. Similarly, detergents play a crucial role in preventing sticking to labware and reducing non-specific interactions.[1][2]

  • Suboptimal Buffer Composition: The pH and salt concentration of your assay buffer can significantly impact background fluorescence. A buffer pH that is close to the isoelectric point (pI) of your protein can lead to aggregation, which may increase background signal.[1] Additionally, some buffer components can be inherently fluorescent.

  • Free Dye and Non-Specific Binding: The presence of unbound this compound dye can contribute to high background.[3] Also, the dye itself might interact non-specifically with other components in your assay.[4]

Troubleshooting Workflow for High Background

start High Background Signal Detected check_buffer Review Assay Buffer Composition start->check_buffer optimize_detergent Optimize Detergent Concentration (e.g., 0.005-0.05% Tween-20) check_buffer->optimize_detergent check_ph Adjust Buffer pH +/- 0.3 units from pI optimize_detergent->check_ph test_additives Test Buffer Additives (e.g., BSA, Pluronic F-127) check_ph->test_additives validate_dye Validate Dye-Target Interaction test_additives->validate_dye edta_test Perform EDTA Test for Aggregation validate_dye->edta_test his_peptide_test Perform His6-Peptide Test for Non-Specific Binding validate_dye->his_peptide_test end Background Signal Reduced edta_test->end his_peptide_test->end start Low or No Signal check_his_tag Verify His-Tag Accessibility start->check_his_tag check_concentrations Optimize Reagent Concentrations start->check_concentrations check_buffer_components Check for Interfering Buffer Components start->check_buffer_components protein_quality_check Assess Protein Quality and Activity start->protein_quality_check denaturing_test Test Binding Under Denaturing Conditions (Urea or Guanidinium Chloride) check_his_tag->denaturing_test linker_modification Consider Adding a Flexible Linker to His-Tag denaturing_test->linker_modification end Signal Restored/Enhanced linker_modification->end titrate_protein Titrate Labeled Protein and Ligand check_concentrations->titrate_protein titrate_protein->end remove_interfering Remove Reducing (DTT) and Chelating (EDTA) Agents check_buffer_components->remove_interfering remove_interfering->end protein_quality_check->end start High Well-to-Well Variability pipetting_technique Review and Standardize Pipetting Technique start->pipetting_technique mixing_protocol Ensure Thorough Mixing in Each Well start->mixing_protocol plate_selection Use Low-Binding Microplates start->plate_selection reagent_preparation Prepare Master Mixes for Reagents pipetting_technique->reagent_preparation end Improved Assay Precision mixing_protocol->end plate_selection->end reagent_preparation->end

References

Stability of (Rac)-Tris-NTA conjugates under different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Rac)-Tris-NTA conjugates under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound conjugates?

A1: this compound conjugates, particularly when complexed with a metal ion like Ni2+ or Co2+, form a high-affinity complex with hexahistidine (His6)-tagged proteins. This trivalent binding results in a significantly more stable interaction compared to traditional mono-NTA chelators, with dissociation constants (KD) in the sub-nanomolar to low nanomolar range.[1][2][3][4] The chemical stability of the Tris-NTA moiety itself is generally robust under typical biochemical conditions. However, the overall stability of the conjugate and its complex with a His-tagged protein can be influenced by several experimental factors.

Q2: What are the recommended storage conditions for this compound conjugates?

A2: For long-term storage, it is recommended to store this compound conjugates at -20°C or -80°C.[5] Lyophilized conjugates can be stable for extended periods. Once in solution, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to aggregation or degradation. Some commercial preparations are supplied in buffers containing cryoprotectants like glycerol to enhance stability during frozen storage. For short-term storage (days to weeks), 4°C is often acceptable.

Q3: How does pH affect the stability of the Tris-NTA:His-tag complex?

A3: The pH of the buffer is a critical factor for the stability of the Tris-NTA:His-tag interaction. A pH range of 7.2 to 8.5 is generally optimal for efficient binding. Histidine residues have a pKa of approximately 6.0-6.5; at lower pH values, the imidazole side chains become protonated, which prevents their coordination with the metal ion in the Tris-NTA complex, leading to dissociation. Most purification protocols recommend a pH of around 8.0 for binding.

Q4: Can reducing agents be used with this compound conjugates?

A4: Caution should be exercised when using reducing agents. High concentrations of agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce the chelated Ni2+ or Co2+ ions, causing them to be released from the NTA moiety and disrupting the interaction with the His-tag. While up to 20 mM of β-mercaptoethanol has been reported as compatible in some Ni-NTA systems, it is generally advisable to use the lowest effective concentration or, if possible, perform purification in the absence of strong reducing agents. Some sources suggest that up to 1 mM TCEP has been used successfully.

Q5: Are chelating agents like EDTA compatible with Tris-NTA conjugates?

A5: No, chelating agents such as ethylenediaminetetraacetic acid (EDTA) and ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) are incompatible with this compound conjugates. These agents will strip the metal ion (e.g., Ni2+) from the NTA groups, leading to the immediate dissociation of the His-tagged protein. This property is often utilized for the elution or release of bound proteins.

Troubleshooting Guide

Issue 1: Low or No Binding of His-tagged Protein
Possible Cause Troubleshooting Steps
Incorrect Buffer pH Ensure the buffer pH is between 7.2 and 8.0. A low pH can protonate the histidine residues, preventing binding.
Presence of Chelating Agents Verify that no EDTA or EGTA is present in your protein preparation or buffers, as these will strip the metal ion from the Tris-NTA.
Presence of High Concentrations of Reducing Agents High concentrations of DTT or TCEP can reduce the chelated metal ion. If a reducing agent is necessary, consider using β-mercaptoethanol at a concentration of ≤20 mM.
Inaccessible His-tag The His-tag may be sterically hindered or buried within the folded protein. Consider performing the binding under denaturing conditions (e.g., with 6M Guanidinium-HCl or 8M Urea) or re-engineering the protein with a longer, more flexible linker between the protein and the His-tag.
Competition from Imidazole High concentrations of imidazole in the binding buffer will compete with the His-tag. For initial binding, use a low concentration (10-20 mM) to reduce non-specific binding, or omit it entirely.
Issue 2: Protein Aggregation Upon Binding
Possible Cause Troubleshooting Steps
High Protein Concentration Localized high concentrations of the conjugate or protein can lead to aggregation. Try adding the components slowly and with gentle mixing.
Buffer Mismatch Ensure the conjugate and the protein are in compatible buffers. Perform a buffer exchange for the protein if necessary. An osmotic shock from mismatched buffers can sometimes cause precipitation.
Intrinsic Protein Instability The protein itself may be prone to aggregation. Consider adding stabilizing agents to the buffer, such as glycerol (up to 50%), non-ionic detergents (e.g., Tween-20 up to 2%), or increasing the ionic strength with NaCl (up to 2M).
Incorrect pH If the buffer pH is too close to the isoelectric point (pI) of the protein, it can reduce solubility and lead to aggregation. Adjust the buffer pH to be at least one unit away from the pI.
Issue 3: Dissociation of the Conjugate-Protein Complex
Possible Cause Troubleshooting Steps
Buffer Instability The pH of Tris buffers is known to be temperature-dependent. Ensure the pH is set at the experimental temperature. Long-term storage of Tris buffers can also lead to a slight decrease in pH.
Presence of Competing Metal Ions Certain divalent cations (e.g., Zn2+, Cu2+) can compete for binding to the NTA moiety, potentially destabilizing the complex. Avoid introducing other metal ions into the system.
High Temperature While some conjugates show stability at elevated temperatures (e.g., 37°C), prolonged exposure can lead to dissociation or denaturation of the target protein. It is best to conduct binding experiments at room temperature or 4°C unless otherwise required.

Stability Data Summary

The stability of this compound conjugates is highly dependent on the experimental conditions. The following table summarizes the compatibility of various reagents and conditions.

Parameter Condition Effect on Stability/Binding Recommendation
pH < 6.5Reduces binding affinity due to protonation of histidine residues.Maintain a pH between 7.2 and 8.5 for optimal binding.
7.2 - 8.5Optimal for stable complex formation.Recommended range for most applications.
Temperature 4°CStable for short-term storage and binding experiments.Ideal for long incubations to minimize protein degradation.
Room TempGenerally stable for typical incubation times (1-4 hours).Suitable for most binding assays.
37°CPotential for increased dissociation and protein instability over time.Use with caution and for short durations.
-20°C / -80°CRecommended for long-term storage.Aliquot to avoid freeze-thaw cycles.
Buffer Type Phosphate, HEPES, MOPSGenerally compatible. Phosphate is often recommended.Use at appropriate concentrations (e.g., up to 100 mM).
TrisWidely used, but be aware of temperature-dependent pH shifts.Adjust pH at the intended experimental temperature.
Reducing Agents β-mercaptoethanolCompatible up to ~20 mM.Preferred reducing agent if one is required.
DTT, DTE, TCEPCan reduce Ni2+/Co2+ ions, leading to complex dissociation.Avoid or use at very low concentrations (e.g., <1 mM).
Chelating Agents EDTA, EGTAStrip metal ions from the NTA, causing immediate dissociation.Incompatible. Can be used for elution.
Additives ImidazoleCompetes with His-tag for binding.Use at low concentrations (10-20 mM) in wash buffers; high concentrations (>250 mM) for elution.
NaClReduces non-specific ionic interactions.Use at concentrations between 150 mM and 2 M.
Glycerol, DetergentsCan increase protein solubility and prevent aggregation.Add up to 50% glycerol or up to 2% non-ionic detergent if aggregation is an issue.

Visualizing Stability Factors

The following diagram illustrates the interplay of various factors affecting the stability of the this compound conjugate and its complex with a His-tagged protein.

StabilityFactors cluster_complex Tris-NTA:His-Tag Complex cluster_factors Experimental Conditions cluster_outcomes Potential Issues Complex Stable Complex Aggregation Aggregation NoBinding No Binding pH pH pH->Complex Optimal (7.2-8.5) Dissociation Dissociation pH->Dissociation Low (<6.5) Temp Temperature Temp->Complex 4°C to RT Temp->Dissociation High (>37°C) Buffer Buffer Components Buffer->Complex Compatible Buffer->Dissociation Chelators (EDTA) Buffer->NoBinding High Imidazole Storage Storage Storage->Complex Proper (-80°C, aliquoted) Storage->Aggregation Freeze/Thaw

Caption: Factors influencing the stability of Tris-NTA:His-tag complexes.

Experimental Protocols for Stability Assessment

1. Protocol for Assessing Aggregation via Size-Exclusion Chromatography (SEC)

  • Objective: To determine if the conjugate or the protein-conjugate complex aggregates under specific buffer conditions.

  • Methodology:

    • Incubate the this compound conjugate (or the pre-formed complex with a His-tagged protein) under the desired experimental condition (e.g., specific buffer, pH, temperature) for a defined period.

    • As a control, maintain a sample in a known stable buffer (e.g., PBS, pH 7.4).

    • After incubation, inject the samples onto a size-exclusion chromatography column (e.g., Superdex 200 or similar) equilibrated with a suitable mobile phase.

    • Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for protein, or a wavelength specific to a conjugated fluorophore).

    • Analysis: Compare the chromatograms. The appearance of high molecular weight peaks or a shift in the main peak towards earlier elution times in the test sample compared to the control indicates aggregation.

2. Protocol for Assessing Binding Affinity and Stability via Surface Plasmon Resonance (SPR)

  • Objective: To quantify the binding kinetics (kon, koff) and affinity (KD) of the conjugate to a His-tagged protein and assess the stability of the interaction over time.

  • Methodology:

    • Immobilize the this compound conjugate on a suitable sensor chip surface (e.g., via amine coupling if the conjugate has a free amine group).

    • Charge the surface with NiCl2 or CoCl2 solution.

    • Inject the His-tagged protein (analyte) at various concentrations over the surface to measure association.

    • Follow with a buffer flow phase to measure dissociation.

    • To test stability, introduce a test buffer (e.g., with a different pH or additive) during the dissociation phase and monitor for any increase in the dissociation rate.

    • Regenerate the surface with a pulse of EDTA or a low pH buffer.

    • Analysis: A stable complex will exhibit a slow dissociation rate (low koff). An increase in the dissociation rate under test conditions indicates instability. Fast baseline drift can be indicative of a weak or unstable interaction.

3. Protocol for Assessing Stability via Microscale Thermophoresis (MST)

  • Objective: To measure the binding affinity in solution and assess how different conditions affect the stability of the complex.

  • Methodology:

    • Label the His-tagged protein using a fluorescent this compound conjugate (e.g., RED-tris-NTA). This is typically done by incubating the protein with a sub-nanomolar concentration of the fluorescent conjugate.

    • Prepare a serial dilution of a non-labeled binding partner.

    • Mix the labeled protein with each dilution of the binding partner in the buffer condition to be tested.

    • Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

    • Analysis: A binding curve is generated by plotting the change in thermophoresis against the concentration of the unlabeled partner, from which the KD can be derived. By performing the experiment in different buffers or at different temperatures, the relative stability of the complex under these conditions can be compared. A loss of signal or inability to obtain a stable binding curve can indicate complex dissociation or aggregation.

References

Best practices for storing and handling (Rac)-Tris-NTA reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling (Rac)-Tris-NTA reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound reagents?

Proper storage is crucial for maintaining the functionality of this compound reagents. For optimal performance and longevity, reagents should be stored under specific conditions.

Storage Recommendations for NTA-based Reagents

ComponentStorage TemperatureStorage DurationSpecial Instructions
This compound coupled resin/beads2°C to 8°CUp to 1 yearDo Not Freeze .[1][2] Store in a suitable buffer, often containing an antimicrobial agent like 20% ethanol.[2]
Uncoupled this compoundRefer to manufacturer's instructionsVariesStore in a cool, dry place away from direct sunlight.[3]
Buffers (Binding, Wash, Elution)Room Temperature (15-25°C) or 4°CUp to 6 months (buffers)Elution buffers containing imidazole may be best stored at –20°C to prevent degradation.[4] Always bring buffers to room temperature before use.
Lysozyme & other enzymes-20°CUp to 6 monthsAvoid repeated freeze-thaw cycles.

Q2: What are the best practices for handling this compound reagents to avoid contamination?

To ensure the integrity of your experiments, it is essential to prevent cross-contamination of your reagents.

  • Use Designated Areas: Prepare reagents in a specific area to minimize the risk of cross-contamination.

  • Clean Equipment: Always use clean and dry spatulas, pipette tips, and containers for dispensing.

  • Aliquot Reagents: To prevent contamination of the entire stock, create smaller aliquots for daily use.

  • Proper Labeling: Clearly label all containers with the contents, concentration, and preparation date.

  • Seal Containers: Keep reagent bottles tightly sealed when not in use to protect them from environmental exposure.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses to protect both yourself and the reagents.

Q3: Can I reuse this compound resin? If so, how should it be regenerated?

Yes, NTA-based resins can typically be reused multiple times. Regeneration is necessary to strip any bound protein and recharge the resin with Ni2+ ions.

Experimental Protocol: Regeneration of NTA Resin

  • Wash with High Salt Buffer: Wash the resin with 10 column volumes of a buffer containing 1.5 M NaCl to remove proteins bound by ionic interactions.

  • Remove Precipitated Proteins: For precipitated proteins, wash the resin for approximately 20 minutes with 1 M NaOH, followed by 10 column volumes of distilled water.

  • Eliminate Lipids: To remove lipids, wash the resin for about 2 hours with 0.5% non-ionic detergent in 0.1 M acetic acid. Rinse with 10 column volumes of 70% ethanol, followed by 10 column volumes of distilled water.

  • Strip Nickel Ions: Wash the resin with 10 column volumes of a stripping buffer (e.g., 50 mM EDTA, 0.5 M NaCl, pH 7.0) to remove the nickel ions.

  • Rinse: Wash with 5 column volumes of distilled water to remove the EDTA.

  • Recharge with Nickel Ions: Add 5 volumes of 0.1 M NiSO4 hexahydrate to the resin.

  • Final Wash: Wash with 5 column volumes of distilled water, followed by 5 column volumes of the binding buffer.

  • Storage: For long-term storage, the resin should be kept in 20% ethanol at 4°C.

Troubleshooting Guide

Below are common problems encountered during experiments with this compound reagents and their potential solutions.

ProblemPossible CauseRecommended Solution
Low or No Protein Yield His-tag is inaccessible.Purify under denaturing conditions to expose the His-tag.
Column capacity has been exceeded.Reduce the amount of protein loaded onto the column.
Incorrect buffer pH or imidazole concentration.Optimize the pH and imidazole concentration in your binding and wash buffers.
Protein Elutes During Wash Steps Wash stringency is too high.Decrease the imidazole concentration or adjust the pH in the wash buffer.
His-tag is partially hidden.Consider purifying under denaturing conditions.
Poor Protein Purity Non-specific binding of contaminating proteins.Increase the imidazole concentration in the wash buffer (10-40 mM is a good starting point). Include protease inhibitors during purification.
Contaminants are interacting with the resin matrix.Increase the salt concentration (0.15–0.5 M NaCl) in your buffers to reduce ionic interactions.
Difficulty Eluting Bound Protein Elution conditions are too mild.Increase the imidazole concentration in the elution buffer (e.g., >400 mM) or use a pH gradient.
The column may not have been correctly charged with nickel ions.Repeat the column charging steps.

Visual Guides

Workflow for His-tagged Protein Purification using this compound

G Figure 1. General workflow for affinity purification of His-tagged proteins. cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Lysate Prepare Cell Lysate Bind Bind Protein to Resin Lysate->Bind Equilibrate Equilibrate this compound Resin Equilibrate->Bind Wash Wash Resin Bind->Wash Elute Elute Protein Wash->Elute Analyze Analyze Eluted Fractions (e.g., SDS-PAGE) Elute->Analyze G Figure 2. Troubleshooting flowchart for low protein yield. Start Low Protein Yield Check_HisTag Is His-tag accessible? Start->Check_HisTag Check_Binding Protein in flow-through? Check_HisTag->Check_Binding Yes Sol_Denature Use denaturing conditions Check_HisTag->Sol_Denature No Check_Wash Protein in wash fractions? Check_Binding->Check_Wash No Sol_OptimizeBinding Optimize binding buffer (pH, imidazole) Check_Binding->Sol_OptimizeBinding Yes Check_Elution Protein still on resin? Check_Wash->Check_Elution No Sol_ReduceWash Reduce wash stringency Check_Wash->Sol_ReduceWash Yes Sol_IncreaseElution Increase elution strength Check_Elution->Sol_IncreaseElution Yes

References

Validation & Comparative

A Researcher's Guide to Quantitative Protein Analysis: A Comparative Look at (Rac)-Tris-NTA and Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of protein research and drug development, the accurate quantification of proteins is a critical first step for a multitude of downstream applications. The choice of quantification method can significantly impact experimental outcomes, from ensuring equal loading in western blotting to determining enzymatic activity and binding kinetics. This guide provides a comprehensive comparison between the targeted protein analysis approach using (Rac)-Tris-NTA for His-tagged proteins and the widely used methods for total protein quantification.

Understanding the Scope: Targeted vs. Total Protein Quantification

It is crucial to distinguish between quantifying a specific protein of interest within a complex mixture and determining the total protein concentration of a sample. This compound is a specialized tool for the former, targeting proteins that have been engineered to include a polyhistidine tag (His-tag). In contrast, methods like the Bicinchoninic Acid (BCA) assay, Bradford assay, and UV-Vis spectroscopy measure the total protein content in a sample.

This compound for Targeted Protein Analysis

(Rac)-Tris-nitrilotriacetic acid (Tris-NTA) is a high-affinity ligand for the specific capture and labeling of His-tagged proteins.[1][2] Unlike traditional mono-NTA, the Tris-NTA scaffold chelates three NTA molecules, which collectively bind to a 6xHis-tag with a significantly higher affinity, in the nanomolar range.[3] This strong and specific interaction makes Tris-NTA an excellent tool for various applications where the precise detection or immobilization of a specific His-tagged protein is required.

When conjugated to a fluorophore, Tris-NTA enables the direct and stoichiometric labeling of a His-tagged protein.[4] This allows for subsequent quantitative analysis of the labeled protein through methods like fluorescence spectroscopy or MicroScale Thermophoresis (MST), which can determine binding affinities and interaction dynamics.[4] Therefore, the "quantitative" aspect of using this compound lies in the analysis of a specific, labeled protein rather than the determination of total protein concentration.

Common Methods for Total Protein Quantification

Several well-established methods are routinely used for the determination of total protein concentration in a sample. These assays are typically colorimetric or spectrophotometric and are essential for normalizing samples before further analysis.

  • Bicinchoninic Acid (BCA) Assay: This colorimetric method is based on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by two molecules of bicinchoninic acid to produce a purple-colored complex that absorbs light at 562 nm. The BCA assay is known for its compatibility with a wide range of detergents and its broad dynamic range.

  • Bradford Assay: This rapid and simple colorimetric assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily to basic and aromatic amino acid residues. This binding causes a shift in the dye's maximum absorbance from 465 nm to 595 nm. While fast, the Bradford assay can be sensitive to detergents and exhibits some protein-to-protein variability.

  • Lowry Assay: A classic method that involves a two-step reaction. First, proteins react with copper ions in an alkaline solution. Subsequently, the Folin-Ciocalteu reagent is added, which is reduced by the copper-treated proteins, resulting in a blue color. This assay is sensitive but can be time-consuming and is susceptible to interference from various substances.

  • UV-Vis Spectroscopy (A280): This is a simple and direct method that measures the absorbance of a protein solution at 280 nm. The absorbance is primarily due to the aromatic side chains of tryptophan and tyrosine residues. While quick and non-destructive, this method requires a relatively pure protein sample and is not suitable for complex lysates due to interference from other molecules that absorb at 280 nm, such as nucleic acids.

Performance Comparison

The choice of a protein quantification method depends on the specific research question, the nature of the sample, and the required sensitivity and accuracy.

FeatureThis compound (Targeted)BCA Assay (Total)Bradford Assay (Total)UV-Vis (A280) (Total)
Principle High-affinity chelation to His-tagsCopper reduction and chelation with BCACoomassie dye bindingIntrinsic UV absorbance by aromatic amino acids
Specificity Specific to His-tagged proteinsTotal proteinTotal proteinAll proteins (and other UV-absorbing molecules)
Typical Application Labeling and quantification of a specific proteinDetermination of total protein concentration in lysatesRapid estimation of total protein concentrationQuick estimation of pure protein concentration
Detection Method Fluorescence (when conjugated to a fluorophore)Colorimetric (Absorbance at 562 nm)Colorimetric (Absorbance at 595 nm)Spectrophotometric (Absorbance at 280 nm)
Interfering Substances Imidazole, EDTAReducing agents, chelating agentsDetergents, strong alkaline buffersNucleic acids, other UV-absorbing compounds
Assay Time Variable (depends on downstream analysis)~30-60 minutes~5-15 minutes< 1 minute
Sensitivity High (for the labeled protein)High (down to ~20 µg/mL)Moderate (down to ~1-20 µg/mL)Low (requires >0.1 mg/mL)

Experimental Protocols

1. Targeted Protein Labeling with Fluorophore-conjugated Tris-NTA

This protocol describes the general steps for labeling a His-tagged protein for subsequent quantitative analysis.

  • Reagent Preparation:

    • Prepare a stock solution of the His-tagged protein of interest in a suitable buffer (e.g., PBS, pH 7.4).

    • Reconstitute the fluorophore-conjugated Tris-NTA to the manufacturer's recommended concentration.

  • Labeling Reaction:

    • In a microcentrifuge tube, mix the His-tagged protein with the fluorophore-conjugated Tris-NTA at a stoichiometric ratio (typically 1:1 or with a slight excess of the labeling reagent).

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Removal of Unbound Label (Optional but Recommended):

    • If necessary, remove the unbound fluorophore-conjugated Tris-NTA using a size-exclusion chromatography column or dialysis.

  • Quantitative Analysis:

    • Measure the fluorescence of the labeled protein using a fluorometer or a microplate reader.

    • The concentration of the labeled protein can be determined by comparing its fluorescence to a standard curve of the free fluorophore.

    • Alternatively, use the labeled protein in downstream quantitative applications such as MicroScale Thermophoresis (MST) or fluorescence-based binding assays.

2. Total Protein Quantification using the BCA Assay (Microplate Procedure)

This protocol provides a standard procedure for determining total protein concentration.

  • Reagent Preparation:

    • Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) of known concentrations (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL).

    • Prepare the BCA Working Reagent by mixing BCA Reagent A and BCA Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).

  • Assay Procedure:

    • Pipette 25 µL of each standard and unknown sample into a microplate well in duplicate or triplicate.

    • Add 200 µL of the BCA Working Reagent to each well and mix thoroughly on a plate shaker for 30 seconds.

    • Cover the plate and incubate at 37°C for 30 minutes (or at room temperature for 2 hours).

  • Measurement:

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm on a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank (0 µg/mL standard) from all other standard and unknown sample absorbance readings.

    • Plot the net absorbance of the standards versus their known concentrations to generate a standard curve.

    • Use the standard curve to determine the protein concentration of the unknown samples.

3. Total Protein Quantification using the Bradford Assay (Microplate Procedure)

  • Reagent Preparation:

    • Prepare a series of protein standards (e.g., BSA) of known concentrations (e.g., 0, 1, 2.5, 5, 7.5, 10, 15, and 20 µg/mL).

    • Prepare the Coomassie dye reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Pipette 10 µL of each standard and unknown sample into a microplate well.

    • Add 200 µL of the Coomassie dye reagent to each well.

    • Incubate at room temperature for 5-10 minutes.

  • Measurement:

    • Measure the absorbance at 595 nm on a microplate reader.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of the unknown samples from the standard curve.

Visualizing the Workflows

G cluster_0 Targeted Protein Analysis with Tris-NTA A His-tagged Protein Sample B Add Fluorophore-conjugated This compound A->B C Incubation B->C D Optional: Removal of Unbound Label C->D E Quantitative Analysis (e.g., Fluorescence, MST) D->E

Workflow for targeted protein analysis using this compound.

G cluster_1 Total Protein Quantification (Colorimetric) F Protein Sample & Standards G Add Colorimetric Reagent (e.g., BCA or Bradford) F->G H Incubation G->H I Measure Absorbance H->I J Generate Standard Curve I->J K Determine Sample Concentration J->K

General workflow for total protein quantification assays.

Conclusion

References

Cross-Reactivity of (Rac)-Tris-NTA with Various Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of (Rac)-Tris-Nitrilotriacetic Acid ((Rac)-Tris-NTA) with a range of metal ions. Understanding the binding selectivity of this multivalent chelator is crucial for its effective application in protein purification, immobilization, and various bioanalytical techniques. This document summarizes available data on the binding affinities of the foundational chelating agent, NTA, with different metal ions and provides a detailed experimental protocol to determine the specific cross-reactivity for this compound.

Data Presentation: Metal Ion Affinity

While direct, comprehensive studies on the cross-reactivity of a wide array of metal ions with this compound are not extensively published, the binding preference can be inferred from the well-characterized interactions of its constituent, Nitrilotriacetic Acid (NTA). The trivalent nature of this compound, presenting three NTA moieties, significantly enhances the avidity for its target, the hexahistidine tag (His-tag), but the fundamental selectivity for different metal ions is guided by the coordination chemistry of the NTA molecule itself.

NTA is a tetradentate chelating agent, meaning it forms four bonds to a metal ion. The stability of these metal-NTA complexes varies depending on the metal ion. The table below presents the log of the stability constants (log K) for the 1:1 complexes of various metal ions with NTA. A higher log K value indicates a stronger binding affinity. This data provides a strong indication of the potential for cross-reactivity when using this compound charged with a specific metal ion in the presence of other contaminating ions. For instance, if a Tris-NTA resin is charged with Ni²⁺, the presence of Cu²⁺ or Fe³⁺ could lead to displacement of the Ni²⁺ due to their higher binding affinities for NTA.

Metal IonLog K (Stability Constant)Reference
Fe³⁺15.9[1]
Hg²⁺14.6[1]
Cu²⁺13.0[1]
Ni²⁺11.5[1]
Pb²⁺11.4[1]
Zn²⁺10.7
Co²⁺10.4
Cd²⁺9.5
Fe²⁺8.8
Mn²⁺7.4
Ca²⁺6.4
Mg²⁺5.5

Note: These values are for mono-NTA and serve as a reference for relative binding strengths. The multivalent nature of this compound will result in higher overall avidity but the relative order of preference for different metal ions is expected to be similar.

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound with various metal ions, a competitive binding assay using spectrophotometric titration is a robust and accessible method. This protocol allows for the determination of the relative binding affinities of different metal ions for this compound.

Protocol: Competitive Spectrophotometric Titration for Metal Ion Cross-Reactivity

Objective: To determine the relative binding affinity of various divalent metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺, Mn²⁺, Mg²⁺, Ca²⁺) to this compound pre-loaded with Ni²⁺.

Materials:

  • This compound

  • NiCl₂ solution (e.g., 100 mM stock)

  • Solutions of other metal chlorides (e.g., CuCl₂, ZnCl₂, CoCl₂, MnCl₂, MgCl₂, CaCl₂) of known concentration (e.g., 100 mM stocks)

  • A suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Note: Avoid buffers with chelating properties like Tris.

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Ni²⁺-(Rac)-Tris-NTA Complex:

    • Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the chosen buffer.

    • Add a stoichiometric equivalent of NiCl₂ to the this compound solution to form the Ni²⁺-(Rac)-Tris-NTA complex. A slight excess of Ni²⁺ can be used to ensure saturation, followed by removal of unbound Ni²⁺ using a desalting column if necessary.

    • Record the absorbance spectrum of the Ni²⁺-(Rac)-Tris-NTA complex from 200-800 nm to identify the wavelength of maximum absorbance (λ_max).

  • Titration with Competing Metal Ions:

    • Place a known volume and concentration of the Ni²⁺-(Rac)-Tris-NTA solution into a cuvette.

    • Incrementally add small aliquots of a competing metal ion solution (e.g., CuCl₂) to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 1-2 minutes).

    • Record the full absorbance spectrum or the absorbance at the predetermined λ_max after each addition.

    • Continue the titration until the absorbance values stabilize, indicating that the displacement reaction has reached equilibrium or completion.

  • Data Analysis:

    • Plot the change in absorbance at λ_max against the concentration of the added competing metal ion.

    • The resulting titration curve can be fitted to a competitive binding model to determine the dissociation constant (Kd) or the relative binding affinity of the competing metal ion compared to Ni²⁺.

    • Repeat the titration for each metal ion of interest.

  • Control Experiments:

    • Titrate the competing metal ion into the buffer alone to account for any absorbance changes from the metal ion itself.

    • Titrate the competing metal ion into a solution of this compound without Ni²⁺ to characterize the formation of the new metal-Tris-NTA complex.

Mandatory Visualization

Below are diagrams illustrating the logical relationships and workflows described in this guide.

G Competitive Binding of Metal Ions to Tris-NTA cluster_0 Initial State cluster_1 Competitive Interaction cluster_2 Possible Final States Tris-NTA_Ni Tris-NTA-Ni²⁺ Complex Metal_B Competing Metal Ion (M²⁺) Tris-NTA_Ni->Metal_B Displacement Reaction Tris-NTA_M Tris-NTA-M²⁺ Complex (Higher Affinity) Metal_B->Tris-NTA_M No_Change No Change (Lower Affinity) Metal_B->No_Change If M²⁺ has lower affinity Released_Ni Released Ni²⁺ G Experimental Workflow for Spectrophotometric Titration Start Start Prep_Ni_TrisNTA Prepare Ni²⁺-Tris-NTA Complex Start->Prep_Ni_TrisNTA Measure_Initial_Spectrum Measure Initial Absorbance Spectrum Prep_Ni_TrisNTA->Measure_Initial_Spectrum Titrate Add Aliquot of Competing Metal Ion Measure_Initial_Spectrum->Titrate Equilibrate Equilibrate Solution Titrate->Equilibrate Measure_Spectrum Measure Absorbance Spectrum Equilibrate->Measure_Spectrum Check_Stabilization Absorbance Stabilized? Measure_Spectrum->Check_Stabilization Check_Stabilization->Titrate No Plot_Data Plot Absorbance Change vs. [Competing Metal] Check_Stabilization->Plot_Data Yes Fit_Model Fit to Competitive Binding Model Plot_Data->Fit_Model Determine_Affinity Determine Relative Binding Affinity Fit_Model->Determine_Affinity End End Determine_Affinity->End

References

Comparative analysis of (Rac)-Tris-NTA with other chelators like DOTA and NOTA

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of radiopharmaceuticals, the choice of a chelator to securely encapsulate a metallic radionuclide is paramount to the efficacy and safety of both diagnostic and therapeutic agents. Among the plethora of chelating agents, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) have emerged as the gold standards, particularly for their exceptional ability to form stable complexes with a variety of radiometals. This guide provides a comprehensive comparison of these two leading chelators, with a brief discussion on Nitrilotriacetic acid (NTA), the building block of molecules like (Rac)-Tris-NTA, to provide a broader context.

While this compound is a multivalent chelating agent known for its high-affinity binding to histidine-tagged proteins, its application in the context of radiolabeling for diagnostic imaging or therapy is not established in the available scientific literature.[1][2] Therefore, a direct comparative analysis with DOTA and NOTA for this application is not currently feasible. The focus of this guide will be on the well-documented performance of DOTA and NOTA in radiopharmaceutical development.

Structural and Coordination Chemistry

DOTA and NOTA are macrocyclic chelators, meaning their structure includes a cyclic backbone of nitrogen atoms. This pre-organized structure contributes to their high thermodynamic stability and kinetic inertness once a metal ion is coordinated.

DOTA is based on a 12-membered tetraaza (four nitrogen) ring, cyclen, with four pendant acetate arms.[3][4] It typically acts as an octadentate ligand, coordinating metal ions through its four nitrogen atoms and four carboxylate oxygens. This larger cavity size makes it particularly suitable for a wide range of trivalent metal ions, including therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y).[5]

NOTA , on the other hand, features a smaller 9-membered triaza (three nitrogen) ring, cyclen, with three acetate arms. It forms a hexadentate complex with metal ions, coordinating through the three nitrogen atoms and three carboxylate groups. This smaller, more rigid cavity is ideally sized for smaller trivalent metal ions, most notably the positron-emitting radionuclide Gallium-68 (⁶⁸Ga).

Performance in Radiolabeling

The choice between DOTA and NOTA often hinges on the specific radiometal being used and the desired labeling conditions.

ChelatorRadionuclide(s)Typical Labeling ConditionsRadiochemical Purity (RCP)Key AdvantagesKey Disadvantages
DOTA ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu60-95°C, 10-20 min>95%Versatile for various radiometals, theranostic applications.Requires heating for efficient ⁶⁸Ga labeling.
NOTA ⁶⁸Ga, ⁶⁴Cu, ¹⁸F-AlFRoom Temperature, 5-10 min>98%Rapid, room-temperature labeling with ⁶⁸Ga.Less suitable for larger therapeutic radiometals.

As the table indicates, a significant advantage of NOTA is its ability to chelate ⁶⁸Ga rapidly and efficiently at room temperature, which is beneficial for heat-sensitive biomolecules and simplifies the logistics of radiopharmaceutical production. DOTA typically requires heating to achieve comparable radiochemical yields with ⁶⁸Ga. However, DOTA's versatility in stably chelating a broader range of radiometals, including those used for therapy, makes it a cornerstone of theranostics, where the same targeting molecule can be used for both diagnosis (with a PET isotope like ⁶⁸Ga) and therapy (with a beta-emitter like ¹⁷⁷Lu).

In Vitro and In Vivo Performance

The choice of chelator can also influence the pharmacokinetic properties of a radiopharmaceutical. Comparative studies have shown that the chelator can affect tumor uptake, clearance, and overall biodistribution.

For instance, in a side-by-side comparison of ⁶⁸Ga-labeled anti-mesothelin single-domain antibodies, both DOTA and NOTA conjugates demonstrated specific tumor targeting. However, the DOTA-conjugated version exhibited significantly lower kidney uptake, which is a crucial factor in reducing potential renal toxicity, a common concern in radionuclide therapy. Conversely, other studies have shown that for certain targeting molecules, NOTA-conjugated radiotracers can exhibit superior tumor-to-background ratios.

The Role of NTA

Nitrilotriacetic acid (NTA) is an acyclic aminopolycarboxylic acid that acts as a tetradentate ligand. It is a well-known chelating agent used in various applications, including as a component in detergents. In the context of life sciences, NTA is most famously used in its immobilized form (Ni-NTA) for the purification of proteins carrying a polyhistidine tag (His-tag).

This compound is a molecule that leverages the chelating properties of three NTA moieties to achieve a very high avidity for His-tags. This multivalent interaction results in a significantly stronger and more stable binding compared to a single NTA group, making it a powerful tool for protein immobilization and detection. However, the stability of NTA complexes with many radiometals is generally lower than that of their macrocyclic counterparts, DOTA and NOTA, which is a critical factor for in vivo applications where the radiometal must remain securely chelated to prevent off-target accumulation and toxicity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the successful and reproducible synthesis of radiopharmaceuticals. Below are generalized methodologies for the radiolabeling of DOTA and NOTA-conjugated peptides with Gallium-68.

Radiolabeling of a NOTA-Conjugated Peptide with ⁶⁸Ga

Materials:

  • NOTA-conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate buffer (1 M, pH 4.5)

  • Metal-free water and vials

  • Heating block (optional, for comparison)

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.

  • Preparation of Reaction Mixture: In a sterile, metal-free vial, dissolve the NOTA-conjugated peptide in sodium acetate buffer. Add the ⁶⁸GaCl₃ eluate to the peptide solution. The final pH should be maintained around 4.5.

  • Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes.

  • Quality Control: After incubation, determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >98%.

  • Purification (if necessary): If the RCP is below the desired threshold, the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge.

  • Final Formulation: The purified product is formulated in a physiologically compatible solution, such as sterile saline, for injection.

Radiolabeling of a DOTA-Conjugated Peptide with ⁶⁸Ga

Materials:

  • DOTA-conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate or HEPES buffer (pH 3.5-4.5)

  • Metal-free water and vials

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.

  • Preparation of Reaction Mixture: In a sterile, metal-free vial, dissolve the DOTA-conjugated peptide in the chosen buffer. Add the ⁶⁸GaCl₃ eluate to the peptide solution.

  • Incubation: Heat the reaction mixture at 80-95°C for 10-15 minutes.

  • Quality Control: After cooling, determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.

  • Purification (if necessary): If required, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.

  • Final Formulation: Formulate the final product in a sterile, injectable solution.

Visualizing the Chelation Landscape

To better understand the relationships and workflows discussed, the following diagrams have been generated using Graphviz.

ChelationProcess cluster_chelator Chelator cluster_radiometal Radiometal cluster_complex Radiometal Complex DOTA DOTA (12-membered ring, 4 acetate arms) DOTA_complex [⁶⁸Ga]Ga-DOTA or [¹⁷⁷Lu]Lu-DOTA DOTA->DOTA_complex Chelates NOTA NOTA (9-membered ring, 3 acetate arms) NOTA_complex [⁶⁸Ga]Ga-NOTA NOTA->NOTA_complex Chelates Ga68 Gallium-68 (⁶⁸Ga) (PET Imaging) Ga68->DOTA_complex Ga68->NOTA_complex Lu177 Lutetium-177 (¹⁷⁷Lu) (Therapy) Lu177->DOTA_complex

Caption: Chelation of radiometals by DOTA and NOTA.

RadiolabelingWorkflow cluster_conditions Incubation Conditions start Start: Radiometal Elution (e.g., ⁶⁸Ga) mix Mix with Chelator-Conjugated Biomolecule start->mix incubation Incubation mix->incubation qc Quality Control (Radio-TLC/HPLC) incubation->qc nota_cond NOTA: Room Temperature incubation->nota_cond dota_cond DOTA: Heating (e.g., 95°C) incubation->dota_cond purification Purification (if needed) qc->purification RCP < 95% formulation Final Formulation for Injection qc->formulation RCP > 95% purification->formulation end End: Radiopharmaceutical formulation->end

Caption: General workflow for radiolabeling with DOTA and NOTA.

Conclusion

Both DOTA and NOTA are exceptional chelators that have significantly contributed to the advancement of nuclear medicine. The choice between them is nuanced and depends on the specific application, the radionuclide of choice, and the nature of the targeting biomolecule. NOTA offers the advantage of mild and rapid labeling conditions for ⁶⁸Ga, making it highly attractive for routine clinical production of PET imaging agents. DOTA's strength lies in its versatility, accommodating a wider range of radiometals, which is crucial for the development of theranostic pairs. While this compound is a valuable tool in protein science, its role as a chelator for in vivo radiopharmaceutical applications remains to be explored. Future research may yet unveil new applications for this and other novel chelating systems, further expanding the toolkit for researchers and clinicians in the fight against disease.

References

Evaluating (Rac)-Tris-NTA for Protein Analysis in Crude Cell Lysates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the complexities of protein analysis directly within the cellular environment, the choice of affinity reagent is critical. This guide provides a comparative evaluation of (Rac)-Tris-nitrilotriacetic acid (Tris-NTA) for the capture and analysis of His-tagged proteins in crude cell lysates, benchmarking its performance against established alternatives like traditional immobilized metal affinity chromatography (IMAC) using Ni-NTA agarose and the Strep-Tactin® system.

Performance Comparison of Affinity Systems in Crude Cell Lysates

The selection of an appropriate affinity system for studies in crude cell lysates hinges on factors such as binding affinity, specificity, and compatibility with the complex milieu of cellular proteins and other molecules. While traditional methods often necessitate protein purification prior to analysis, modern reagents like (Rac)-Tris-NTA are engineered for direct application in lysates, offering significant workflow advantages.

FeatureThis compoundConventional Ni-NTA AgaroseStrep-Tactin® System
Affinity for Tag High (pM to low nM range for Tris-NTA)[1]Moderate (µM range for mono-NTA)[1]High (pM to nM range for Strep-Tactin®XT)[2][3]
Binding Principle Multivalent chelation of His-tag via three NTA moieties complexed with Ni2+[1]Monovalent chelation of His-tag via a single NTA moiety complexed with Ni2+High-affinity binding of Strep-tag® II or Twin-Strep-tag® to engineered streptavidin
Performance in Lysate High stability and reduced dissociation allows for analysis in complex mediaProne to non-specific binding and may require optimization of wash conditionsHigh specificity with low non-specific binding, suitable for pure protein isolation
Primary Application in Lysate In-solution interaction analysis (e.g., MicroScale Thermophoresis)Protein pull-down and purificationProtein pull-down and purification
Elution Conditions Not typically used for elution-based purificationImidazole competitionBiotin or desthiobiotin competition (mild elution)
Purity from Lysate Not applicable (used for in-lysate analysis)Moderate, often requires further purification stepsHigh (>95%)
Yield from Lysate Not applicableGood, but can be protein-dependentGood, with high binding capacity for Strep-Tactin®XT

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for cell lysis and the subsequent analysis or purification of His-tagged proteins using this compound and conventional Ni-NTA agarose.

Preparation of Crude Cell Lysate for His-Tagged Protein Analysis

This protocol is a general guideline for preparing lysates suitable for subsequent affinity capture or analysis.

Materials:

  • Cell pellet expressing the His-tagged protein of interest

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM PMSF, and protease inhibitor cocktail

  • Microcentrifuge

  • Sonicator or dounce homogenizer

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice or by using a dounce homogenizer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which is the crude cell lysate.

  • Determine the protein concentration of the lysate using a suitable protein assay.

In-Solution Interaction Analysis using Fluorescently Labeled this compound in Crude Cell Lysate (MicroScale Thermophoresis - MST)

This protocol outlines the use of fluorescently labeled Tris-NTA for quantifying protein-ligand interactions directly in the prepared crude cell lysate.

Materials:

  • Crude cell lysate containing the His-tagged target protein

  • Fluorescently labeled this compound (e.g., RED-tris-NTA)

  • Ligand of interest

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • MicroScale Thermophoresis instrument and capillaries

Procedure:

  • Dilute the crude cell lysate in MST buffer to a suitable concentration.

  • Add the fluorescently labeled this compound to the diluted lysate to label the His-tagged protein. Incubate as per the manufacturer's instructions.

  • Prepare a serial dilution of the ligand in MST buffer.

  • Mix the labeled lysate with each ligand dilution.

  • Load the samples into MST capillaries and perform the MST measurement.

  • Analyze the data to determine the binding affinity (Kd).

Pull-Down of His-Tagged Proteins using Ni-NTA Agarose from Crude Cell Lysate

This protocol describes a standard procedure for capturing His-tagged proteins from a crude lysate using conventional IMAC resin.

Materials:

  • Crude cell lysate containing the His-tagged target protein

  • Ni-NTA agarose bead slurry

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20 mM Imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM Imidazole

  • Microcentrifuge tubes

Procedure:

  • Add the Ni-NTA agarose bead slurry to the crude cell lysate.

  • Incubate for 1-2 hours at 4°C with gentle rotation to allow binding of the His-tagged protein to the beads.

  • Pellet the beads by centrifugation at 500 x g for 1 minute.

  • Remove the supernatant and wash the beads three times with Wash Buffer.

  • After the final wash, add Elution Buffer to the beads to release the bound protein.

  • Centrifuge to pellet the beads and collect the supernatant containing the purified protein.

  • Analyze the eluted protein by SDS-PAGE and Western blotting.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved in utilizing this compound for in-lysate analysis and the traditional pull-down approach with Ni-NTA agarose.

G cluster_0 In-Solution Analysis with this compound A Prepare Crude Cell Lysate B Label His-tagged Protein with Fluorescent this compound A->B C Incubate with Ligand Dilution Series B->C D MicroScale Thermophoresis (MST) Measurement C->D E Determine Binding Affinity (Kd) D->E

Fig 1. Workflow for in-solution interaction analysis using this compound.

G cluster_1 Pull-Down with Ni-NTA Agarose F Prepare Crude Cell Lysate G Incubate Lysate with Ni-NTA Beads F->G H Wash Beads to Remove Non-specific Binders G->H I Elute His-tagged Protein with Imidazole H->I J Analyze Eluted Protein (SDS-PAGE, Western Blot) I->J

Fig 2. Workflow for protein pull-down using conventional Ni-NTA agarose.

Conclusion

This compound emerges as a powerful tool for the analysis of protein interactions directly in crude cell lysates, offering a significant advantage by circumventing the need for protein purification. Its high affinity and stability make it particularly well-suited for sensitive biophysical techniques like MicroScale Thermophoresis. In contrast, traditional Ni-NTA agarose remains a workhorse for preparative applications, aiming to isolate and purify His-tagged proteins from complex mixtures, though often with the trade-off of lower purity in a single step. The Strep-Tactin® system provides a high-purity alternative for protein isolation under mild conditions. The choice between these methodologies will ultimately depend on the specific research question, whether it is the quantitative analysis of interactions in a near-native environment or the purification of a target protein for downstream applications.

References

A Side-by-Side Comparison of Fluorescent Dyes Conjugated to Tris-NTA for Targeted Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable labeling of proteins is paramount for a multitude of applications, from elucidating complex biological pathways to high-throughput screening in drug discovery. Tris-Nitrilotriacetic Acid (Tris-NTA) technology offers a robust method for the site-specific, non-covalent labeling of His-tagged proteins. This guide provides an objective comparison of various fluorescent dyes conjugated to Tris-NTA, supported by available experimental data, to aid in the selection of the optimal probe for your research needs.

The Tris-NTA moiety features three NTA groups that cooperatively bind to a hexahistidine (His6) tag with high affinity and stability, significantly surpassing the performance of traditional mono-NTA probes.[1] This multivalent interaction results in a stable complex, enabling reliable and sensitive detection of His-tagged proteins in various experimental settings, including cell lysates and on the surface of live cells.[2]

Comparative Performance of Tris-NTA Conjugated Dyes

Several fluorescent dyes spanning the spectral range have been successfully conjugated to Tris-NTA. The choice of dye is critical and depends on the specific application, instrumentation, and the biological environment of the target protein. Key performance indicators for these fluorescent probes include their photophysical properties—such as quantum yield and photostability—and their binding affinity to the His-tag.

A study comparing RED-tris-NTA (NT647), GREEN-tris-NTA (NT547), and BLUE-tris-NTA (Oregon Green® 488) for MicroScale Thermophoresis (MST) found that the RED-tris-NTA conjugate was the optimal choice.[3] This was attributed to its high affinity, strong fluorescence signal, and excellent signal-to-noise ratio, particularly in complex biological matrices where autofluorescence in the blue and green spectral regions can be problematic.[3]

FeatureRED-tris-NTA (NT647)GREEN-tris-NTA (NT547)BLUE-tris-NTA (Oregon Green® 488)Cy3-tris-NTACy3B-tris-NTA
Excitation Max (nm) ~650Not specified~498~553~560
Emission Max (nm) ~670Not specified~526~563~571
Quantum Yield Not specifiedNot specifiedHigh (0.91 ± 0.05 for unconjugated dye)Not specifiedHigh
Molar Extinction Coefficient (M⁻¹cm⁻¹) Not specifiedNot specifiedNot specified150,000 (for (Ni²⁺-NTA)₂-Cy3)[3]Not specified
Photostability GoodNot specifiedMore photostable than fluoresceinGoodExcellent
Binding Affinity (Kd) to His6-peptide 3.8 ± 0.5 nM4.4 ± 3.7 nM6.7 ± 4.1 nMNot specifiedNot specified
Binding Affinity (Kd) to His6-p38α 2.1 ± 0.8 nM6.3 ± 1.7 nM2.7 ± 1.7 nMNot specifiedNot specified
Key Advantages Optimal for complex media, high signal-to-noiseBroad applicabilityHigh quantum yieldCommercially availableHigh quantum yield and photostability

Note: Some photophysical data, particularly quantum yield and molar extinction coefficient, are for the unconjugated dyes. These properties can be influenced by conjugation to Tris-NTA and binding to the target protein.

Experimental Methodologies

The following are generalized protocols for key experiments used to characterize and compare fluorescently labeled Tris-NTA probes.

Determination of Binding Affinity (Kd) via MicroScale Thermophoresis (MST)

MicroScale Thermophoresis is a powerful technique to quantify the binding affinity between a fluorescently labeled molecule and a ligand.

  • Preparation of Reagents:

    • Prepare a stock solution of the His-tagged protein of interest in a suitable buffer (e.g., PBS with 0.05% Tween-20).

    • Prepare a stock solution of the DYE-tris-NTA conjugate in the same buffer.

  • Labeling of His-tagged Protein:

    • Mix the His-tagged protein and the DYE-tris-NTA conjugate at a molar ratio of 2:1 (protein:dye) to ensure saturation of the dye with the protein.

    • Incubate the mixture for 30 minutes at room temperature in the dark to allow for complex formation. No purification step is required.

  • Serial Dilution of Ligand:

    • Prepare a serial dilution of the unlabeled binding partner (ligand) in the same buffer.

  • MST Measurement:

    • Mix the labeled His-tagged protein with each dilution of the ligand.

    • Load the samples into MST capillaries.

    • Measure the thermophoresis of the samples using an MST instrument.

  • Data Analysis:

    • Plot the change in normalized fluorescence against the logarithm of the ligand concentration.

    • Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Determination of Fluorescence Quantum Yield (Relative Method)

The quantum yield of a fluorescent dye is a measure of its emission efficiency. It can be determined relative to a known standard.

  • Selection of a Standard: Choose a reference fluorescent dye with a known quantum yield and similar spectral properties to the sample.

  • Preparation of Solutions:

    • Prepare a series of dilutions for both the test DYE-tris-NTA conjugate and the standard dye in the same solvent.

    • The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.

Assessment of Photostability

Photostability, or the resistance to photobleaching, is a critical parameter for imaging applications.

  • Sample Preparation: Prepare a solution of the DYE-tris-NTA labeled protein and mount it on a microscope slide.

  • Image Acquisition:

    • Using a fluorescence microscope, acquire an initial image of the sample.

    • Continuously illuminate a specific region of interest (ROI) with the excitation light source.

    • Acquire a time-lapse series of images of the ROI at regular intervals.

  • Data Analysis:

    • Measure the fluorescence intensity of the ROI in each image.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

Visualizing Experimental Workflows and Dye Selection Logic

To further clarify the experimental processes and the decision-making involved in selecting a suitable dye, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_application Downstream Application HisProtein His-tagged Protein Mix Mix Protein & Dye (2:1 ratio) HisProtein->Mix Dye DYE-tris-NTA Dye->Mix Incubate Incubate 30 min at RT (dark) Mix->Incubate MST MicroScale Thermophoresis Incubate->MST Binding Affinity Microscopy Fluorescence Microscopy Incubate->Microscopy Localization & Photostability HTS High-Throughput Screening Incubate->HTS Interaction Screening

Caption: Experimental workflow for labeling His-tagged proteins with DYE-tris-NTA.

Dye_Selection_Logic cluster_applications Examples cluster_properties Considerations Application Intended Application Properties Key Dye Properties Application->Properties Decision Optimal Dye Choice Properties->Decision App1 In Vitro Assay (e.g., MST) Prop1 High Quantum Yield App1->Prop1 Prop4 High Binding Affinity App1->Prop4 App2 Live Cell Imaging Prop2 High Photostability App2->Prop2 Prop3 Spectral Properties (Excitation/Emission) App2->Prop3 App3 FRET Studies App3->Prop1 App3->Prop3

Caption: Logic for selecting the appropriate DYE-tris-NTA conjugate.

References

Validating the use of (Rac)-Tris-NTA for in vivo imaging applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Rac)-Tris-NTA with other imaging agents for in vivo applications. We delve into the experimental data, protocols, and the underlying principles to validate its use in preclinical imaging.

Introduction to this compound

This compound is a high-affinity chelator for hexahistidine (His-tag) sequences, which are commonly engineered into recombinant proteins for purification and detection.[1][2][3] The "Tris-NTA" moiety consists of three nitrilotriacetic acid (NTA) groups, which act in concert to bind to the His-tag with sub-nanomolar affinity, a significant improvement over traditional single NTA chelators.[1][2] This multivalent interaction results in a highly stable and specific binding to His-tagged proteins. For imaging purposes, this compound can be conjugated to various fluorophores, including near-infrared (NIR) dyes, which are optimal for in vivo imaging due to their deep tissue penetration and low autofluorescence.

Comparative Analysis of In Vivo Imaging Agents

While direct in vivo comparative studies for systemically administered this compound are limited, we can evaluate its potential performance against established imaging agents based on its known characteristics and data from analogous targeted probes.

FeatureThis compound Probe (Hypothetical)Monoclonal Antibodies (mAbs)Nanoparticles (e.g., Quantum Dots)Small Molecule Dyes (e.g., ICG)
Targeting Mechanism High-affinity binding to His-tagged proteinsSpecific binding to target antigensCan be functionalized with targeting ligandsGenerally non-targeted, relies on EPR effect or conjugation
Specificity Very high for His-tagged proteinsHigh for the target antigenDependent on surface functionalizationLow (unless conjugated)
Affinity Sub-nanomolar (nM)Varies (pM to nM)Varies with ligand densityN/A
Size Small (~2-3 kDa + dye)Large (~150 kDa)Variable (10-100 nm)Very small (<1 kDa)
Blood Half-life Expected to be short due to small sizeLong (days)Long (hours to days)Very short (minutes)
Tissue Penetration Potentially good due to small sizeLimited for dense tissuesVariable, often accumulates in RES organsGood
Signal-to-Background Potentially high due to specific bindingCan be high, but long half-life increases backgroundCan be high, but potential for non-specific uptakeGenerally lower for non-targeted applications
Toxicity Low, based on in vitro studiesGenerally low, but can induce immune responsesPotential for heavy metal toxicity (QDs)Generally low

Experimental Protocols

Protocol 1: Labeling of a His-tagged Protein with a Fluorescent this compound Probe

This protocol describes the non-covalent labeling of a His-tagged target protein with a commercially available NIR dye-conjugated Tris-NTA.

Materials:

  • His-tagged protein of interest

  • This compound conjugated to a near-infrared (NIR) dye (e.g., Cy7, IRDye 800CW)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nickel (II) chloride (NiCl₂) solution (10 mM)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Metal Charging of Tris-NTA: Incubate the dye-conjugated Tris-NTA with a 1.5-fold molar excess of NiCl₂ in PBS for 30 minutes at room temperature. This step is crucial for enabling the NTA groups to bind to the His-tag.

  • Removal of Excess Nickel: Pass the charged Tris-NTA solution through a size-exclusion column to remove unbound NiCl₂.

  • Labeling Reaction: Mix the charged Tris-NTA-dye conjugate with the His-tagged protein in a 1.5:1 molar ratio in PBS.

  • Incubation: Incubate the mixture for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Protein: Remove the unbound Tris-NTA-dye conjugate using a size-exclusion column equilibrated with sterile PBS suitable for in vivo administration.

  • Quantification: Determine the concentration of the labeled protein and the degree of labeling using UV-Vis spectrophotometry.

Protocol 2: In Vivo Imaging of a Labeled His-tagged Protein in a Mouse Model

This is a general protocol for in vivo fluorescence imaging and can be adapted for a this compound-labeled protein.

Materials:

  • Anesthetized mouse model with subcutaneously implanted tumors expressing the His-tagged protein of interest.

  • Fluorescently labeled His-tagged protein solution in sterile PBS.

  • In vivo fluorescence imaging system (e.g., IVIS, Pearl).

Procedure:

  • Animal Preparation: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Pre-injection Imaging: Acquire a baseline whole-body fluorescence image of the mouse to determine the level of autofluorescence.

  • Probe Administration: Inject the fluorescently labeled protein solution (typically 100-200 µL) intravenously via the tail vein. The optimal dose should be determined empirically, but a starting point of 0.5 mg/kg can be used.

  • Post-injection Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and tumor accumulation of the probe.

  • Image Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest over time.

  • Ex Vivo Imaging: After the final in vivo imaging session, euthanize the mouse and dissect the tumor and major organs for ex vivo imaging to confirm the in vivo findings.

Visualizations

signaling_pathway cluster_targeting Targeting Mechanism cluster_imaging In Vivo Imaging Tris_NTA_Probe Fluorescent this compound Probe His_Tagged_Protein His-tagged Protein on Tumor Cell Surface Tris_NTA_Probe->His_Tagged_Protein High-affinity binding Systemic_Administration Systemic Administration (e.g., IV injection) Tris_NTA_Probe->Systemic_Administration Biodistribution Biodistribution and Tumor Accumulation Systemic_Administration->Biodistribution Imaging_System NIR Fluorescence Imaging System Biodistribution->Imaging_System Signal_Detection Signal Detection and Quantification Imaging_System->Signal_Detection

Caption: Signaling pathway of this compound for in vivo imaging.

experimental_workflow cluster_probe_prep Probe Preparation cluster_in_vivo In Vivo Experiment Labeling Label His-tagged Protein with Tris-NTA-NIR Dye Purification Purify Labeled Protein Labeling->Purification Administration Administer Probe to Tumor-bearing Mouse Purification->Administration Imaging Acquire Images at Multiple Time Points Administration->Imaging Analysis Analyze Biodistribution and Tumor Targeting Imaging->Analysis

Caption: Experimental workflow for in vivo imaging with this compound.

logical_relationship High_Affinity High Affinity of Tris-NTA for His-tag Stable_Binding Stable In Vivo Binding High_Affinity->Stable_Binding High_Specificity High Specificity High_Specificity->Stable_Binding Improved_Signal Improved Signal-to-Background Stable_Binding->Improved_Signal Clear_Imaging Clear In Vivo Imaging Improved_Signal->Clear_Imaging

Caption: Logical relationship for effective in vivo imaging with this compound.

Conclusion

This compound, when conjugated to a suitable fluorophore, presents a promising tool for the targeted in vivo imaging of His-tagged proteins. Its key advantages of high affinity and specificity have the potential to translate into high-contrast images with low background signal. While more direct in vivo studies are needed for a complete validation and comparison, the fundamental properties of this compound make it a compelling candidate for preclinical imaging applications. The provided protocols offer a starting point for researchers to explore the in vivo utility of this versatile molecular probe.

References

A Head-to-Head Comparison: (Rac)-Tris-NTA vs. Antibody-Based Methods for His-Tagged Protein Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of protein detection, the choice between novel chelator-based probes and traditional antibody-based methods is a critical one. This guide provides an objective, data-driven comparison of (Rac)-Tris-NTA and conventional antibody-based techniques for the detection and quantification of His-tagged proteins.

The polyhistidine tag (His-tag) is a widely utilized tool in protein research, enabling straightforward purification and detection. While anti-His-tag antibodies have long been the standard for detection, the emergence of multivalent chelators like this compound presents a compelling alternative. This guide will delve into the performance characteristics, experimental protocols, and underlying principles of each method to inform your selection of the most appropriate tool for your research needs.

At a Glance: Performance Comparison

A summary of the key performance metrics for this compound and anti-His-tag antibodies is presented below. It is important to note that the performance of anti-His-tag antibodies can vary significantly between different clones and manufacturers.

FeatureThis compoundAnti-His-Tag Antibodies
Binding Affinity (Kd) High affinity, typically in the low nanomolar range (1-20 nM)[1]Variable affinity, ranging from nanomolar to micromolar depending on the antibody clone.
Specificity Highly specific for the polyhistidine tag.Generally specific, but can exhibit off-target binding.
Reversibility Reversible binding, allowing for elution with imidazole or EDTA.Essentially irreversible binding in typical immunoassays.
Detection Limit Capable of detecting as low as 0.1 pmol of His-tagged protein in gel-based assays.Detection limits are in the nanogram to picogram range, comparable to Tris-NTA in Western blotting.
Versatility Can be conjugated to various fluorophores for use in multiple applications (e.g., fluorescence microscopy, in-gel staining, plate-based assays).Widely used in established platforms like Western Blot and ELISA with a vast array of conjugated secondary antibodies available.
Consistency High lot-to-lot consistency due to its synthetic nature.Potential for lot-to-lot variability, a common issue with biological reagents.
Cost-Effectiveness Can be a cost-effective alternative, especially for high-throughput applications.Costs can vary significantly depending on the antibody and supplier.

Experimental Workflows: A Visual Guide

The following diagrams illustrate the typical experimental workflows for protein detection using fluorescently labeled this compound and antibody-based methods.

Tris_NTA_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_detection Detection His_Protein His-tagged Protein Tris_NTA Fluorescent this compound His_Protein->Tris_NTA Incubation Labeled_Protein Labeled His-Protein Tris_NTA->Labeled_Protein Gel SDS-PAGE Labeled_Protein->Gel Microscope Fluorescence Microscopy Labeled_Protein->Microscope Plate_Reader Plate-Based Assay Labeled_Protein->Plate_Reader Fluorescence_Signal Fluorescence Signal Gel->Fluorescence_Signal Microscope->Fluorescence_Signal Plate_Reader->Fluorescence_Signal Antibody_Workflow cluster_sample_prep Sample Preparation & Separation cluster_immunodetection Immunodetection Protein_Sample Protein Sample SDS_PAGE SDS-PAGE Protein_Sample->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-His) Blocking->Primary_Ab Incubation Secondary_Ab Enzyme-conjugated Secondary Ab Primary_Ab->Secondary_Ab Incubation Substrate Substrate Addition Secondary_Ab->Substrate Signal Signal Detection (Chemiluminescence/Colorimetric) Substrate->Signal Rac_Signaling RTK Receptor Tyrosine Kinase (RTK) GEF Guanine Nucleotide Exchange Factor (GEF) RTK->GEF activates Growth_Factor Growth Factor Growth_Factor->RTK Rac_GDP Rac-GDP (inactive) GEF->Rac_GDP promotes GDP/GTP exchange Rac_GTP Rac-GTP (active) Rac_GDP->Rac_GTP PAK p21-activated kinase (PAK) Rac_GTP->PAK activates WAVE_complex WAVE complex Rac_GTP->WAVE_complex activates Actin_Polymerization Actin Polymerization & Lamellipodia Formation PAK->Actin_Polymerization WAVE_complex->Actin_Polymerization Cell_Motility Cell Motility Actin_Polymerization->Cell_Motility

References

Assessing the Reusability and Cost-Effectiveness of (Rac)-Tris-NTA Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal purification matrix is a critical step in obtaining high-purity, functional proteins. This guide provides a comparative assessment of (Rac)-Tris-NTA matrices against other commonly used affinity chromatography resins for the purification of His-tagged proteins. While direct, extensive experimental data on the reusability and cost-effectiveness of commercially available this compound matrices is limited in publicly accessible literature, this guide leverages the known biochemical properties of the Tris-NTA ligand and compares them with established alternatives like Nickel-Nitrilotriacetic Acid (Ni-NTA), Cobalt-based Immobilized Metal Affinity Chromatography (Co-IMAC), and Strep-Tactin resins.

Principle of Tris-NTA Technology

This compound utilizes a multivalent chelating agent, Tris-Nitrilotriacetic Acid, which offers a significantly higher binding affinity for polyhistidine-tagged (His-tagged) proteins compared to traditional monovalent NTA matrices. Standard Ni-NTA resins are tetradentate, meaning the NTA molecule occupies four of the six coordination sites on the nickel ion, leaving two sites free to interact with the His-tag. In contrast, the Tris-NTA ligand presents three NTA moieties, leading to a more stable and higher avidity interaction with the His-tag. This enhanced affinity, reported to be in the nanomolar range (around 1 nM) compared to the micromolar range (around 10 µM) for mono-NTA, can theoretically lead to higher protein capture efficiency and potentially allow for more stringent washing conditions, resulting in higher purity of the eluted protein.[1] The "(Rac)" designation likely refers to the use of a racemic mixture of the linker molecule connecting the three NTA groups, though the specific performance implications of this chirality are not extensively documented in available literature.

Performance Comparison of Affinity Matrices

The following tables summarize the performance characteristics of commonly used affinity chromatography matrices. It is important to note that direct comparative data for this compound is not available, and the presented values for alternative matrices are based on published data and manufacturer's information. These values can vary depending on the specific protein being purified, the expression system, and the experimental conditions.

Table 1: Binding Capacity and Protein Yield

Matrix TypeTypical Binding Capacity (mg/mL of resin)Reported Protein YieldKey Considerations
This compound Data not availableData not availableTheoretically high due to high affinity.
Ni-NTA Agarose 40 - 80HighGold standard for His-tag purification, high capacity.[2]
Cobalt-IMAC 10 - 40Moderate to HighHigher specificity than Ni-NTA, resulting in higher purity but potentially lower yield.
Strep-Tactin 2 - 10HighVery high specificity for Strep-tag II, gentle elution conditions.

Table 2: Purity, Reusability, and Estimated Cost

Matrix TypeTypical PurityReusability (Regeneration Cycles)Estimated Relative Cost per mL
This compound Data not availableData not availableData not available
Ni-NTA Agarose >90%5 to >25 cycles (can be used for years with proper regeneration)[3][4]
Cobalt-IMAC >95%5 - 15 cycles
$
Strep-Tactin >98%>10 cycles (some vendors claim up to 50)[5]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and optimal protein purification. Below are generalized protocols for affinity chromatography.

General His-Tag Protein Purification Protocol (for NTA and IMAC resins)
  • Resin Equilibration:

    • Wash the required volume of resin with 5-10 column volumes (CVs) of deionized water to remove the storage solution.

    • Equilibrate the resin with 5-10 CVs of binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0).

  • Sample Loading:

    • Clarify the cell lysate by centrifugation or filtration.

    • Load the clarified lysate onto the equilibrated column. The flow rate should be optimized for efficient binding.

  • Washing:

    • Wash the column with 10-20 CVs of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound protein with 5-10 CVs of elution buffer containing a high concentration of a competing agent (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Regeneration:

    • Wash the column with 5-10 CVs of a stripping buffer (e.g., 100 mM EDTA) to remove the metal ions.

    • Wash with deionized water.

    • Recharge the column with a metal salt solution (e.g., 100 mM NiSO4).

    • Wash with deionized water and store in an appropriate storage buffer (e.g., 20% ethanol).

Strep-Tactin Protein Purification Protocol

The protocol is similar to the His-tag purification, with the key difference being the composition of the buffers.

  • Binding/Wash Buffer: e.g., 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0.

  • Elution Buffer: e.g., Binding/Wash Buffer containing 2.5 mM desthiobiotin.

  • Regeneration: Typically involves washing with a mild stripping agent like 1 mM HABA (4-hydroxyazobenzene-2-carboxylic acid) followed by re-equilibration. Some protocols suggest using 100 mM NaOH for regeneration.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.

HisTagPurification cluster_purification Purification Cycle Lysate Clarified Cell Lysate Loading Load Lysate Lysate->Loading Equilibration Equilibrate Column (Binding Buffer) Equilibration->Loading Washing Wash Column (Wash Buffer) Loading->Washing Elution Elute Protein (Elution Buffer) Washing->Elution PurifiedProtein Purified His-tagged Protein Elution->PurifiedProtein Regeneration Regenerate Column (Strip, Recharge, Store) Elution->Regeneration Optional RegenerationCycle UsedColumn Used Column Stripping Strip Metal Ions (e.g., EDTA) UsedColumn->Stripping Wash1 Wash (Water) Stripping->Wash1 Recharging Recharge with Metal Ions (e.g., NiSO4) Wash1->Recharging Wash2 Wash (Water) Recharging->Wash2 Storage Store in 20% Ethanol Wash2->Storage

References

Safety Operating Guide

Navigating the Safe Disposal of (Rac)-Tris-NTA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of (Rac)-Tris-NTA, a compound recognized as a suspected carcinogen and an eye irritant.[1][2][3] Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Hazard Profile of this compound

This compound, which contains Nitrilotriacetic acid (NTA), presents several health hazards that necessitate careful handling during disposal.[1]

HazardDescription
Carcinogenicity Suspected of causing cancer.
Eye Irritation Causes serious eye irritation.
Ingestion May be harmful if swallowed.
Combustibility May form combustible dust concentrations in air.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. The guiding principle is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal facility.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear tight-sealing safety goggles to prevent eye contact.

  • Hand Protection: Use impervious gloves, such as nitrile rubber, to avoid skin contact.

  • Body Protection: A lab coat or gown should be worn.

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area or under a chemical fume hood.

  • Avoid Dust: Minimize the generation of dust if handling the solid form.

2. Waste Segregation and Containerization:

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for this compound waste. The container should be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include hazard warnings such as "Suspected Carcinogen" and "Eye Irritant".

  • No Mixing: Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents, strong bases, and metals.

3. Disposal of Solid and Liquid Waste:

  • Solid Waste:

    • Contaminated labware such as pipette tips, gloves, and bench paper should be collected in a designated, lined container.

    • For grossly contaminated items, triple-rinse with a suitable solvent, and collect the rinsate as hazardous liquid waste.

  • Aqueous Solutions:

    • Collect all aqueous waste containing this compound in a sealed, clearly labeled container.

    • Do not dispose of this compound solutions down the drain.

4. Storage and Pickup:

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area or fume hood A->B C Segregate this compound waste B->C D Use a dedicated, labeled, leak-proof container C->D E Collect solid and liquid waste separately D->E F Securely seal the waste container E->F G Store in a designated hazardous waste area F->G H Contact Environmental Health & Safety (EHS) for pickup G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (Rac)-Tris-NTA

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (Rac)-Tris-NTA

This guide provides immediate, essential safety protocols and logistical information for handling this compound, also known as Nitrilotriacetic acid (NTA). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound is classified as a hazardous substance, causing serious eye irritation and is suspected of causing cancer.[1][2][3] It may also form combustible dust concentrations in the air and is harmful if swallowed.[1][2] Adherence to the following personal protective equipment (PPE) and handling procedures is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Tight-sealing safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation. A face shield should be used in conjunction with goggles when there is a significant splash hazard.
Skin and Body Protection Chemical-resistant gloves (e.g., Natural rubber) and a lab coat or protective clothing.Prevents skin contact, which can cause irritation. Lab coats with snaps are preferred for quick removal in an emergency.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be required if dust is generated.Minimizes inhalation of airborne particles. This compound can form a combustible dust-air mixture.
Footwear Closed-toe, closed-heel shoes made of a resistant material.Protects against spills and falling objects.

Operational and Disposal Plans

Proper handling and disposal are crucial for laboratory safety and environmental protection.

Standard Operating Procedure for Handling

The following workflow outlines the step-by-step process for the safe handling of this compound, from preparation to disposal.

Standard Handling Procedure for this compound cluster_prep Preparation cluster_handling Handling cluster_use Use in Experiment cluster_cleanup Cleanup & Disposal prep_ppe 1. Don appropriate PPE (Goggles, Gloves, Lab Coat) prep_area 2. Prepare well-ventilated work area (Fume Hood) prep_ppe->prep_area handling_weigh 3. Carefully weigh solid this compound (Avoid generating dust) prep_area->handling_weigh handling_dissolve 4. Dissolve in appropriate solvent handling_weigh->handling_dissolve exp_run 5. Perform experimental procedures handling_dissolve->exp_run cleanup_decon 6. Decontaminate work surfaces exp_run->cleanup_decon cleanup_dispose 7. Dispose of waste in a designated, labeled container according to institutional guidelines cleanup_decon->cleanup_dispose cleanup_ppe 8. Remove and dispose of contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash 9. Wash hands thoroughly cleanup_ppe->cleanup_wash

Standard Handling Procedure for this compound
Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is critical to mitigate harm.

Emergency Procedures for this compound Spill or Exposure cluster_spill Spill Response cluster_exposure Exposure Response spill_evacuate 1. Evacuate immediate area spill_notify 2. Notify supervisor and EH&S spill_evacuate->spill_notify spill_contain 3. If safe, contain the spill (Use appropriate absorbent material) spill_notify->spill_contain spill_cleanup 4. Trained personnel clean up spill wearing appropriate PPE spill_contain->spill_cleanup exposure_skin Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. exposure_eye Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention. exposure_inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. exposure_ingestion Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.